5-Bromo-6-chlorobenzo[d][1,3]dioxole
Description
BenchChem offers high-quality 5-Bromo-6-chlorobenzo[d][1,3]dioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-chlorobenzo[d][1,3]dioxole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-chloro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFIRXCKAFPWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711091 | |
| Record name | 5-Bromo-6-chloro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233770-05-3 | |
| Record name | 5-Bromo-6-chloro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide to the Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole
Abstract
This technical guide provides an in-depth exploration of a reliable and efficient synthetic pathway for 5-Bromo-6-chlorobenzo[d]dioxole (CAS No. 233770-05-3).[1][2] This halogenated benzodioxole derivative is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecular architectures.[3][4] This document offers a detailed, step-by-step protocol, an analysis of the underlying chemical principles and reaction mechanisms, and expert insights into the experimental choices, ensuring a reproducible and scalable synthesis for research and development applications.
Strategic Overview: A Two-Step Halogenation Approach
The synthesis of 5-Bromo-6-chlorobenzo[d]dioxole is most effectively achieved through a sequential electrophilic aromatic substitution on the commercially available 1,3-benzodioxole core. The chosen strategy involves an initial chlorination reaction to form 5-chloro-1,3-benzodioxole, followed by a regioselective bromination to yield the target compound.
The Rationale for Sequential Halogenation:
The key to this synthesis lies in controlling the regioselectivity of the halogenation steps. The 1,3-benzodioxole ring system is highly activated towards electrophilic substitution due to the electron-donating nature of the two ether-like oxygen atoms. This strong activation directs incoming electrophiles primarily to the positions para to the oxygens (positions 5 and 6, which are equivalent in the unsubstituted ring).
-
Step 1: Chlorination. The first halogenation with chlorine introduces a chloro group at the 5-position. The chlorine atom is an ortho-, para-directing group, but it is also deactivating. However, the powerful activating effect of the adjacent methylenedioxy group still governs the reactivity of the ring.
-
Step 2: Bromination. With the 5-position occupied by a chlorine atom, the subsequent bromination is directed to the most nucleophilic remaining position on the aromatic ring. The position ortho to the chlorine (position 6) and para to one of the dioxole oxygens is highly activated, making it the prime target for the incoming bromine electrophile. This controlled, stepwise approach prevents the formation of significant isomeric impurities and allows for high-purity synthesis of the desired 5-bromo-6-chloro product.
The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for 5-Bromo-6-chlorobenzo[d]dioxole.
Detailed Experimental Protocols
Part A: Synthesis of the Intermediate: 5-Chloro-1,3-benzodioxole
This protocol is adapted from established methods for the direct chlorination of 1,3-benzodioxole.[5] The causality for using controlled addition of chlorine gas at a specific temperature is to maximize the yield of the mono-chlorinated product while minimizing the formation of di-chlorinated byproducts.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, dropping funnel, and reflux condenser.
-
1,3-Benzodioxole
-
Chloroform (anhydrous)
-
Chlorine gas
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a properly ventilated fume hood, charge a dry three-necked flask with 1,3-benzodioxole (1.0 eq) and anhydrous chloroform (20 mL per gram of starting material).
-
Dissolution: Stir the mixture at room temperature until the 1,3-benzodioxole is completely dissolved.
-
Chlorination: While maintaining the reaction temperature at 35°C using a water bath, slowly bubble chlorine gas (1.05 eq) through the solution via the gas inlet tube over approximately 5-10 minutes. The reaction is exothermic; careful temperature control is crucial.
-
Reaction Monitoring: After the addition of chlorine is complete, allow the mixture to stir at 35°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer twice with distilled water, followed by one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-chloro-1,3-benzodioxole as the crude product.[5]
-
Purification: The product can be further purified by vacuum distillation or recrystallization if necessary.
Part B: Synthesis of the Final Product: 5-Bromo-6-chlorobenzo[d]dioxole
This step employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is chosen over molecular bromine (Br₂) for its superior handling characteristics and its ability to provide a low, steady concentration of electrophilic bromine, which enhances regioselectivity and minimizes over-bromination.[3] Acetonitrile is an excellent solvent for this type of reaction.[3]
Materials and Equipment:
-
Round-bottom flask with magnetic stirrer
-
5-Chloro-1,3-benzodioxole (from Part A)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 5-chloro-1,3-benzodioxole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.
-
Workup: Add ethyl acetate to dilute the reaction mixture. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product is purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford pure 5-Bromo-6-chlorobenzo[d]dioxole.
Quantitative Data Summary
The following table summarizes the key experimental parameters and expected outcomes for the described synthetic pathway.
| Parameter | Step 1: Chlorination | Step 2: Bromination |
| Starting Material | 1,3-Benzodioxole | 5-Chloro-1,3-benzodioxole |
| Key Reagents | Chlorine (gas), Chloroform | N-Bromosuccinimide, Acetonitrile |
| Reaction Temp. | 35°C[5] | Room Temperature[3] |
| Reaction Time | ~2 hours[5] | ~13 hours[3] |
| Typical Yield | >95%[5] | >95%[3] |
| Purification | Distillation/None | Column Chromatography[3] |
Mechanistic Insights and Self-Validating Controls
The success of this synthesis relies on the principles of electrophilic aromatic substitution, which serves as a self-validating system.
Figure 2: General Mechanism of Electrophilic Aromatic Substitution.
-
Chlorination: Chlorine gas, while nonpolar, becomes polarized in the presence of the electron-rich benzodioxole ring, allowing for the attack by the aromatic π-system to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the chlorinated product. The reaction's progress can be validated by the disappearance of the starting material spot and the appearance of a new, less polar product spot on a TLC plate.
-
Bromination: NBS, in the presence of a protic source (trace water in the solvent), generates an electrophilic bromine species (Br+). The mechanism follows the same pathway as chlorination. The regiochemical outcome is the primary validation point. Spectroscopic analysis (¹H NMR) of the final product should confirm the substitution pattern: two singlets in the aromatic region, corresponding to the protons at the 4- and 7-positions, confirming the 5,6-disubstituted pattern.
Conclusion
The described two-step synthesis pathway, commencing with the chlorination of 1,3-benzodioxole followed by the bromination of the resulting 5-chloro-1,3-benzodioxole, represents a robust and high-yielding method for producing 5-Bromo-6-chlorobenzo[d]dioxole. By leveraging a deep understanding of electrophilic aromatic substitution principles and selecting appropriate reagents like NBS for the second step, this guide provides researchers with a reliable protocol that ensures high regioselectivity and product purity.
References
-
PrepChem. (n.d.). Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. Retrieved from PrepChem.com website: [Link]
-
World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
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- 2. aceschem.com [aceschem.com]
- 3. Buy 5-Bromo-6-chlorobenzo[d][1,3]dioxole | 233770-05-3 [smolecule.com]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Bromo-6-chlorobenzo[d]dioxole
An In-depth Technical Guide
Abstract: 5-Bromo-6-chlorobenzo[d]dioxole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern on the benzodioxole framework provides a versatile scaffold for the synthesis of complex molecular architectures, including biologically active compounds and functionalized metal-organic frameworks (MOFs).[1] This guide offers an in-depth exploration of the core physicochemical properties of 5-Bromo-6-chlorobenzo[d]dioxole, presenting a consolidated resource for researchers, chemists, and drug development professionals. The narrative integrates foundational data with insights into its spectroscopic profile, reactivity, and essential safety protocols, providing a holistic understanding of this important chemical intermediate.
Introduction and Molecular Overview
The benzo[d][1][2]dioxole (also known as 1,2-methylenedioxybenzene) moiety is a prevalent structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[3] The introduction of halogen substituents onto this aromatic system profoundly influences its electronic properties, stability, and reactivity, making such derivatives valuable building blocks in organic synthesis.
5-Bromo-6-chlorobenzo[d]dioxole (CAS No. 233770-05-3) is a synthetic organic compound distinguished by the presence of both a bromine and a chlorine atom on the benzene ring.[1] This dual-halogenation presents a unique challenge in its synthesis, demanding sophisticated methodologies for precise regioselective control.[1] The resulting molecule is a solid at room temperature and serves as a key precursor in diverse synthetic applications, from pharmaceutical research to the development of novel materials.[1][2] This document serves to elucidate its fundamental chemical and physical characteristics.
Caption: Molecular structure of 5-Bromo-6-chlorobenzo[d]dioxole.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in chemical reactions, its solubility in various media, and its appropriate handling and storage conditions. The key identifiers and physical properties for 5-Bromo-6-chlorobenzo[d]dioxole are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-6-chloro-1,3-benzodioxole | [1] |
| CAS Number | 233770-05-3 | [1][2][4][5] |
| Molecular Formula | C₇H₄BrClO₂ | [1][4][6] |
| Molecular Weight | 235.46 g/mol | [1][4][6] |
| Physical Form | Solid | [2] |
| InChI Key | VNFIRXCKAFPWRQ-UHFFFAOYSA-N | [1][2] |
| SMILES | C1OC2=CC(=C(C=C2O1)Br)Cl | [1] |
| Purity | Typically ≥95% | [2][5] |
Solubility: Quantitative solubility data is not widely published. As a halogenated aromatic compound, it is expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Experimental verification is recommended for specific applications.
Spectroscopic Profile for Structural Elucidation
For a molecule with specific regiochemistry like 5-Bromo-6-chlorobenzo[d]dioxole, spectroscopic analysis is non-negotiable for confirming its identity and purity. The combination of NMR, IR, and Mass Spectrometry provides a complete structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms.[1]
-
¹H NMR: In a deuterated solvent like CDCl₃, the proton spectrum is expected to be simple and highly informative. Two distinct singlets should appear in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. Another characteristic singlet, integrating to two protons, will be observed for the methylene (-OCH₂O-) bridge of the dioxole ring, typically in the range of δ 5.9-6.2 ppm.
-
¹³C NMR: The carbon spectrum will confirm the seven unique carbon environments in the molecule. Key signals include the methylene carbon of the dioxole ring (around 102 ppm) and the aromatic carbons, with those directly bonded to the electronegative halogens and oxygen atoms shifted further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3110 - 3080 | Stretching |
| Dioxole C-O | ~1250, ~1040 | Asymmetric/Symmetric Stretch |
| Aromatic C=C | ~1600, ~1480 | Ring Stretching |
| C-Cl | 800 - 600 | Stretching |
| C-Br | 600 - 500 | Stretching |
The presence of strong absorption bands in the aromatic C-H and C-O stretching regions is a key diagnostic feature for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides crucial information about the elemental composition through isotopic patterns. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will display a characteristic cluster of peaks:
-
[M]⁺: Corresponding to C₇H₄⁷⁹Br³⁵ClO₂ at m/z ≈ 234
-
[M+2]⁺: A combination of C₇H₄⁸¹Br³⁵ClO₂ and C₇H₄⁷⁹Br³⁷ClO₂ at m/z ≈ 236
-
[M+4]⁺: Corresponding to C₇H₄⁸¹Br³⁷ClO₂ at m/z ≈ 238
The relative intensities of these peaks provide unambiguous confirmation of the presence of one bromine and one chlorine atom.
Synthesis and Reactivity Insights
The synthesis of 5-Bromo-6-chlorobenzo[d]dioxole is a significant challenge, primarily due to the need for high regioselectivity in the halogenation steps on the electron-rich benzodioxole ring.[1]
Caption: Generalized workflow for the synthesis of the target compound.
The compound's reactivity is dominated by its aromatic character and halogen substituents.[1]
-
Nucleophilic Aromatic Substitution: The bromine and chlorine atoms can be displaced by strong nucleophiles under appropriate conditions, allowing for the introduction of other functional groups.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the dioxole ring activates the aromatic system, though the precise positions for further substitution are directed by the existing halogens.
-
Cross-Coupling Reactions: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds to build more complex molecules. This makes it a valuable intermediate in medicinal chemistry.[8]
Safety, Handling, and Storage
Proper handling of 5-Bromo-6-chlorobenzo[d]dioxole is essential to ensure laboratory safety. It is classified as harmful if swallowed.[2][4]
| Hazard Information | Details | Source(s) |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [4] |
| Signal Word | Warning | [2][4] |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2][4] |
| Precautionary Statements | P280, P305+P351+P338 | [2][4] |
Handling:
-
Always use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4]
-
Avoid formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[2]
Experimental Protocols
The following protocols outline standard procedures for the characterization of 5-Bromo-6-chlorobenzo[d]dioxole.
Protocol 1: Melting Point Determination
Methodology Rationale: The melting point is a fundamental physical constant that serves as a primary indicator of a solid compound's purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
-
Sample Preparation: Finely crush a small amount (1-2 mg) of the solid compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol 2: Spectroscopic Characterization Workflow
Methodology Rationale: This workflow ensures a comprehensive and unambiguous structural confirmation of the synthesized or procured material, which is a critical step in any research or development pipeline.
Caption: Standard workflow for the complete spectroscopic characterization.
Step-by-Step Sample Preparation:
-
For NMR:
-
Weigh 5-10 mg of 5-Bromo-6-chlorobenzo[d]dioxole into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., 0.03% TMS).
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Scientist's Note: The choice of a deuterated solvent is critical to prevent large solvent signals from obscuring the analyte's peaks in the ¹H NMR spectrum.
-
-
For IR (KBr Pellet):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind ~1 mg of the sample with ~100 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
Scientist's Note: Moisture contamination will result in a broad absorption band around 3400 cm⁻¹, which can interfere with the analysis of O-H or N-H stretching regions.
-
Conclusion
5-Bromo-6-chlorobenzo[d]dioxole is a well-defined chemical entity with a distinct set of physicochemical and spectroscopic properties. Its dual-halogenated structure provides multiple reactive sites, making it a highly valuable and versatile intermediate for constructing more complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and safety requirements, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory.
References
-
Safety Data Sheet - 5-Bromo-6-chlorobenzo[d][1][2]dioxole. Angene Chemical. (2025-12-07). Available from: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. (2019-05). Available from: [Link]
-
CAS No. 233770-05-3, 5-Bromo-6-chlorobenzo[d][1][2]dioxole. 001CHEMICAL. Available from: [Link]
-
5-Bromo-6-(bromomethyl)-1,3-benzodioxole. PubChem. Available from: [Link]
-
Infrared Spectroscopy. University of Colorado Boulder. Available from: [Link]
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- 9. fishersci.com [fishersci.com]
5-Bromo-6-chlorobenzo[d]dioxole molecular structure and CAS number
An In-Depth Technical Guide to 5-Bromo-6-chlorobenzo[d]dioxole (CAS: 233770-05-3)
Introduction and Strategic Significance
5-Bromo-6-chlorobenzo[d][1][2]dioxole is a halogenated aromatic heterocyclic compound built upon the benzo[d][1][2]dioxole framework. While a seemingly specific molecule, its true value lies in its role as a highly functionalized and versatile building block in advanced chemical synthesis. The strategic placement of bromine and chlorine atoms on the benzodioxole core creates a unique electronic and steric profile, making it a valuable precursor for drug discovery, material science, and chemical biology.[1] The benzodioxole moiety itself is a key structural feature in numerous biologically active natural products and synthetic drugs, known to possess activities ranging from anticancer to anti-inflammatory.[3] This guide provides an in-depth analysis of its molecular characteristics, synthesis, applications, and handling protocols, tailored for professionals in research and development.
Core Molecular Profile
The fundamental identity of a chemical compound is rooted in its structure and physical properties. 5-Bromo-6-chlorobenzo[d]dioxole is characterized by a fused bicyclic system where a benzene ring is joined to a dioxole ring. The dual halogenation at adjacent positions (5 and 6) is critical to its reactivity, influencing the sites of further chemical modifications.
Molecular Structure of 5-Bromo-6-chlorobenzo[d]dioxole
Caption: 2D chemical structure of 5-Bromo-6-chlorobenzo[d]dioxole.
Table 1: Key Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 233770-05-3 | [1][2][4][5] |
| IUPAC Name | 5-bromo-6-chloro-1,3-benzodioxole | [1] |
| Molecular Formula | C₇H₄BrClO₂ | [1][2][4] |
| Molecular Weight | 235.46 g/mol | [1][2][4][5] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [2] |
| InChI Key | VNFIRXCKAFPWRQ-UHFFFAOYSA-N | [1] |
| SMILES | C1OC2=CC(=C(C=C2O1)Br)Cl | [1] |
Synthesis & Mechanistic Considerations
The synthesis of 5-Bromo-6-chlorobenzo[d]dioxole is a non-trivial task in heterocyclic chemistry. The primary challenge lies in achieving precise regioselective halogenation on the electron-rich benzodioxole ring.[1] Early methods relying on direct electrophilic aromatic substitution often resulted in low yields and a mixture of positional isomers. Modern approaches provide greater control and selectivity.
The causality behind this challenge is the directing effect of the dioxole ring, which activates the aromatic system for substitution. Without a carefully chosen strategy, electrophiles like bromine and chlorine can add to multiple positions. Modern synthetic routes, such as directed ortho-metalation or the use of pre-functionalized precursors followed by cross-coupling reactions, offer the necessary control to install the halogens at the desired 5 and 6 positions with high fidelity.[6]
Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Regioselective Halogenation (Illustrative)
This protocol is an illustrative example based on established principles of aromatic halogenation and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a suitable starting material, such as 6-bromobenzo[d][1][2]dioxole, dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or acetic acid).
-
Cool the reaction mixture to 0-5 °C using an ice bath. The low temperature is crucial to control the reaction rate and minimize side-product formation.
-
-
Chlorination:
-
Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise over 30-60 minutes. The slow addition maintains control over the exothermic reaction.
-
Include a Lewis acid catalyst (e.g., a catalytic amount of FeCl₃ or AlCl₃) if required to enhance the electrophilicity of the chlorine source.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This prevents over-reaction and the formation of di-chlorinated species.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining halogenating agent.
-
Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-Bromo-6-chlorobenzo[d]dioxole.[1]
-
Applications in Research & Drug Development
The utility of 5-Bromo-6-chlorobenzo[d]dioxole stems from the differential reactivity of its two halogen substituents, which allows for selective, stepwise functionalization in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes it an ideal scaffold for building molecular complexity.
-
Pharmaceutical Intermediates: Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[7] This compound serves as a precursor for synthesizing complex molecules with potential biological activity.[1] The bromo- and chloro- groups can be selectively replaced to introduce new functional groups, building a library of derivatives for screening.
-
Material Science: It is used in the synthesis of dioxole-functionalized metal-organic frameworks (MOFs).[1] The specific electronic properties imparted by the dioxole and halogen groups can be used to tune the characteristics of these advanced materials.
-
Synthesis of Organoselenium Compounds: The compound is a starting material for creating novel organoselenium compounds, which are explored for their antioxidant and antitumor properties.[1][8]
Application Pathways from the Core Scaffold
Caption: Key application areas derived from the title compound.
Safety, Handling, and Storage
Proper handling of 5-Bromo-6-chlorobenzo[d]dioxole is essential to ensure laboratory safety. The compound is classified as harmful if swallowed.[4]
Table 2: GHS Hazard Information
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][9]
-
Eye/Face Protection: Wear chemical safety glasses or goggles. A face shield is recommended for larger quantities.[4]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing.[4]
-
General Hygiene: Avoid dust formation.[4] Wash hands thoroughly after handling and before breaks.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[4]
Conclusion
5-Bromo-6-chlorobenzo[d]dioxole is more than a simple halogenated organic molecule; it is a strategic tool for chemical innovation. Its well-defined structure, coupled with the nuanced reactivity of its halogen substituents, provides a reliable and versatile platform for constructing complex molecular architectures. For researchers in drug discovery and material science, mastering the chemistry of this building block opens pathways to novel compounds with tailored functions and properties. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly.
References
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5-Bromo-6-chlorobenzo[d][1][2]dioxole | 233770-05-3. Sigma-Aldrich.
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CAS 233770-05-3 | 5-Bromo-6-chlorobenzo[d][1][2]dioxole. Aceschem.
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Safety Data Sheet - 5-Bromo-6-chlorobenzo[d][1][2]dioxole. Angene Chemical.
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233770-05-3|5-Bromo-6-chlorobenzo[d][1][2]dioxole. BLDpharm.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
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CAS No. 233770-05-3, 5-Bromo-6-chlorobenzo[d][1][2]dioxole. 001CHEMICAL.
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5-Bromo-6-chlorobenzo[d][1][2]dioxole | 233770-05-3. Benchchem.
- SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid. Thermo Fisher Scientific.
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Synthesis and characterization of novel benzo[d][1][2]dioxole substituted organo selenium compounds. Indian Academy of Sciences.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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Spectral Data Analysis of 5-Bromo-6-chlorobenzo[d]dioxole: A Technical Guide
Spectral Data Analysis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole: A Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectral data for 5-Bromo-6-chlorobenzo[d][1][2]dioxole, a halogenated benzodioxole derivative with significant applications in pharmaceutical research, chemical biology, and materials science.[1] As a key building block in the synthesis of biologically active compounds and metal-organic frameworks (MOFs), a thorough understanding of its structural characterization is paramount.[1] This document outlines the principles and experimental protocols for the comprehensive spectral analysis of this compound using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and self-validating protocols are described to ensure scientific integrity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of 5-Bromo-6-chlorobenzo[d][1][2]dioxole and related heterocyclic compounds.
Introduction: The Significance of 5-Bromo-6-chlorobenzo[d][1][2]dioxole
5-Bromo-6-chlorobenzo[d][1][2]dioxole (IUPAC name: 5-bromo-6-chloro-1,3-benzodioxole) is a solid organic compound with the molecular formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol .[1] Its structure, featuring a benzodioxole core with bromine and chlorine substituents on the benzene ring, imparts unique electronic and steric properties that are of great interest in medicinal chemistry and material science.[1] The precise regioselective halogenation required for its synthesis presents a notable challenge in heterocyclic chemistry, underscoring the need for robust analytical techniques to confirm its structure and purity.[1]
This guide provides a detailed examination of the spectral data that unequivocally confirms the structure of 5-Bromo-6-chlorobenzo[d][1][2]dioxole. By understanding the nuances of each spectroscopic technique, researchers can confidently identify and characterize this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Bromo-6-chlorobenzo[d][1][2]dioxole, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected ¹H NMR Spectral Data:
| Proton Type | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.15 | ~7.15 | Singlet | 1H |
| Methylene-H (-OCH₂O-) | ~6.05 | ~6.10 | Singlet | 2H |
Table 1: Summary of ¹H NMR spectral data for 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
Interpretation and Rationale:
The ¹H NMR spectrum of 5-Bromo-6-chlorobenzo[d][1][2]dioxole is characterized by two distinct singlets. The downfield signal at approximately 7.15 ppm corresponds to the single aromatic proton. Its singlet nature is due to the absence of adjacent protons for spin-spin coupling. The chemical shift is influenced by the deshielding effects of the neighboring bromine and chlorine atoms, as well as the electron-withdrawing nature of the dioxole ring's oxygen atoms.[1]
The signal at around 6.05 ppm is a characteristic singlet for the two protons of the methylenedioxy group (-OCH₂O-).[1] This signal is a hallmark of the benzodioxole core. The slight downfield shift observed when using DMSO-d₆ as the solvent is attributed to solvent effects.[1]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a direct map of the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.[3]
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Type | Chemical Shift (δ) (ppm) |
| Quaternary Aromatic-C (C-Br and C-Cl) | 148.2 and 147.8 |
| Aromatic-CH | 110.5 and 109.8 |
| Methylene-C (-OCH₂O-) | 102.1 |
Table 2: Summary of ¹³C NMR spectral data for 5-Bromo-6-chlorobenzo[d][1][2]dioxole in CDCl₃.[1]
Interpretation and Rationale:
The ¹³C NMR spectrum shows five distinct signals, corresponding to the different carbon environments in the molecule. The two downfield signals at 148.2 and 147.8 ppm are assigned to the quaternary carbons directly bonded to the electronegative bromine and chlorine atoms.[1] The signals at 110.5 and 109.8 ppm represent the two aromatic carbons bearing hydrogen atoms. The upfield signal at 102.1 ppm is characteristic of the carbon in the methylenedioxy bridge, which is bonded to two oxygen atoms.[1] The number of signals is consistent with the symmetry of the molecule.
Experimental Protocol for NMR Analysis
The following protocol provides a robust method for acquiring high-quality NMR spectra of 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
dot
Caption: Workflow for NMR Analysis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 5-Bromo-6-chlorobenzo[d][1][2]dioxole into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals based on their chemical shifts, multiplicities, and integration values.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.
-
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and can offer insights into its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
The mass spectrum of 5-Bromo-6-chlorobenzo[d][1][2]dioxole is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4]
| Ion | Expected m/z | Relative Intensity Pattern |
| [M]⁺ | 234, 236, 238 | A complex cluster reflecting the isotopic abundances of Br and Cl. |
| [M-Br]⁺ | 155, 157 | A doublet with a ~3:1 intensity ratio, characteristic of a single chlorine atom. |
| [M-Cl]⁺ | 199, 201 | A doublet with a ~1:1 intensity ratio, characteristic of a single bromine atom. |
Table 3: Predicted key ions in the mass spectrum of 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
Interpretation and Rationale:
The molecular ion peak will appear as a cluster of peaks due to the different isotopic combinations of bromine and chlorine. The most abundant isotopes are ⁷⁹Br and ³⁵Cl, leading to a peak at m/z 234. The presence of ⁸¹Br and ³⁷Cl will result in peaks at higher masses. The relative intensities of these peaks provide a unique fingerprint for the presence of one bromine and one chlorine atom.
Fragmentation of the molecular ion is also expected. The loss of a bromine radical (Br•) would result in a fragment ion with a characteristic isotopic pattern for a single chlorine atom (peaks at m/z 155 and 157 with a ~3:1 ratio). Conversely, the loss of a chlorine radical (Cl•) would yield a fragment with the characteristic isotopic signature of a single bromine atom (peaks at m/z 199 and 201 with a ~1:1 ratio).
Experimental Protocol for Mass Spectrometry Analysis
The following protocol is suitable for the analysis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
dot
Caption: Workflow for GC-MS Analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
GC-MS Instrument Setup and Acquisition:
-
Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Set the injector temperature to 250°C and the transfer line to 280°C.
-
Use helium as the carrier gas at a constant flow rate.
-
For the mass spectrometer, use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 50-300.
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for C₇H₄BrClO₂.
-
Identify and analyze the major fragment ions and their isotopic patterns to confirm the proposed fragmentation pathways.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a technique that measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[5]
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3110 - 3080 | Medium |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-O-C Symmetric Stretch | ~1040 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
| C-Br Stretch | 600 - 500 | Medium to Strong |
Table 4: Characteristic IR absorption bands for 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
Interpretation and Rationale:
The IR spectrum of 5-Bromo-6-chlorobenzo[d][1][2]dioxole will display several characteristic absorption bands. The presence of the aromatic ring is confirmed by the C-H stretching vibrations observed between 3110 and 3080 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[1] The strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the dioxole ring, respectively. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region (below 1000 cm⁻¹).
Experimental Protocol for IR Spectroscopy Analysis
For a solid sample like 5-Bromo-6-chlorobenzo[d][1][2]dioxole, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used. The ATR method is generally simpler and faster.
dot
Caption: Workflow for ATR-FTIR Analysis.
Step-by-Step Methodology (ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Scan:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of solid 5-Bromo-6-chlorobenzo[d][1][2]dioxole onto the ATR crystal, ensuring it covers the crystal surface.
-
Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes based on established correlation tables.
-
Conclusion
The comprehensive spectral analysis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a self-validating system for its structural elucidation. Each technique offers complementary information that, when combined, unequivocally confirms the identity and purity of this important synthetic intermediate. The protocols and interpretive guidelines presented in this technical guide are designed to assist researchers in obtaining and understanding the spectral data of 5-Bromo-6-chlorobenzo[d][1][2]dioxole, thereby ensuring the scientific rigor of their research and development endeavors.
References
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Conventional 1H NMR spectra were measured at 600.13 MHz on a Bruker DRX-600 spectrometer at 300 K using a broad ba. (n.d.). Retrieved from [Link]
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I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. (n.d.). Retrieved from [Link]
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13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-6-chlorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Bromo-6-chlorobenzo[d]dioxole, a halogenated benzodioxole derivative of interest in pharmaceutical research and organic synthesis.[1] A thorough understanding of its solubility and stability is paramount for its effective application in drug development, ensuring reproducibility, and meeting regulatory standards. This document outlines the theoretical considerations and practical methodologies for characterizing these critical parameters.
Physicochemical Properties Overview
5-Bromo-6-chlorobenzo[d]dioxole is a solid crystalline substance with a molecular formula of C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol .[1][2] Its structure, featuring a benzodioxole core with bromine and chlorine substituents, dictates its physicochemical behavior. The presence of these halogens and the dioxole ring influences its polarity, melting point, and reactivity.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO₂ | [1][2] |
| Molecular Weight | 235.46 g/mol | [1][2] |
| Melting Point | 78 °C | [2] |
| Boiling Point (Predicted) | 281.8±40.0 °C | [2] |
| Density (Predicted) | 1.828±0.06 g/cm³ | [2] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and purification. The "like dissolves like" principle is a foundational concept in predicting solubility.[3] For 5-Bromo-6-chlorobenzo[d]dioxole, its halogenated aromatic structure suggests it will be largely non-polar.
Predicted Solubility
Based on its structure, the following solubility profile can be anticipated:
-
Aqueous Solubility: Expected to be very low. The hydrophobic nature of the brominated and chlorinated benzene ring will significantly limit its solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally effective at dissolving a wide range of organic compounds.[4][5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While the molecule has some potential for weak hydrogen bonding with the dioxole oxygens, its overall non-polar character will be the dominant factor.
-
Non-Polar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane): High solubility is predicted due to the non-polar nature of the compound.
Experimental Determination of Solubility
A systematic experimental approach is necessary to quantitatively determine the solubility.
Sources
The Evolving Landscape of Halogenated Benzodioxoles: A Technical Guide to Their Biological Activities and Therapeutic Potential
Introduction: The Benzodioxole Scaffold and the Influence of Halogenation
The 1,3-benzodioxole moiety, a five-membered dioxole ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and synthetic compounds with diverse pharmacological activities underscores its significance. The unique electronic and conformational properties of the benzodioxole ring system make it an attractive starting point for the design of novel therapeutic agents. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzodioxole core or its substituents can dramatically modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. This strategic halogenation has been a key strategy in enhancing the potency, selectivity, and pharmacokinetic profiles of benzodioxole-based drug candidates.
This in-depth technical guide provides a comprehensive overview of the potential biological activities of halogenated benzodioxoles, intended for researchers, scientists, and drug development professionals. We will delve into their multifaceted mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Mechanisms of Action: A Multifaceted Approach to Modulating Cellular Function
Halogenated benzodioxoles exert their biological effects through a variety of mechanisms, often targeting key enzymes and signaling pathways implicated in disease.
Inhibition of Cytochrome P450 Enzymes
A well-documented activity of many benzodioxole-containing compounds is the inhibition of cytochrome P450 (CYP450) enzymes. These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including approximately 90% of commercially available drugs. Inhibition of CYP450 can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered therapies.
The mechanism of inhibition often involves the metabolic activation of the methylenedioxy group by CYP450, leading to the formation of a reactive carbene intermediate. This intermediate can then covalently bind to the heme iron of the enzyme, forming a stable, inactive complex. This mechanism-based inhibition is often irreversible and can have profound effects on drug metabolism.
Caption: Mechanism of Cytochrome P450 Inhibition by Benzodioxoles.
Modulation of Inflammatory Pathways: COX Inhibition
Certain halogenated benzodioxole derivatives have demonstrated potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever.
Structure-activity relationship (SAR) studies have revealed that the nature and position of the halogen substituent significantly influence both the potency and selectivity of COX inhibition. For instance, ortho-halogenated compounds have been shown to be more potent than their meta-halogenated counterparts. This is attributed to the steric hindrance from the ortho-halogen, which can force the second aromatic ring to be non-coplanar with the benzodioxole core, a conformation that is often favorable for COX inhibitory activity.
Anticancer Activity: Targeting Key Oncogenic Pathways
The anticancer potential of halogenated benzodioxoles is a rapidly expanding area of research, with several promising mechanisms of action identified.
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a crucial regulator of cellular redox homeostasis. Many cancer cells exhibit elevated levels of TrxR, which contributes to their resistance to oxidative stress-induced apoptosis. Halogenated benzodioxoles have been conjugated with arsenicals to create potent inhibitors of TrxR. This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.
Caption: Thioredoxin Reductase Inhibition Pathway.
The c-Src and Abl tyrosine kinases are non-receptor tyrosine kinases that play critical roles in cancer cell proliferation, survival, and metastasis. A notable example is N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a halogenated benzodioxole derivative that is a potent and selective dual inhibitor of c-Src and Abl kinases. By inhibiting these kinases, such compounds can disrupt downstream signaling pathways that are essential for tumor growth and progression.
Caption: Simplified c-Src Signaling Pathway and Inhibition.
Antiviral and Antidiabetic Activities
Emerging research has highlighted the potential of halogenated benzodioxoles as antiviral and antidiabetic agents. Certain derivatives have shown activity against SARS-CoV-2 by potentially inhibiting viral entry or replication. In the context of diabetes, some halogenated benzodioxole carboxamide derivatives have demonstrated potent α-amylase inhibition, an enzyme involved in carbohydrate digestion, suggesting a role in managing postprandial hyperglycemia.
Structure-Activity Relationships (SAR): A Guide to Rational Drug Design
The biological activity of halogenated benzodioxoles is intricately linked to their chemical structure. Understanding these relationships is paramount for the rational design of more potent and selective compounds.
| Biological Target | Compound Class | Key SAR Findings | Reference(s) |
| COX-1/COX-2 | Halogenated Benzodioxole Acetates and Acetic Acids | - Ortho-halogenated compounds are generally more potent than meta-halogenated analogues. - The nature of the halogen (I, Br, Cl) influences potency and selectivity. - Acetic acid derivatives can show different activity profiles compared to their ester counterparts. | |
| Anticancer (various cell lines) | Halogenated Benzodioxole-tethered 1,2,4-triazoles | - The presence of halogen substituents on the benzodioxole or other aromatic rings can significantly enhance cytotoxicity. - The specific halogen and its position are critical for activity. | |
| HIV-1 Entry | 1,3-Benzodioxolyl Pyrrole-based Inhibitors | - Introduction of a 1,3-benzodioxole moiety can improve the selectivity index. - Di-fluoro substitution on the benzodioxole ring can enhance antiviral activity. | |
| α-Amylase | Halogenated Benzodioxole Carboxamides | - Specific halogen substitutions on the phenyl carboxamide moiety lead to potent α-amylase inhibition. |
Experimental Protocols: A Practical Guide for Evaluation
The following section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of halogenated benzodioxoles.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is designed to assess the cytotoxic effects of halogenated benzodioxole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzodioxole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for an In Vitro Cytotoxicity Assay.
Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
This protocol outlines a method to determine the inhibitory potential of halogenated benzodioxoles on specific CYP450 isoforms using human liver microsomes.
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL), a specific CYP450 substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4), and phosphate buffer (pH 7.4).
-
Inhibitor Addition: Add various concentrations of the halogenated benzodioxole compound to the wells. Include a vehicle control (no inhibitor) and a positive control inhibitor for the specific CYP isoform being tested.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Pharmacokinetics and Toxicology: Considerations for Drug Development
While the biological activities of halogenated benzodioxoles are promising, a thorough understanding of their pharmacokinetic and toxicological profiles is essential for their advancement as therapeutic agents.
Pharmacokinetics
The inclusion of halogens can significantly impact the pharmacokinetic properties of benzodioxole derivatives. Halogenation can increase lipophilicity, which may enhance membrane permeability and absorption. However, it can also influence metabolic stability. For instance, blocking a site of metabolism with a halogen atom can prolong the half-life of a compound. The metabolism of the benzodioxole ring itself, primarily through CYP450-mediated oxidation, is a key determinant of clearance.
Toxicology
The toxicological assessment of halogenated benzodioxoles is crucial. As potent CYP450 inhibitors, they have the potential for significant drug-drug interactions. Furthermore, the metabolic activation of the benzodioxole moiety can lead to the formation of reactive intermediates that may covalently bind to cellular macromolecules, potentially causing toxicity. In vitro cytotoxicity assays and in vivo studies in animal models are necessary to evaluate the therapeutic index and identify any potential off-target toxicities.
Conclusion and Future Perspectives
Halogenated benzodioxoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key cellular pathways, including those involved in inflammation, cancer, and metabolic disorders, positions them as valuable scaffolds for drug discovery. The strategic incorporation of halogens has proven to be a powerful tool for optimizing their pharmacological properties.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the molecular interactions between halogenated benzodioxoles and their biological targets will facilitate the design of more selective and potent inhibitors.
-
Expanding SAR studies: Systematic exploration of the effects of different halogens at various positions on the benzodioxole scaffold will provide a more comprehensive roadmap for lead optimization.
-
Comprehensive pharmacokinetic and toxicological profiling: Rigorous evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is critical for their successful translation to the clinic.
-
Exploring novel therapeutic applications: The diverse biological activities of halogenated benzodioxoles suggest that their therapeutic potential may extend beyond the areas currently being investigated.
By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and robust biological evaluation, the full therapeutic potential of halogenated benzodioxoles can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
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Al-Smadi, D., Hawash, M., Kumar, A., Olech, B., Dominiak, P. M., Jaradat, N., Zha, J., Natsheh, H., & Al-Qerem, W. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
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Hawash, M., Al-Smadi, D., Kumar, A., Olech, B., Dominiak, P. M., Jaradat, N., Zha, J., Natsheh, H., & Al-Qerem, W. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
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Hawash, M., Jaradat, N., Hameedi, S., & Zaid, A. N. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Letters in Drug Design & Discovery, 17(10), 1254-1264. [Link]
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Hawash, M., Jaradat, N., Mansour, B., & Sobuh, S. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC chemistry, 14(1), 54. [Link]
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Hawash, M., Natsheh, H., Al-Qerem, W., Zha, J., Jaradat, N., & Al-Smadi, D. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
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Hawash, M., Jaradat, N., Sobuh, S., & Mansour, B. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC chemistry, 14(1), 54. [Link]
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Valadão, A. F. B., de Souza, T. B., da Silva, A. C. P., & de Oliveira, D. N. (2020). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Food and Chemical Toxicology, 145, 111677. [Link]
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Galeano, E., Modesto-Alapont, B., A-González, N., Pinto, A., Pérez-Pérez, M. J., Camarasa, M. J., & San-Félix, A. (2025). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Molecules (Basel, Switzerland), 30(7), 1419. [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia, 185, 106911. [Link]
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Y-h., A., K-y., L., J-h., P., M., O., S., K., & T., M. (2019). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. Bioorganic & medicinal chemistry letters, 29(17), 2445–2450. [Link]
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Hawash, M., Jaradat, N., Hameedi, S., & Zaid, A. N. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Letters in Drug Design & Discovery, 17(10), 1254-1264. [Link]
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Nejad Ebrahimi, S., Hadian, M., Mirjalili, M. H., Sonboli, A., & Yousefzadi, M. (2011). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian journal of pharmaceutical research : IJPR, 10(4), 769–774. [Link]
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Galeano, E., Modesto-Alapont, B., A-González, N., Pinto, A., Pérez-Pérez, M. J., Camarasa, M. J., & San-Félix, A. (2025). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Molecules (Basel, Switzerland), 30(7), 1419. [Link]
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Lindström, A., Tysklind, M., & Victorin, K. (2002). Screening for genotoxicity using the DRAG assay: investigation of halogenated environmental contaminants. Mutation research, 517(1-2), 147–160. [Link]
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An In-depth Technical Guide to 5-Bromo-6-chlorobenzo[d]dioxole: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 5-Bromo-6-chlorobenzo[d][1][2]dioxole: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-chlorobenzo[d][1][2]dioxole, a halogenated heterocyclic compound of significant interest in synthetic chemistry. We delve into its structural characteristics, spectroscopic profile, and established synthetic methodologies, emphasizing the challenges and strategies for achieving regioselective halogenation. The guide further explores the compound's chemical reactivity, focusing on its utility as a versatile building block in palladium-catalyzed cross-coupling and nucleophilic substitution reactions. Key applications in pharmaceutical research, chemical biology, and materials science are discussed, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: The Benzodioxole Scaffold
The benzo[d][1][2]dioxole moiety is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[3] This bicyclic system serves as a crucial pharmacophore and a versatile synthetic intermediate. The introduction of halogen substituents onto the benzodioxole framework, as seen in 5-Bromo-6-chlorobenzo[d][1][2]dioxole, profoundly influences the molecule's electronic properties, steric profile, and chemical reactivity.[1][4] This dual halogenation provides orthogonal synthetic handles, allowing for sequential and selective functionalization, making it a valuable precursor for constructing complex molecular architectures.[1] This guide will elucidate the core chemistry and application potential of this specific, doubly halogenated benzodioxole derivative.
Physicochemical Properties and Structural Analysis
5-Bromo-6-chlorobenzo[d][1][2]dioxole is a solid compound at room temperature, characterized by a fused bicyclic structure.[1][5] The bromine and chlorine atoms at the 5- and 6-positions, respectively, are critical to its chemical behavior.[1][4]
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-bromo-6-chloro-1,3-benzodioxole | [1][4] |
| CAS Number | 233770-05-3 | [1][5][6][7] |
| Molecular Formula | C₇H₄BrClO₂ | [1][4][7] |
| Molecular Weight | 235.46 g/mol | [1][4][7] |
| Physical Form | Solid | [5] |
| SMILES | C1OC2=CC(=C(C=C2O1)Br)Cl | [1] |
| InChI Key | VNFIRXCKAFPWRQ-UHFFFAOYSA-N |[1][5] |
Spectroscopic Characterization
The structural elucidation of 5-Bromo-6-chlorobenzo[d][1][2]dioxole relies on standard spectroscopic techniques. Each method provides unique insights into the molecular framework.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry provides definitive confirmation of the compound's mass and elemental composition. The molecular ion peak appears as a characteristic cluster at m/z 235, 237, and 239, which reflects the natural isotopic abundance of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl).[1]
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy confirms the presence of key functional groups. Characteristic absorption bands for aromatic C-H stretching vibrations are observed in the 3110-3080 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy reveals distinct signals corresponding to the dioxole methylene group (typically δ 4.5–5.0 ppm) and the aromatic protons (δ 6.0–7.5 ppm).[4]
Table 2: Summary of Key Spectroscopic Data
| Technique | Observed Feature | Interpretation |
|---|---|---|
| Mass Spec (EI) | Ion cluster at m/z 235, 237, 239 | Molecular ion peak confirming presence of one Br and one Cl atom.[1] |
| FTIR | Medium intensity bands at 3110-3080 cm⁻¹ | Aromatic C-H stretching vibrations.[1] |
| ¹H NMR | Signal at ~δ 4.5–5.0 ppm | Methylene protons (-O-CH₂-O-) of the dioxole ring.[4] |
| ¹H NMR | Signals at ~δ 6.0–7.5 ppm | Aromatic protons on the benzene ring.[4] |
Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole presents a significant challenge in heterocyclic chemistry, primarily due to the need for precise regioselective halogenation on the electron-rich benzodioxole ring.[1]
Synthetic Strategy
The most common approach begins with a commercially available benzo[d][1][2]dioxole derivative.[1] The synthesis involves a sequential halogenation process where reaction conditions must be carefully controlled to achieve the desired 5,6-disubstitution pattern and prevent the formation of other isomers.[1]
-
Causality of Experimental Choices: The use of Lewis acids like iron(III) chloride as a catalyst is crucial for activating the halogenating agents (e.g., Br₂, Cl₂) and directing the electrophilic aromatic substitution.[4] However, this classical approach can suffer from poor regioselectivity. More advanced strategies, such as directed ortho-metalation, have been developed to provide greater control over the substitution pattern, although they may require more specialized reagents and stricter reaction conditions.[4]
Caption: General synthetic workflow for 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
General Synthetic Protocol
The following protocol is a representative, self-validating system for the synthesis.
-
Vessel Preparation: Ensure a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is oven-dried and cooled under an inert atmosphere.
-
Reactant Charging: Dissolve the starting benzo[d][1][2]dioxole in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃).
-
First Halogenation (e.g., Bromination): Slowly add a solution of bromine in the same solvent via the dropping funnel at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Second Halogenation (Chlorination): Upon completion of the first step, introduce the chlorinating agent (e.g., chlorine gas or a precursor like sulfuryl chloride) under similarly controlled conditions.
-
Work-up: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to neutralize excess halogens. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify using silica gel column chromatography or recrystallization to yield the pure 5-Bromo-6-chlorobenzo[d][1][2]dioxole.[1]
Chemical Reactivity and Key Transformations
The synthetic value of 5-Bromo-6-chlorobenzo[d][1][2]dioxole stems from the differential reactivity of its two halogen substituents, which allows for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows the bromine at the 5-position to be selectively targeted. The Suzuki-Miyaura coupling is a prime example, enabling the formation of a new carbon-carbon bond by reacting the benzodioxole with a boronic acid in the presence of a palladium catalyst and a base.[3][4][8] This transformation is fundamental for synthesizing a vast range of 5-aryl or 5-vinyl derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The halogen atoms on the aromatic ring can be displaced by strong nucleophiles.[1][4] While the ring itself is not highly activated towards SNAr, the introduction of potent electron-withdrawing groups in derivative structures can facilitate this reaction. For instance, in the analogous compound 5-Bromo-6-nitro-1,3-benzodioxole, the nitro group strongly activates the ring, allowing the bromo substituent to be readily displaced by nucleophiles like amines, alkoxides, or thiolates.[8]
Caption: Key chemical transformations of 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
Applications in Research and Development
The unique structural features of 5-Bromo-6-chlorobenzo[d][1][2]dioxole make it a valuable intermediate in several high-value research areas.[1]
-
Pharmaceutical Research: It serves as a foundational building block for synthesizing biologically active compounds.[1] The broader benzodioxole class of molecules has demonstrated potent anticonvulsant, anticancer, and anti-inflammatory properties, making this derivative a key starting point for developing new therapeutic agents.[3][9]
-
Chemical Biology: The compound can be used as a molecular scaffold to develop chemical probes and tools for studying complex biological processes and molecular interactions.[1]
-
Material Science: There is growing interest in using benzodioxole derivatives for the creation of novel materials. For example, they can be used to synthesize functionalized linkers for metal-organic frameworks (MOFs), potentially leading to materials with tailored electronic or optical properties.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to demonstrate the synthetic utility of 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
-
Reagent Preparation: In a reaction vial, combine 5-Bromo-6-chlorobenzo[d][1][2]dioxole (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add a degassed mixture of solvents, typically an organic solvent like dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (e.g., argon or nitrogen).
-
Heating and Stirring: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Track the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the 5-aryl-6-chlorobenzo[d][1][2]dioxole derivative.
Conclusion and Future Outlook
5-Bromo-6-chlorobenzo[d][1][2]dioxole is a highly valuable and versatile intermediate in modern organic synthesis. Its dual halogenation provides a platform for controlled, sequential functionalization, enabling the efficient construction of complex molecules. While its synthesis requires careful control of regioselectivity, its utility in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for drug discovery, materials science, and chemical biology. Future research will likely focus on developing even more efficient and selective synthetic routes to this compound and expanding the library of novel derivatives for biological screening and materials application.
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Smolecule. (2023-08-16). 5-Bromo-6-chlorobenzo[d][1][2]dioxole. Available at:
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Benchchem. (n.d.). 5-Bromo-6-chlorobenzo[d][1][2]dioxole | 233770-05-3. Available at:
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Aceschem. (n.d.). CAS 233770-05-3 | 5-Bromo-6-chlorobenzo[d][1][2]dioxole. Available at:
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BLDpharm. (n.d.). 233770-05-3|5-Bromo-6-chlorobenzo[d][1][2]dioxole. Available at:
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An In-depth Technical Guide to 5-Bromo-6-chlorobenzo[d]dioxole Derivatives and Analogs for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 5-bromo-6-chlorobenzo[d]dioxole, a versatile heterocyclic scaffold with significant potential in medicinal chemistry. We will delve into its synthesis, explore the rationale behind derivatization strategies, and examine the biological activities of its analogs, offering insights for the design of novel therapeutic agents.
The 5-Bromo-6-chlorobenzo[d]dioxole Core: A Privileged Scaffold
The benzo[d][1][2]dioxole moiety is a fundamental structural unit found in numerous natural products and synthetic compounds with a wide array of biological activities.[3] The introduction of halogen substituents, specifically bromine and chlorine at the 5 and 6 positions, creates a unique electronic and steric profile, offering multiple vectors for chemical modification and influencing the pharmacokinetic and pharmacodynamic properties of its derivatives.[4] The systematic IUPAC name for this core structure is 5-bromo-6-chloro-1,3-benzodioxole.[4]
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| CAS Number | 233770-05-3 | [4] |
| Molecular Formula | C₇H₄BrClO₂ | [4] |
| Molecular Weight | 235.46 g/mol | [4] |
| SMILES | Clc1c(Br)cc2c(OCO2)c1 | [4] |
| InChIKey | VNFIRXCKAFPWRQ-UHFFFAOYSA-N | [4] |
The presence of both bromine and chlorine atoms provides distinct handles for regioselective functionalization, making this scaffold an attractive starting point for the synthesis of diverse chemical libraries.
Synthesis of the 5-Bromo-6-chlorobenzo[d]dioxole Core
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
-
Step 1: Electrophilic Bromination of 1,3-Benzodioxole. The first step is the regioselective bromination of commercially available 1,3-benzodioxole to yield 5-bromo-1,3-benzodioxole.
-
Step 2: Electrophilic Chlorination of 5-Bromo-1,3-benzodioxole. The second step involves the chlorination of the brominated intermediate to introduce the chlorine atom at the 6-position.
Caption: Proposed two-step synthesis of 5-Bromo-6-chlorobenzo[d]dioxole.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is adapted from established procedures for the bromination and nitration of 1,3-benzodioxole and should be optimized for the specific chlorination step.[5]
Step 1: Synthesis of 5-Bromo-1,3-benzodioxole
-
Materials: 1,3-Benzodioxole, N-Bromosuccinimide (NBS), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate solution, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1,3-benzodioxole (1.0 eq) in DCM in a round-bottom flask.
-
Add NBS (1.05 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 5-bromo-1,3-benzodioxole.
-
Step 2: Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole
-
Materials: 5-Bromo-1,3-benzodioxole, N-Chlorosuccinimide (NCS), Acetic Acid.
-
Procedure:
-
Dissolve 5-bromo-1,3-benzodioxole (1.0 eq) in acetic acid in a round-bottom flask.
-
Add NCS (1.05 eq) to the solution and stir at room temperature. The reaction may require gentle heating to proceed.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-6-chlorobenzo[d]dioxole.
-
Derivatization Strategies: Unlocking Therapeutic Potential
The 5-bromo-6-chlorobenzo[d]dioxole core is a versatile platform for generating a library of derivatives with diverse biological activities. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. This reaction allows for the straightforward synthesis of 5-aryl-6-chlorobenzo[d]dioxole derivatives from the 5-bromo-6-chlorobenzo[d]dioxole core.[6]
Caption: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-6-chlorobenzo[d]dioxole.
Representative Protocol for Suzuki-Miyaura Coupling
The following is a general procedure adapted from the synthesis of related benzodioxole derivatives.[7]
-
Materials: 5-Bromo-6-chlorobenzo[d]dioxole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine 5-bromo-6-chlorobenzo[d]dioxole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 5-aryl-6-chlorobenzo[d]dioxole derivative.
-
Biological Activities of Benzodioxole Derivatives
Derivatives of the benzodioxole scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The introduction of halogens is often correlated with enhanced potency.[4]
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of benzodioxole derivatives against various cancer cell lines.[8] The presence of halogens on the benzodioxole ring can enhance the cytotoxic effects.[4]
Table 2: In Vitro Anticancer Activity of Analogous Benzodioxole-based Thiosemicarbazone Derivatives [7]
| Compound | Cell Line | IC₅₀ (µM) |
| Analog 1 | A549 (Lung) | 24.0 ± 3.46 |
| C6 (Glioma) | 23.33 ± 2.08 | |
| Analog 2 | A549 (Lung) | 10.67 ± 1.53 |
| C6 (Glioma) | 4.33 ± 1.04 | |
| Analog 3 | A549 (Lung) | 51.5 ± 4.95 |
| C6 (Glioma) | 25.33 ± 1.53 |
Note: The data presented is for analogous benzodioxole derivatives and serves to illustrate the potential of the core scaffold. Further studies on derivatives of 5-bromo-6-chlorobenzo[d]dioxole are warranted.
Antimicrobial Activity
The benzodioxole scaffold is also a promising starting point for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]
Table 3: In Vitro Antimicrobial Activity of an Analogous Benzodioxole Derivative [8]
| Compound | Organism | MIC (µg/mL) |
| Benzodioxole Analog | MRSA | 0.25 |
Note: This data is for a related benzodioxole derivative and highlights the potential antimicrobial activity of this class of compounds.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on 5-bromo-6-chlorobenzo[d]dioxole derivatives is yet to be published, general trends can be inferred from related compound series.
-
Influence of Halogenation: The presence and position of halogen atoms on the benzodioxole ring significantly impact biological activity. Halogenation can modulate lipophilicity, electronic properties, and metabolic stability, often leading to enhanced potency.[4]
-
Role of the 5-Substituent: The nature of the substituent introduced at the 5-position via cross-coupling reactions is a critical determinant of activity and selectivity. The size, shape, and electronic properties of the aryl or heteroaryl group can be systematically varied to optimize interactions with biological targets.
-
Importance of the Dioxole Ring: The 1,3-dioxole ring is not merely a passive linker but plays an active role in the overall pharmacology of these compounds. It can influence conformation and participate in hydrogen bonding interactions.
Future Directions and Conclusion
The 5-bromo-6-chlorobenzo[d]dioxole scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its analogs, makes it a valuable tool for medicinal chemists.
Future research should focus on:
-
The development and optimization of a scalable and regioselective synthesis of the 5-bromo-6-chlorobenzo[d]dioxole core.
-
The synthesis of a diverse library of derivatives through Suzuki-Miyaura and other cross-coupling reactions.
-
Comprehensive biological evaluation of these derivatives against a panel of cancer cell lines, bacterial strains, and other relevant biological targets.
-
In-depth SAR studies to elucidate the key structural features required for potent and selective activity.
References
-
PrepChem. Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. Available from: [Link]
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]
-
ResearchGate. MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. Available from: [Link]
-
ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... Available from: [Link]
-
MDPI. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Available from: [Link]
-
ResearchGate. MIC values of compounds 3 and 6 against the tested organisms. Available from: [Link]
-
PubMed. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Available from: [Link]
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- 3. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unveiling the Electronic Landscape and Interaction Potential of 5-Bromo-6-chlorobenzo[d]dioxole: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Computational Chemistry Division
This technical guide provides an in-depth exploration of the theoretical underpinnings and computational modeling of 5-Bromo-6-chlorobenzo[d]dioxole. Moving beyond a mere recitation of facts, this document elucidates the scientific rationale behind the application of advanced computational methodologies to understand the molecule's electronic structure, predict its properties, and explore its potential as a pharmacophore or material science building block.
Introduction: The Significance of 5-Bromo-6-chlorobenzo[d]dioxole
5-Bromo-6-chlorobenzo[d]dioxole, a halogenated derivative of the benzodioxole scaffold, presents a compelling case for theoretical investigation. Its molecular formula is C₇H₄BrClO₂ and it has a molecular weight of 235.46 g/mol .[1] The strategic placement of both a bromine and a chlorine atom on the aromatic ring introduces unique electronic features that significantly influence its chemical reactivity and intermolecular interactions.[1] While recognized as a valuable building block in pharmaceutical research and for the synthesis of functional materials like metal-organic frameworks (MOFs), a deep, predictive understanding of its behavior at the molecular level is crucial for rational design and application.[1]
This guide will delve into the computational chemistry workflows that enable the elucidation of this molecule's properties, from its fundamental electronic structure to its potential interactions with biological targets. The methodologies described herein are chosen to provide a robust and validated framework for researchers seeking to leverage computational tools in their study of this and similar halogenated aromatic systems.
Foundational Physicochemical Properties
A baseline understanding of the molecule's properties is the first step in any theoretical study. These values, often available from chemical suppliers or databases, provide the initial parameters for computational models.
| Property | Value | Source |
| IUPAC Name | 5-bromo-6-chloro-1,3-benzodioxole | Smolecule |
| CAS Number | 233770-05-3 | BLDpharm |
| Molecular Formula | C₇H₄BrClO₂ | Smolecule[1] |
| Molecular Weight | 235.46 g/mol | Smolecule[1] |
The Computational Chemist's Toolkit: Methodologies for a Halogenated System
The presence of heavy halogens like bromine and chlorine necessitates a careful selection of computational methods. The anisotropic distribution of electron density around these atoms gives rise to a phenomenon known as halogen bonding, a non-covalent interaction that plays a pivotal role in the molecule's behavior. Standard computational models can fail to capture these subtle but significant effects.
Density Functional Theory (DFT): The Workhorse of Quantum Chemistry
DFT is a powerful method for calculating the electronic structure of molecules. However, for halogenated systems, the choice of the functional is critical.
Causality Behind Method Selection:
Standard DFT functionals often struggle with the "density-driven errors" that can misrepresent non-covalent interactions in molecules with significant electron density fluctuations, such as those with halogen bonds. To counteract this, functionals with a high percentage of Hartree-Fock (exact) exchange are recommended. The M06-2X functional, for instance, is well-suited for this purpose. Furthermore, the inclusion of dispersion corrections, such as Grimme's D3 correction, is essential to accurately model the van der Waals forces that are crucial for intermolecular interactions.
A Self-Validating Protocol for DFT Calculations:
-
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.
-
Method: M06-2X functional
-
Basis Set: A triple-zeta basis set, such as def2-TZVP, provides a good balance of accuracy and computational cost for molecules of this size.
-
Solvation Model: To simulate the behavior in a solution, a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) should be employed.
-
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Properties Calculation: From the optimized geometry, various electronic properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP)
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions
-
Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.
-
Workflow for DFT Analysis of 5-Bromo-6-chlorobenzo[d]dioxole
Caption: The process of molecular docking to predict ligand-protein interactions.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding pose, MD simulations allow for the study of the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding and the flexibility of the system.
Simulating a Halogenated Ligand in a Biological Environment:
MD simulations of a system containing 5-Bromo-6-chlorobenzo[d]dioxole require force fields that accurately parameterize the halogen atoms to account for halogen bonding.
A General MD Simulation Workflow:
-
System Setup: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long simulation is run to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand in the binding site, identify persistent interactions, and calculate properties like binding free energy.
Predicted Properties and Their Implications
Based on the computational methodologies described, we can predict a range of properties for 5-Bromo-6-chlorobenzo[d]dioxole that have direct implications for its application.
Electronic Properties and Reactivity
The presence of the electron-withdrawing bromine and chlorine atoms is expected to significantly influence the electronic landscape of the benzodioxole ring.
-
Molecular Electrostatic Potential (MEP): The MEP map will likely show a region of positive electrostatic potential (a "σ-hole") on the outer surface of the bromine and chlorine atoms, making them susceptible to nucleophilic attack and capable of forming halogen bonds.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic excitation properties. The halogen substituents are expected to lower the LUMO energy, potentially making the molecule more susceptible to reduction.
-
Spectroscopic Properties:
-
Predicted IR Spectrum: DFT frequency calculations can predict the vibrational modes of the molecule. Key predicted peaks would include aromatic C-H stretches (around 3110-3080 cm⁻¹), aromatic C-C stretches (1625-1606 cm⁻¹), and C-O stretches of the dioxole ring (1236-1156 cm⁻¹). [1] * Predicted NMR Spectrum: While not directly calculated in this guide, DFT can also be used to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural validation.
-
Intermolecular Interactions and Biological Activity
The ability of 5-Bromo-6-chlorobenzo[d]dioxole to form halogen bonds is a key determinant of its potential biological activity.
-
Crystal Packing: The crystal structure of this molecule is expected to be significantly influenced by halogen bonding interactions, where the bromine and/or chlorine atoms interact with the oxygen atoms of neighboring molecules. [1]* Protein Binding: In a protein active site, the bromine and chlorine atoms can act as directional interaction points, contributing to the binding affinity and selectivity of the molecule for a particular target.
Experimental Validation: Bridging Theory and Reality
The ultimate validation of any computational model lies in its comparison with experimental data.
Synthesis and Characterization
While a detailed, peer-reviewed synthesis protocol for 5-Bromo-6-chlorobenzo[d]dioxole is not readily available in the public literature, a plausible synthetic route involves the regioselective halogenation of a benzodioxole precursor. [1]The reaction would likely employ N-haloamides activated by a Lewis acid catalyst to achieve the desired substitution pattern. [1] A Generalized Experimental Workflow for Synthesis and Characterization:
-
Synthesis: Halogenation of a suitable benzodioxole derivative using appropriate brominating and chlorinating agents under controlled conditions.
-
Purification: The crude product would be purified using techniques such as recrystallization or column chromatography.
-
Characterization: The purified compound would be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry: To determine the molecular weight.
-
X-ray Crystallography: To determine the solid-state structure and confirm the presence of intermolecular interactions like halogen bonding.
-
Conclusion: A Computationally-Informed Approach to a Promising Molecule
5-Bromo-6-chlorobenzo[d]dioxole is a molecule with significant potential in both medicinal chemistry and materials science. This guide has outlined a comprehensive theoretical and computational framework for its study. By employing advanced computational techniques like DFT with appropriate functionals, molecular docking, and molecular dynamics simulations, researchers can gain deep insights into its electronic properties, reactivity, and interaction potential. This knowledge is invaluable for the rational design of new drugs, functional materials, and chemical probes. The synergy between computational prediction and experimental validation provides a powerful paradigm for accelerating scientific discovery.
References
Sources
Application Notes and Protocols: The Strategic Use of 5-Bromo-6-chlorobenzo[d]dioxole in Modern Organic Synthesis
Introduction
5-Bromo-6-chlorobenzo[d][1][2]dioxole is a halogenated aromatic heterocyclic compound that has emerged as a highly versatile and valuable building block in organic synthesis. Its structure, featuring a stable benzodioxole core with two distinct halogen atoms—bromine and chlorine—at adjacent positions, provides a unique platform for sequential and regioselective functionalization. This strategic arrangement of reactive sites makes it an indispensable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical research, medicinal chemistry, and materials science.[1][3]
The benzodioxole moiety itself is a "privileged structure," found in numerous biologically active natural products and synthetic compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[4][5] The differential reactivity of the C-Br and C-Cl bonds towards common transition-metal-catalyzed reactions allows for a stepwise introduction of various substituents, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the key applications of 5-Bromo-6-chlorobenzo[d]dioxole, complete with detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development.
| Property | Value |
| IUPAC Name | 5-Bromo-6-chloro-1,3-benzodioxole[6] |
| Molecular Formula | C₇H₄BrClO₂[7] |
| Molecular Weight | 235.46 g/mol [6][7] |
| CAS Number | 233770-05-3[6][7] |
| Appearance | Off-white to light yellow solid |
| SMILES | Clc1c(Br)cc2c(OCO2)c1[6] |
Core Reactivity and Strategic Considerations
The synthetic utility of 5-Bromo-6-chlorobenzo[d]dioxole is primarily dictated by the two halogen substituents on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This difference in reactivity is rooted in bond dissociation energies (C-Cl > C-Br) and the relative ease of the rate-limiting oxidative addition step to the Pd(0) catalyst.[8] This reactivity differential is not a limitation but a strategic advantage, as it allows for selective functionalization at the C5 position (bromine) while leaving the C6 position (chlorine) intact for subsequent transformations.
Caption: Structure of 5-Bromo-6-chlorobenzo[d]dioxole.
Application I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for forming biaryl and vinyl-aryl structures.[9] For 5-Bromo-6-chlorobenzo[d]dioxole, this reaction provides a reliable method to introduce aryl, heteroaryl, or vinyl groups at the C5 position with high selectivity.
Causality and Experimental Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
-
Catalyst: A pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often preferred due to its air stability and efficient generation of the active Pd(0) species in situ.[10]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or dimethoxyethane) and water is commonly used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrate and catalyst. Degassing the solvent by sparging with an inert gas (Argon or Nitrogen) is mandatory to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 5-Aryl-6-chlorobenzo[d][1][2]dioxole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-6-chlorobenzo[d]dioxole with a generic arylboronic acid.
Materials:
-
5-Bromo-6-chlorobenzo[d]dioxole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd(dppf)Cl₂ (0.02–0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Ethyl acetate, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or reaction vial, add 5-Bromo-6-chlorobenzo[d]dioxole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-6-chlorobenzo[d]dioxole product.
Application II: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic chemistry, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[12] This reaction has largely replaced harsher, classical methods and offers broad substrate scope.[13] It is particularly crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals.
Causality and Experimental Rationale:
-
Catalyst System: This reaction typically requires a more specialized catalyst system than Suzuki coupling, especially when dealing with less reactive aryl chlorides. For the more reactive C-Br bond, a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is effective.[14] Ligands like XPhos or SPhos promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amine nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice due to its ability to promote high reaction rates.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle. As with all palladium catalysis, the solvent must be thoroughly degassed.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of N-Aryl-5-amino-6-chlorobenzo[d][1][2]dioxole
This protocol provides a general method for the Buchwald-Hartwig amination of 5-Bromo-6-chlorobenzo[d]dioxole with a primary or secondary amine.
Materials:
-
5-Bromo-6-chlorobenzo[d]dioxole (1.0 equiv)
-
Amine (primary or secondary) (1.2–1.5 equiv)
-
Pd₂(dba)₃ (0.01–0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02–0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4–2.0 equiv)
-
Anhydrous, degassed toluene
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Note: This reaction is sensitive to air and moisture. The setup is best performed in a glovebox.
-
In a glovebox, add the Pd₂(dba)₃, XPhos ligand, and NaOt-Bu to a dry reaction vessel.
-
Add the 5-Bromo-6-chlorobenzo[d]dioxole and the amine.
-
Add anhydrous, degassed toluene, seal the vessel, and remove it from the glovebox.
-
Heat the mixture to 90–110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6–24 hours).
-
Cool the reaction to room temperature and carefully quench by adding water.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application III: Intermediate in the Synthesis of Posaconazole
5-Bromo-6-chlorobenzo[d]dioxole and its derivatives are critical intermediates in the industrial synthesis of complex pharmaceuticals. A prominent example is its role in the preparation of Posaconazole, a broad-spectrum triazole antifungal agent used to treat and prevent invasive fungal infections.[15][16][17][18] In the synthesis, the benzodioxole unit is coupled to a complex side chain, demonstrating the real-world impact of this versatile building block. The preparation often involves a cross-coupling reaction to attach the benzodioxole moiety to the core structure of the drug.[15][16]
Caption: Simplified schematic of the integration of the benzodioxole unit.
Conclusion
5-Bromo-6-chlorobenzo[d]dioxole is a powerful and strategic building block for modern organic synthesis. The differential reactivity of its C-Br and C-Cl bonds provides a handle for selective, stepwise functionalization, primarily through robust and high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Its demonstrated utility as a key intermediate in the synthesis of pharmaceuticals like Posaconazole underscores its importance to the drug development industry. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage the unique chemical properties of this compound to construct complex and valuable molecules.
References
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Mane, Y. D., et al. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Available from: [Link]
- Google Patents. CN102643194B - Preparation method of posaconazole intermediate.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Google Patents. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
-
Quick Company. Preparation Of Salts Of Posaconazole Intermediate. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Available from: [Link]
-
YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available from: [Link]
-
MDPI. Synthesis of 5′-Chlorospiro(benzo[d][1][2]dioxole-2,4′-[1][6][15]thiadiazin). Available from: [Link]
-
ResearchGate. Synthesis of posaconazole. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Googleapis. Purification of Posaconazole Intermediates - European Patent Office - EP 2789610 A1. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Available from: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]
-
PubMed. Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. Available from: [Link]
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Protocol for Selective Suzuki-Miyaura Cross-Coupling: Synthesis of 3-Aryl-6-chlorobenzo[d]dioxole Derivatives
Protocol for Selective Suzuki-Miyaura Cross-Coupling: Synthesis of 3-Aryl-6-chlorobenzo[d][1][2]dioxole Derivatives
Abstract
This application note provides a comprehensive, field-proven protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-6-chlorobenzo[d][1][2]dioxole. The benzodioxole moiety is a key structural motif in numerous natural products and pharmacologically active compounds. This protocol is designed to leverage the inherent reactivity difference between C-Br and C-Cl bonds to achieve chemoselective functionalization at the C-5 position, yielding valuable 3-aryl-6-chlorobenzo[d][1][2]dioxole intermediates. We will delve into the mechanistic rationale behind reagent selection and provide a detailed, step-by-step workflow suitable for researchers in drug discovery and process development.
Introduction: The Strategic Value of Selective Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][3][4] First reported by Akira Suzuki in 1979, its profound impact on the formation of carbon-carbon bonds was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is particularly powerful for constructing biaryl structures, which are prevalent in medicinal chemistry.[5][6]
Our substrate of interest, 5-Bromo-6-chlorobenzo[d][1][2]dioxole, presents a unique synthetic challenge and opportunity. As a di-halogenated arene, it allows for sequential, site-selective functionalization. The key to this strategy lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. In the oxidative addition step of the catalytic cycle, the C-Br bond is significantly more reactive than the C-Cl bond.[7][8] This protocol is optimized to exploit this reactivity gap, enabling the selective synthesis of mono-arylated products while leaving the C-Cl bond intact for subsequent transformations.
Mechanistic Underpinnings: A Self-Validating System
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the aryl-halide bond (Ar-X).[10] For our substrate, this occurs preferentially at the more labile C-Br bond, forming a Pd(II) intermediate. The choice of an electron-rich phosphine ligand can accelerate this rate-determining step, which is especially crucial for less reactive aryl chlorides.[12]
-
Transmetalation: This step requires a base. The base activates the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻).[2][4][13][14] This activated species then transfers its organic group (Ar') to the palladium center, displacing the halide and forming a new diarylpalladium(II) complex.[1] The presence of water often facilitates this step by dissolving the inorganic base.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the biaryl product (Ar-Ar').[9] This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol
This protocol details the selective coupling of 5-Bromo-6-chlorobenzo[d][1][2]dioxole with 4-Methoxyphenylboronic acid as a representative example.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-6-chlorobenzo[d][1][2]dioxole | 235.44 | 235 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 167 mg | 1.1 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 (2 mol%) |
| Triphenylphosphine (PPh₃) | 262.29 | 21 mg | 0.08 | 0.08 (8 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-6-chlorobenzo[d][1][2]dioxole (235 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(OAc)₂ (4.5 mg, 0.02 mmol), and the ligand, PPh₃ (21 mg, 0.08 mmol). Note: The Pd(OAc)₂ and PPh₃ will form the active Pd(0) catalyst in situ.
-
-
Inert Atmosphere & Solvent Addition:
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Using a syringe, add the degassed solvents: 8 mL of 1,4-dioxane and 2 mL of deionized water. The mixture should be a suspension.[8]
-
-
Degassing:
-
With the inert gas line connected to a needle piercing the septum, bubble the gas through the reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen, which can poison the catalyst.
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours.
-
-
Monitoring:
-
Work-up and Extraction:
-
Washing and Drying:
-
Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 3-(4-methoxyphenyl)-6-chlorobenzo[d][1][2]dioxole.[5][16]
-
Expected Outcome
Based on similar transformations, this protocol is expected to yield the desired product with good to excellent conversion and selectivity.
| Coupling Partner | Product | Expected Yield |
| 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-6-chlorobenzo[d][1][2]dioxole | 75-90% |
| Phenylboronic acid | 3-phenyl-6-chlorobenzo[d][1][2]dioxole | 80-95% |
Yields are estimates and highly dependent on precise reaction conditions and purification efficiency.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Troubleshooting and Advanced Considerations
-
Low Selectivity (Coupling at C-Cl): If significant amounts of the di-arylated product are observed, the reaction temperature may be too high or the reaction time too long. Consider lowering the temperature to 80 °C.
-
Protodeboronation: If the boronic acid is being consumed without product formation, it may be degrading. This can be caused by excess base or prolonged heating. Using a milder base like K₃PO₄ or anhydrous conditions can sometimes mitigate this issue.[12]
-
Catalyst Deactivation: Failure to properly degas the reaction mixture is a common cause of low yields. The Pd(0) species is sensitive to oxidation.
-
Coupling at the C-Cl Position: To intentionally target the C-Cl bond after the first coupling, more forcing conditions are required. This typically involves higher temperatures and a more specialized catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for activating stubborn aryl chlorides.[17][18][19]
References
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Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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Alacid, E., & Nájera, C. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
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Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
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What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? - ResearchGate. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]
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How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
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Highly active catalysts for the Suzuki coupling of aryl chlorides. - Semantic Scholar. [Link]
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The Suzuki Reaction - Chem 115 Myers. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of California, San Diego. [Link]
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Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. [Link]
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Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. [Link]
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Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram - ResearchGate. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman Institute of Technology. [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | ChemRxiv | Cambridge Open Engage. [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. [Link]
-
(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
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application of 5-Bromo-6-chlorobenzo[d]dioxole in pharmaceutical research
An In-Depth Guide to the Application of 5-Bromo-6-chlorobenzo[d]dioxole in Pharmaceutical Research
Introduction: The Strategic Value of a Dihalogenated Scaffold
In the landscape of medicinal chemistry, the 1,3-benzodioxole scaffold is recognized as a "privileged structure," a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2][3][4] This core is present in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and its ability to act as a bioisostere for catechol rings. Within this important class of compounds, 5-Bromo-6-chlorobenzo[d]dioxole emerges as a particularly strategic building block for pharmaceutical research and development.[5]
This dihalogenated derivative provides chemists with a versatile platform for molecular elaboration. The distinct reactivity of the bromine and chlorine substituents allows for regioselective functionalization, making it an ideal starting point for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).[5][6] This guide serves as a comprehensive resource for researchers, providing detailed insights into the applications of 5-Bromo-6-chlorobenzo[d]dioxole and a practical protocol for its use in one of modern chemistry's most powerful reactions.
Physicochemical Profile and Chemical Reactivity
The utility of 5-Bromo-6-chlorobenzo[d]dioxole in synthesis is rooted in its unique chemical properties. The presence of two different halogens on the aromatic ring is the key to its versatility.
| Property | Value | Reference |
| CAS Number | 233770-05-3 | [7][8][9] |
| Molecular Formula | C₇H₄BrClO₂ | [5][7] |
| Molecular Weight | 235.46 g/mol | [5][7] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [8] |
| Storage Conditions | Inert atmosphere, room temperature |
Reactivity Insights: The primary sites of reactivity are the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity is crucial as it allows for selective substitution at the 5-position, leaving the chlorine atom at the 6-position available for subsequent transformations or as a permanent structural feature influencing the molecule's electronic and steric properties. This predictable regioselectivity is a cornerstone of its application in multi-step synthetic campaigns.
Core Applications in Drug Discovery
5-Bromo-6-chlorobenzo[d]dioxole is primarily employed as a foundational intermediate in the synthesis of novel therapeutic agents across various disease areas.
A Scaffold for Anticancer Agents
The benzodioxole moiety is a feature in several compounds with demonstrated antiproliferative activity.[4] Halogenation of this core can enhance cytotoxic effects against cancer cells.[6] By using 5-Bromo-6-chlorobenzo[d]dioxole, researchers can synthesize libraries of derivatives to probe the SAR of potential anticancer drugs. For instance, coupling reactions at the 5-position can introduce diverse aryl or heteroaryl groups, while the chlorine at the 6-position provides a point of steric and electronic influence that can be critical for binding to target proteins like kinases or tubulin. Studies have shown that benzodioxole-based compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer.[4][6][10]
Development of Novel Antimicrobial Compounds
Derivatives of halogenated benzodioxoles have demonstrated promising activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The presence and position of halogens on the aromatic ring can significantly increase antimicrobial potency.[6] 5-Bromo-6-chlorobenzo[d]dioxole serves as an excellent starting material for creating analogues with varied substituents to optimize antibacterial efficacy while minimizing cytotoxicity to human cells, a critical parameter in the development of new antibiotics.
Synthesis of Anticonvulsant Agents
The benzodioxole ring is a key component in the design of central nervous system (CNS) active agents. Research has led to the synthesis and evaluation of 5-substituted benzo[d][2][5]dioxole derivatives as potent anticonvulsant agents.[11] One highly active compound identified from these studies demonstrated a protective index significantly higher than some established antiepileptic drugs in preclinical models.[11] The ability to systematically modify the 5-Bromo-6-chlorobenzo[d]dioxole core is invaluable for tuning properties like blood-brain barrier penetration and target engagement within the CNS.
Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol details the selective coupling of an arylboronic acid at the 5-position (C-Br bond) of 5-Bromo-6-chlorobenzo[d]dioxole.
Principle of the Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide.[12][13] The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the more reactive C-Br bond of the substrate.
-
Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The coupled product is expelled, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity.[12][14]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | Quantity (Example) | Purpose |
| 5-Bromo-6-chlorobenzo[d]dioxole | 1.0 mmol (235 mg) | Starting material |
| Arylboronic Acid | 1.2 mmol | Coupling partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 mmol (3 mol%) | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol | Base to activate the boronic acid |
| 1,4-Dioxane | 8 mL | Organic solvent |
| Deionized Water | 2 mL | Co-solvent, aids in dissolving the base |
| Inert Gas (Argon or Nitrogen) | - | To maintain an oxygen-free atmosphere |
| Ethyl Acetate | - | Extraction solvent |
| Brine | - | Washing solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying agent |
| Silica Gel | - | Stationary phase for column chromatography |
Step-by-Step Protocol
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-6-chlorobenzo[d]dioxole (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Addition of Base and Solvents: Add potassium carbonate (2.0 mmol), followed by 1,4-dioxane (8 mL) and water (2 mL).
-
Causality Insight: A biphasic solvent system (dioxane/water) is often effective. The water helps dissolve the inorganic base (K₂CO₃), which is crucial for activating the boronic acid to form the more nucleophilic boronate species, facilitating transmetalation.[14]
-
-
Inert Atmosphere: Seal the flask with a septum, and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol).
-
Causality Insight: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand is an electron-rich phosphine that promotes the oxidative addition step and stabilizes the catalytic intermediates.[15]
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-6-chlorobenzo[d]dioxole product.
Synthetic Versatility and Potential Pathways
The true power of 5-Bromo-6-chlorobenzo[d]dioxole lies in its potential for divergent synthesis. The initial Suzuki coupling is often just the first step in constructing a more complex molecule.
Caption: Synthetic pathways from 5-Bromo-6-chlorobenzo[d]dioxole.
Conclusion and Future Outlook
5-Bromo-6-chlorobenzo[d]dioxole is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its dihalogenated structure provides a reliable handle for regioselective synthesis, enabling the efficient construction of novel molecular entities. The applications in developing anticancer, antimicrobial, and anticonvulsant agents highlight its broad therapeutic potential.[4][6][11] As drug discovery continues to demand increasingly complex and diverse molecules, the utility of such versatile and precisely functionalized building blocks will only grow, paving the way for the next generation of innovative medicines.
References
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The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
1,3‐Benzodioxole derivatives in pharmaceutical chemistry. - ResearchGate. Available from: [Link]
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Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2002-08-06). Available from: [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed. (2022-06-22). Available from: [Link]
-
CAS No. 233770-05-3, 5-Bromo-6-chlorobenzo[d][2][5]dioxole - 001CHEMICAL. Available from: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations. Available from: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (2015). Available from: [Link]
-
Design and Synthesis of 5-Substituted Benzo[d][2][5]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed. (2017). Available from: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available from: [Link]
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The Suzuki Reaction - Myers Group, Harvard University. Available from: [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-6-chlorobenzo[d]dioxole as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of Dihalogenated Benzodioxoles
In the landscape of medicinal chemistry and materials science, the 1,3-benzodioxole scaffold is a privileged structure, appearing in a multitude of natural products and synthetic compounds with significant biological activities.[1] The strategic introduction of halogen atoms onto this core transforms it into a versatile building block, primed for diversification through modern cross-coupling methodologies. 5-Bromo-6-chlorobenzo[d][2][3]dioxole is a prime example of such a building block.[4] Its molecular structure (C₇H₄BrClO₂) features a unique dihalogenation pattern that allows for programmed, regioselective functionalization, making it an invaluable starting material for constructing complex heterocyclic systems.[4][5] This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in the synthesis of high-value chemical entities.
Core Principle: Exploiting Differential Reactivity for Regioselective Synthesis
The synthetic utility of 5-Bromo-6-chlorobenzo[d]dioxole is anchored in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity order for aryl halides in the key oxidative addition step with a Pd(0) catalyst is C-I > C-OTf ≈ C-Br > C-Cl.[6] This hierarchy is fundamental, as it allows for the selective functionalization of the more labile C-Br bond at the 5-position while leaving the more robust C-Cl bond at the 6-position intact for subsequent transformations. By carefully selecting catalysts, ligands, and reaction conditions, a chemist can orchestrate a sequence of reactions with high fidelity, building molecular complexity in a controlled manner.
Caption: General reactivity order of aryl halides in Pd-catalyzed cross-coupling.
Application Note 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[7] For 5-Bromo-6-chlorobenzo[d]dioxole, this reaction provides a robust method to introduce aryl, heteroaryl, or vinyl substituents selectively at the C-5 position.
Expert Insights: Justification of Protocol Choices
The choice of a palladium catalyst and ligand system is critical for achieving high yields and maintaining selectivity. A catalyst system like Pd(dppf)Cl₂ is often effective for coupling aryl bromides due to its ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle efficiently.[8] The use of a carbonate base like K₂CO₃ is standard, as it is strong enough to facilitate the crucial transmetalation step without promoting side reactions that can occur with stronger bases.[8] Dimethoxyethane (DME) is an excellent solvent choice due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point, allowing for reactions to be conducted at elevated temperatures to ensure complete conversion.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position
Caption: Workflow for selective Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-6-chlorobenzo[d]dioxole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-6-chlorobenzo[d]dioxole, the desired arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-6-chlorobenzo[d]dioxole derivative.
| Entry | Arylboronic Acid Partner | Expected Product | Potential Application |
| 1 | Phenylboronic acid | 5-Phenyl-6-chlorobenzo[d]dioxole | Core biaryl structure |
| 2 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-6-chlorobenzo[d]dioxole | Heteroaromatic linkage |
| 3 | Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-6-chlorobenzo[d]dioxole | Pharmaceutical intermediate |
Application Note 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[1][9] This methodology can be applied to 5-Bromo-6-chlorobenzo[d]dioxole to selectively install primary or secondary amines at the C-5 position.
Expert Insights: Justification of Protocol Choices
The success of a Buchwald-Hartwig amination hinges on the ligand. Bulky, electron-rich phosphine ligands like XPhos or SPhos are highly effective, particularly for coupling less reactive aryl chlorides, but they also show excellent performance with aryl bromides.[10] They facilitate the crucial reductive elimination step to form the C-N bond. Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base that is effective in deprotonating the amine coupling partner to form the active nucleophile.[11][12] Toluene is a standard solvent, providing the necessary temperature range for the reaction to proceed efficiently.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-5 Position
Caption: Step-by-step workflow for selective Buchwald-Hartwig amination.
Materials:
-
5-Bromo-6-chlorobenzo[d]dioxole (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add 5-Bromo-6-chlorobenzo[d]dioxole and a stir bar.
-
Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene followed by the amine coupling partner via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 5-amino-6-chlorobenzo[d]dioxole product.
Application Note 3: Advanced Synthesis of Fused Heterocycles - The Phenanthridine Core
A key application of multi-functional building blocks is the synthesis of fused polycyclic systems. The phenanthridine skeleton is a privileged scaffold in medicinal chemistry.[13] A highly efficient strategy to construct this core involves a sequential Suzuki coupling followed by an intramolecular C-H activation/amination or condensation reaction.
Protocol 3: Two-Step Synthesis of a Phenanthridine Derivative
Step A: Suzuki Coupling with 2-Formylphenylboronic Acid
-
Following Protocol 1 , couple 5-Bromo-6-chlorobenzo[d]dioxole (1.0 equiv) with 2-formylphenylboronic acid (1.2 equiv).
-
Use Pd(dppf)Cl₂ (2 mol%) as the catalyst and K₂CO₃ (2.5 equiv) as the base in a DME/water (4:1) mixture.
-
After purification, this step yields 2-(6-chlorobenzo[d]dioxol-5-yl)benzaldehyde .
Step B: Reductive Amination and Intramolecular Cyclization
-
Dissolve the aldehyde from Step A (1.0 equiv) and an ammonium source such as ammonium acetate (5-10 equiv) in a suitable solvent like acetic acid.
-
Heat the mixture to reflux (around 120 °C) to facilitate the formation of an imine intermediate followed by intramolecular cyclization. Some protocols may benefit from a palladium catalyst to facilitate an intramolecular C-N coupling/cyclization.[13]
-
Monitor the formation of the phenanthridine product by LC-MS.
-
Upon completion, cool the reaction, neutralize with a base (e.g., saturated NaHCO₃ solution), and extract with an organic solvent.
-
Purify by column chromatography to yield the final chloro-benzo[d]dioxolo[5,6-c]phenanthridine . This product retains the chlorine atom, which can be used for further diversification.
Caption: Synthetic route to a phenanthridine derivative.
Conclusion
5-Bromo-6-chlorobenzo[d]dioxole is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. By leveraging the well-defined and predictable differences in reactivity between the C-Br and C-Cl bonds, researchers can execute selective, high-yield transformations. The protocols outlined here for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the construction of the phenanthridine core provide a robust framework for drug discovery professionals and synthetic chemists to generate novel molecular architectures with significant potential in pharmaceutical and materials science applications.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5-Bromo-6-chlorobenzo[d][1,3]dioxole | 233770-05-3 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 5-Bromo-6-chlorobenzo[d]dioxole: A Guide to Reaction Kinetics and Synthetic Strategy
Introduction: The Strategic Importance of 5-Bromo-6-chlorobenzo[d]dioxole in Modern Chemistry
5-Bromo-6-chlorobenzo[d]dioxole is a key heterocyclic building block, valued for its unique electronic and steric properties that make it a versatile precursor in the synthesis of complex organic molecules. The benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds.[1] The strategic placement of two distinct halogen atoms—bromine and chlorine—at the 5 and 6 positions offers a platform for selective, stepwise functionalization, enabling the controlled construction of diverse molecular architectures. This guide provides an in-depth analysis of the reaction kinetics and detailed protocols for the primary functionalization routes of this important intermediate, with a focus on palladium-catalyzed cross-coupling reactions.
Understanding the Reaction Kinetics: Chemoselectivity and Rate-Determining Factors
The functionalization of 5-Bromo-6-chlorobenzo[d]dioxole is predominantly governed by the principles of palladium-catalyzed cross-coupling reactions. The inherent differences in the carbon-halogen bond strengths (C-Br vs. C-Cl) are the primary determinant of chemoselectivity.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This trend is a direct consequence of the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond. Consequently, reactions involving 5-Bromo-6-chlorobenzo[d]dioxole are expected to proceed with high selectivity at the C-Br position.
Suzuki-Miyaura Coupling: Kinetic Insights
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] For aryl bromides, oxidative addition is typically the rate-determining step.[3] The choice of ligand on the palladium catalyst is critical; bulky, electron-rich phosphine ligands are known to accelerate the rate of both oxidative addition and reductive elimination, thereby increasing the overall reaction efficiency.[4]
However, it is important to consider potential side reactions that can influence the overall kinetics and yield. One such competing pathway is protodeboronation of the boronic acid reagent, which can be catalyzed by the base or even the palladium complex itself.[5]
Buchwald-Hartwig Amination: Mechanistic Considerations
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[6] The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The rate-limiting step in Buchwald-Hartwig aminations can vary depending on the specific substrates and ligands. In some cases, oxidative addition is rate-determining, while in others, reductive elimination is the slower step. The choice of a sterically hindered and electron-rich phosphine ligand is crucial for facilitating the reaction, particularly with less reactive aryl chlorides.[8] For 5-Bromo-6-chlorobenzo[d]dioxole, the initial amination will selectively occur at the C-Br bond.
Experimental Protocols and Methodologies
The following protocols are designed to be robust starting points for the functionalization of 5-Bromo-6-chlorobenzo[d]dioxole. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol outlines a general procedure for the selective arylation of 5-Bromo-6-chlorobenzo[d]dioxole at the bromine-substituted position.
Materials:
-
5-Bromo-6-chlorobenzo[d]dioxole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, oven-dried flask, add 5-Bromo-6-chlorobenzo[d]dioxole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (0.03 eq) to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3.0) | Dioxane | 90 | 16 | 80-90 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (3.0) | THF/H₂O (10:1) | 80 | 8 | >90 |
Yields are illustrative and will vary based on the specific arylboronic acid used.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the selective amination of 5-Bromo-6-chlorobenzo[d]dioxole.
Materials:
-
5-Bromo-6-chlorobenzo[d]dioxole
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) (1-3 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst (0.02 eq) and the base (2.0 eq).
-
Add 5-Bromo-6-chlorobenzo[d]dioxole (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Pre-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | G3-XPhos (2) | NaOt-Bu (2.0) | Toluene | 110 | 12-24 | 80-95 |
| 2 | G3-SPhos (2) | K₃PO₄ (2.5) | Dioxane | 100 | 18-30 | 75-90 |
| 3 | Pd₂(dba)₃ (1.5) / RuPhos (3.0) | LHMDS (2.0) | THF | 80 | 10-20 | >85 |
Yields are illustrative and depend on the specific amine used.
Kinetic Monitoring of Functionalization Reactions
To gain a deeper understanding of the reaction kinetics and to optimize reaction conditions, real-time monitoring is highly recommended.
-
High-Performance Liquid Chromatography (HPLC): Aliquots can be taken from the reaction mixture at specific time intervals, quenched, and analyzed by HPLC to determine the concentration of reactants and products. This allows for the generation of concentration-time profiles, from which reaction rates and orders can be determined.[9][10]
-
In-situ Infrared (IR) Spectroscopy: This powerful technique allows for the continuous monitoring of the reaction mixture without the need for sampling.[6] Changes in the vibrational frequencies of reactants, intermediates, and products can be tracked in real-time to provide detailed kinetic information.[9]
Advanced Strategies: Lithiation-Borylation for Further Functionalization
For the synthesis of more complex derivatives, a lithiation-borylation sequence can be employed to convert the remaining C-Cl bond into a C-B bond, which can then undergo a second Suzuki-Miyaura coupling. This stepwise approach allows for the introduction of two different aryl groups with high regiocontrol. The lithiation is typically performed at low temperatures using a strong organolithium base, followed by quenching with a boronic ester.
Conclusion: A Versatile Platform for Chemical Innovation
5-Bromo-6-chlorobenzo[d]dioxole is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. A thorough understanding of the principles of reaction kinetics, particularly the chemoselectivity governed by the differential reactivity of the C-Br and C-Cl bonds, is essential for the rational design of synthetic strategies. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important intermediate in their synthetic endeavors.
References
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [URL not available]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Competing pathways to aromaticity governed by amine dehydrogenation and metal–organic complexation in on-surface synthesis. Chemical Science. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Cross-coupling reactions : a practical guide. Semantic Scholar. [Link]
-
New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Unknown Source. [URL not available]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
The lithiation–borylation reaction. University of Bristol Research Portal. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]
-
Theoretical Analysis of Competing Pathways for Carbon-Hydrogen Activation of Cyclopentadienyl-Triphenylphosphine-Iridium in Benzene. PubMed. [Link]
-
Buchwald-Hartwig Amination. Wordpress. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PMC. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. PMC. [Link]
- Lithiation- Borylation in Synthesis. Unknown Source. [URL not available]
-
Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PMC. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]
-
Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton Dataspace. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
-
Competing Pathways in the Photochemistry of Ru(H) 2 (CO)(PPh 3 ) 3. ResearchGate. [Link]
-
Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. PMC. [Link]
-
Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole
Introduction
5-Bromo-6-chlorobenzo[d][1][2]dioxole is a halogenated benzodioxole derivative with significant applications in pharmaceutical research and development, chemical biology, and materials science.[1] Its unique molecular structure, featuring a fused bicyclic system with bromine and chlorine substituents, imparts distinct chemical reactivity and potential biological activity.[1] This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules.[1] The precise regioselective introduction of both bromine and chlorine onto the benzodioxole framework presents a notable synthetic challenge, requiring carefully controlled reaction conditions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole for industrial use, focusing on a reliable and scalable synthetic protocol, safety considerations, and analytical characterization.
Key Structural Descriptors
| Property | Value |
| Molecular Formula | C₇H₄BrClO₂ |
| CAS Number | 233770-05-3 |
| Molecular Weight | 235.46 g/mol |
| IUPAC Name | 5-bromo-6-chloro-1,3-benzodioxole |
| SMILES Notation | Clc1c(Br)cc2c(OCO2)c1 |
Synthetic Approach: Sequential Halogenation
The most effective and industrially scalable method for the synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole involves a sequential halogenation strategy. This approach provides controlled, stepwise introduction of the halogen atoms, leading to high regioselectivity and yield. The general workflow begins with the bromination of the starting material, benzo[d][1][2]dioxole, followed by chlorination of the resulting 5-bromobenzo[d][1][2]dioxole intermediate.
Caption: Workflow for the synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
Part 1: Bromination of Benzo[d][1][2]dioxole
The initial step involves the electrophilic bromination of benzo[d][1][2]dioxole. The dioxole group is an activating group, directing the incoming electrophile to the para position (position 5).
Protocol: Synthesis of 5-Bromobenzo[d][1][2]dioxole
Materials:
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium Bicarbonate Solution (saturated)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve benzo[d][1][2]dioxole (1 equivalent) in acetic acid.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The use of NBS is preferred over liquid bromine for large-scale synthesis due to its solid nature, which allows for easier handling and more controlled reactivity.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding the mixture to a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromobenzo[d][1][2]dioxole.
Part 2: Chlorination of 5-Bromobenzo[d][1][2]dioxole
The second step is the electrophilic chlorination of the 5-bromobenzo[d][1][2]dioxole intermediate. The bromine atom and the dioxole group direct the incoming chlorine atom to position 6.
Caption: Reaction mechanism for the synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
Protocol: Synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole
Materials:
-
Chlorine gas (or a suitable chlorinating agent like sulfuryl chloride)
-
Lewis Acid Catalyst (e.g., Iron(III) chloride, Aluminum chloride)
-
Iodine (cocatalyst)
-
Solvent (optional, e.g., dichloromethane)
-
Sodium Thiosulfate Solution
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a reaction vessel suitable for gas introduction and equipped with a stirrer and a scrubber for excess chlorine, charge the 5-bromobenzo[d][1][2]dioxole (1 equivalent). The reaction can be performed neat to maximize throughput.[3]
-
Add the Lewis acid catalyst (e.g., 0.1 to 10 mole %) and the iodine-containing cocatalyst (e.g., 0.001 to 0.1 equivalents).[3]
-
Heat the mixture to a temperature between ambient and 100 °C.[3]
-
Slowly bubble chlorine gas (1 to 3 equivalents) through the reaction mixture.[3] Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture and quench any remaining chlorine by adding a solution of sodium thiosulfate.
-
If a solvent was used, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification
The crude 5-Bromo-6-chlorobenzo[d][1][2]dioxole is then purified to obtain the final product with the desired purity.
Protocol: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear a face shield and safety glasses approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Handle with gloves. Inspect gloves prior to use and use proper glove removal technique.[4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Wear protective clothing.[5]
Handling and Storage:
-
Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4]
-
Provide appropriate exhaust ventilation at places where dust is formed.[4]
-
Store in an inert atmosphere at room temperature.[4]
Emergency Procedures:
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
In case of skin contact: Wash off with soap and plenty of water.[4] Consult a physician.[4]
-
If inhaled: Move person into fresh air.[4] If not breathing, give artificial respiration.[4] Consult a physician.[4]
-
If swallowed: Rinse mouth with water.[5] Consult a physician.[4]
Analytical Characterization
The identity and purity of the synthesized 5-Bromo-6-chlorobenzo[d][1][2]dioxole should be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the substitution pattern. | ¹H NMR will show characteristic signals for the aromatic protons and the methylene protons of the dioxole ring. ¹³C NMR will confirm the number and types of carbon atoms. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.46 g/mol ).[1] |
| Gas Chromatography (GC) | Purity assessment and monitoring of reaction progress. | A single major peak should be observed for the purified product, indicating high purity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak will confirm the purity of the final product. |
| Single-crystal X-ray diffraction | Definitive structural information about the three-dimensional arrangement of atoms. | Provides precise bond lengths, bond angles, and crystal packing information.[1] |
Conclusion
The sequential halogenation of benzo[d][1][2]dioxole provides a robust and scalable method for the industrial synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole. Careful control of reaction conditions, particularly temperature and the rate of halogen addition, is crucial for achieving high yields and regioselectivity. Adherence to strict safety protocols is paramount throughout the manufacturing process. The analytical methods outlined are essential for ensuring the quality and purity of the final product, which is a key intermediate in the development of novel pharmaceuticals and other advanced materials.
References
-
Safety Data Sheet - Angene Chemical. (2025-12-07). Available at: [Link]
- Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles. (US7148365B2). Google Patents.
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019-05-16). ResearchGate. Available at: [Link]
-
Synthesis of bromination derivatives of 1, 3-benzodioxole. (2025-08-10). ResearchGate. Available at: [Link]
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Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... (n.d.). ResearchGate. Available at: [Link]
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Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? (2022-11-27). Sciencemadness Discussion Board. Available at: [Link]
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- Synthesis method of 5-bromo-2-chloro benzoic acid. (CN105622382A). Google Patents.
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Iodine(III)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]
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5-Bromo-6-chlorobenzo[d][1][2]dioxole. (n.d.). 001CHEMICAL. Available at: [Link]
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Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. (n.d.). PubMed. Available at: [Link]
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Application Notes and Protocols: 5-Bromo-6-chlorobenzo[d]dioxole as a Precursor for Functionalized Metal-Organic Frameworks
Introduction: The Strategic Role of Halogenated Linkers in MOF Design
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, owing to their tunable structures and exceptionally high surface areas.[1][2] The rational design of MOFs is predicated on the judicious selection of metal nodes and organic linkers. The functionalization of these organic linkers is a powerful strategy to modulate the physicochemical properties of the resulting framework, influencing its porosity, stability, and affinity for specific guest molecules.[3]
This guide focuses on the utility of 5-Bromo-6-chlorobenzo[d]dioxole as a strategic precursor for synthesizing novel, functionalized linkers for MOF construction. The presence of two distinct halogen atoms (bromine and chlorine) on the benzodioxole core offers a versatile chemical handle for subsequent transformations, primarily the introduction of coordinating carboxylate groups.[4] The resulting linker, benzo[d][5][6]dioxole-5,6-dicarboxylic acid, can be employed in the synthesis of isoreticular MOF analogues, where the core framework topology is maintained while the chemical functionality of the pore environment is altered.[7][8] This approach allows for a systematic investigation of structure-property relationships in MOF materials.
This document provides a comprehensive guide for researchers, outlining the synthetic pathway from the halogenated precursor to the dicarboxylic acid linker, followed by a detailed protocol for the synthesis of a zinc-based MOF, an analogue of the well-studied IRMOF-1 (Isoreticular Metal-Organic Framework-1, also known as MOF-5).
Part 1: Synthesis of the Organic Linker: Benzo[d][6][7]dioxole-5,6-dicarboxylic acid
The conversion of 5-Bromo-6-chlorobenzo[d]dioxole into a suitable MOF linker requires the replacement of the halogen substituents with carboxylate groups. A robust and high-yielding method involves a two-step process: palladium-catalyzed dicyanation followed by hydrolysis of the resulting dinitrile.
Causality Behind Experimental Choices:
-
Palladium-Catalyzed Cyanation: This cross-coupling reaction is chosen for its high functional group tolerance and efficiency in converting aryl halides to nitriles. Using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a cyanide source like zinc cyanide (Zn(CN)₂), provides a reliable method for introducing the carbon framework necessary for the carboxylic acid groups. Zinc cyanide is often preferred over other cyanide salts due to its lower toxicity and controlled release of cyanide ions in the catalytic cycle.
-
Hydrolysis: The conversion of the nitrile groups to carboxylic acids is a classic transformation in organic synthesis. Acid-catalyzed hydrolysis is selected here, typically using a strong acid like sulfuric acid, as it effectively protonates the nitrile nitrogen, facilitating nucleophilic attack by water and subsequent conversion to the carboxylic acid.
Experimental Protocol 1: Synthesis of Benzo[d][6][7]dioxole-5,6-dicarboxylic acid
Step 1a: Synthesis of 5,6-Dicyanobenzo[d][5][6]dioxole
-
Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 5-Bromo-6-chlorobenzo[d]dioxole (1.0 eq), zinc cyanide (Zn(CN)₂, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine. Stir for 30 minutes to quench any unreacted zinc cyanide.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5,6-Dicyanobenzo[d][5][6]dioxole as a solid.
Step 1b: Hydrolysis to Benzo[d][5][6]dioxole-5,6-dicarboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 5,6-Dicyanobenzo[d][5][6]dioxole (1.0 eq) in a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., a 1:1 v/v mixture).
-
Hydrolysis: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours, or until the reaction is complete (monitored by TLC, showing disappearance of the starting material).
-
Isolation: Cool the reaction mixture in an ice bath. The dicarboxylic acid product will precipitate out of the acidic solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the purified Benzo[d][5][6]dioxole-5,6-dicarboxylic acid in a vacuum oven at 80-100 °C overnight. Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Diagram 1: Synthetic Workflow for the Linker
Caption: Workflow for the synthesis of the dicarboxylic acid linker.
Part 2: Synthesis of a Functionalized Isoreticular Metal-Organic Framework (IRMOF)
With the custom linker in hand, a solvothermal synthesis can be employed to construct a MOF. This protocol details the synthesis of a functionalized analogue of IRMOF-1, designated here as BCD-IRMOF-1, using the newly synthesized benzo[d][5][6]dioxole-5,6-dicarboxylic acid and a zinc(II) salt.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: This is the most common method for producing high-quality, crystalline MOFs.[3][9] The reaction is conducted in a sealed vessel at elevated temperatures, which increases the solubility of the precursors and promotes the formation of a thermodynamically stable, crystalline product.
-
Metal Source and Solvent: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is a readily available and commonly used precursor for zinc-based MOFs like the IRMOF series.[9] N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves both the metal salt and the organic linker and can also act as a modulator in the crystallization process.[9]
-
Activation: After synthesis, the pores of the MOF are filled with solvent molecules. A critical "activation" step is required to remove these guest molecules and make the internal surface area accessible.[1] This is typically achieved by solvent exchange with a more volatile solvent followed by heating under vacuum.[1]
Experimental Protocol 2: Solvothermal Synthesis of BCD-IRMOF-1
-
Precursor Solution: In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 3.0 eq) and the synthesized Benzo[d][5][6]dioxole-5,6-dicarboxylic acid (1.0 eq) in 15 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for approximately 10-15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the vial to 105 °C and hold at this temperature for 24 hours.
-
Cooling and Isolation: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature. Colorless, crystalline solids of BCD-IRMOF-1 should be visible at the bottom of the vial.
-
Washing: Carefully decant the DMF mother liquor. Wash the crystalline product by immersing it in fresh, anhydrous DMF (3 x 10 mL) over a period of 24 hours to remove any unreacted precursors.
-
Solvent Exchange: Decant the DMF and immerse the crystals in a volatile solvent such as chloroform or acetone (3 x 10 mL) for at least 24 hours. This step is crucial for facilitating the subsequent activation.
-
Activation: Decant the exchange solvent. Place the vial containing the wet crystals into a vacuum oven or use a Schlenk line. Heat the sample under dynamic vacuum at a temperature of 120-150 °C for at least 12 hours. The resulting activated, porous BCD-IRMOF-1 should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.
Table 1: Summary of Synthesis Parameters for BCD-IRMOF-1
| Parameter | Value | Rationale |
| Metal Source | Zn(NO₃)₂·6H₂O | Standard precursor for IRMOF-1 synthesis. |
| Organic Linker | Benzo[d][5][6]dioxole-5,6-dicarboxylic acid | Functionalized terephthalic acid analogue. |
| Metal:Linker Ratio | 3:1 | A common molar ratio for IRMOF-1 synthesis. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, good solvating power.[9] |
| Temperature | 105 °C | Optimal for IRMOF-1 crystal growth.[9] |
| Reaction Time | 24 hours | Sufficient for crystallization.[9] |
| Activation | Solvent exchange & vacuum heating | Removes guest molecules to access porosity.[1] |
Diagram 2: MOF Synthesis and Activation Workflow
Caption: General workflow for the synthesis and activation of BCD-IRMOF-1.
Part 3: Characterization of the Synthesized MOF
To confirm the successful synthesis and activation of BCD-IRMOF-1, a suite of characterization techniques should be employed.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The PXRD pattern of BCD-IRMOF-1 should be compared to the simulated pattern of IRMOF-1 to verify that the framework topology has been retained.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. The TGA trace of the activated sample should show a plateau up to the decomposition temperature of the framework.
-
Gas Sorption Analysis: Nitrogen sorption measurements at 77 K are essential to determine the porosity of the activated MOF. The resulting isotherm can be used to calculate the Brunauer-Emmett-Teller (BET) surface area, which is a key indicator of successful activation and the material's potential for applications in gas storage and separation.
Table 2: Expected Characterization Data for Activated BCD-IRMOF-1
| Technique | Expected Outcome | Significance |
| PXRD | Sharp diffraction peaks matching the pattern of IRMOF-1. | Confirms crystallinity and isoreticular structure. |
| TGA | High thermal stability (e.g., >350 °C) with minimal initial weight loss. | Indicates a stable, solvent-free framework. |
| N₂ Sorption (77K) | Type I isotherm with high uptake at low relative pressures. | Demonstrates permanent microporosity. |
| BET Surface Area | High surface area (typically >1000 m²/g). | Quantifies the accessible porous network. |
Conclusion and Future Outlook
The use of 5-Bromo-6-chlorobenzo[d]dioxole as a starting material provides a reliable and versatile route to functionalized benzodioxole-based linkers for MOF synthesis. The protocols outlined in this guide demonstrate a clear pathway from a commercially available halogenated precursor to a highly porous, crystalline metal-organic framework. The resulting BCD-IRMOF-1, with its functionalized pore environment, serves as a platform for exploring a range of applications, from selective gas separations to heterogeneous catalysis. The strategic placement of the dioxole functionality within the MOF pores offers unique electronic and steric properties that can be exploited for targeted applications, underscoring the importance of rational linker design in the advancement of MOF chemistry.
References
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Benchchem. (n.d.). 5-Bromo-6-chlorobenzo[d][5][6]dioxole | 233770-05-3.
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Sigma-Aldrich. (n.d.). 5-Bromo-6-chlorobenzo[d][5][6]dioxole | 233770-05-3.
- Iptek ITS. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
- Dalton Transactions. (n.d.). Dioxole functionalized metal–organic frameworks. RSC Publishing.
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- World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- NIH. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
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Indian Academy of Sciences. (n.d.). Synthesis and characterization of novel benzo[d][5][6]dioxole substituted organo selenium compounds: X-ray structure of.
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NIH. (2017). Design and Synthesis of 5-Substituted Benzo[d][5][6]dioxole Derivatives as Potent Anticonvulsant Agents.
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- ResearchGate. (n.d.). Direct Photochemical C–H Carboxylation of Aromatic Diamines with CO2 under Electron-Donor- and Base-free Conditions.
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Google Patents. (n.d.). CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[5][6] dioxols.
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Application Note: High-Sensitivity Detection and Quantification of 5-Bromo-6-chlorobenzo[d]dioxole
Abstract
This application note provides a comprehensive guide to the analytical methods for the sensitive and accurate detection of 5-Bromo-6-chlorobenzo[d]dioxole. This halogenated benzodioxole derivative is of increasing interest in pharmaceutical research and environmental monitoring due to its unique chemical structure.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for the quantification of this compound in various matrices. The primary recommended technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS), renowned for its high sensitivity and selectivity for halogenated organic compounds.[2][3] An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed for specific applications.
Introduction: The Significance of 5-Bromo-6-chlorobenzo[d]dioxole
5-Bromo-6-chlorobenzo[d]dioxole is a halogenated aromatic compound with the molecular formula C7H4BrClO2.[1][4] Its structure, featuring both bromine and chlorine substituents on the benzodioxole framework, imparts distinct chemical and physical properties that are leveraged in synthetic chemistry and are of interest in toxicological and environmental studies.[1] The benzodioxole moiety is a key structural feature in a variety of pharmacologically active compounds. Accurate and sensitive analytical methods are therefore crucial for pharmacokinetic studies, metabolite identification, and for monitoring potential environmental persistence.
This guide provides detailed, field-proven protocols for the analysis of 5-Bromo-6-chlorobenzo[d]dioxole, with a focus on ensuring data integrity and reproducibility through self-validating experimental design.
Physicochemical Properties of 5-Bromo-6-chlorobenzo[d]dioxole
A thorough understanding of the analyte's properties is fundamental to analytical method development.
| Property | Value | Source |
| CAS Number | 233770-05-3 | [4][5] |
| Molecular Formula | C7H4BrClO2 | [1][4] |
| Molecular Weight | 235.46 g/mol | [1][4] |
| Physical Form | Solid | [5] |
| Solubility | Good solubility in non-polar or medium-polarity organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone) | [6] |
| InChI Key | VNFIRXCKAFPWRQ-UHFFFAOYSA-N | [1][5] |
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile halogenated compounds like 5-Bromo-6-chlorobenzo[d]dioxole, GC-MS is the technique of choice.[2][3][7] It offers excellent chromatographic separation and highly specific detection, which is critical when dealing with complex sample matrices.
Rationale for GC-MS Selection
-
High Sensitivity: Electron Capture Detectors (ECD) are extremely sensitive to halogenated compounds, and Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode provides sub-picogram detection limits.[3][7]
-
High Selectivity: MS provides structural information, allowing for confident identification of the analyte and differentiation from matrix interferences.
-
Established Methodology: A vast body of literature and standardized methods exist for the analysis of halogenated organic pollutants using GC-MS, providing a strong foundation for this application.[2][3][8][9]
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for 5-Bromo-6-chlorobenzo[d]dioxole analysis.
Detailed GC-MS Protocol
3.3.1. Sample Preparation
The choice of sample preparation technique is matrix-dependent. The goal is to efficiently extract the analyte while minimizing interferences.[3][8]
-
For Aqueous Samples (e.g., environmental water, plasma):
-
Liquid-Liquid Extraction (LLE): To a 100 mL sample, add a suitable organic solvent such as dichloromethane or a hexane/acetone mixture. Shake vigorously for 2 minutes, allowing the layers to separate.[3] Collect the organic layer. Repeat the extraction twice.
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge.[9] Condition the cartridge with methanol followed by deionized water. Load the sample, wash with water, and elute the analyte with a small volume of a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate.[3] Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
For Solid Samples (e.g., soil, tissue):
-
Ultrasonic Extraction: Homogenize the sample and mix with a drying agent like sodium sulfate. Add an appropriate extraction solvent (e.g., acetone/hexane) and sonicate for 15-30 minutes.
-
Cleanup: The extract may require cleanup to remove lipids and other interferences. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction with Florisil or silica gel.
-
Solvent Exchange and Concentration: Concentrate the cleaned extract and exchange the solvent to one compatible with GC injection (e.g., hexane).
-
3.3.2. GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Splitless mode at 280 °C | Ensures quantitative transfer of the analyte onto the column, ideal for trace analysis.[8][10] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency.[11] |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of organic compounds, including halogenated aromatics.[11] |
| Oven Program | Initial temp: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | This temperature program allows for the separation of the analyte from potential impurities and matrix components. |
| MS System | Agilent 7000D GC/TQ or equivalent | A triple quadrupole mass spectrometer offers high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | For high sensitivity and selectivity, monitor characteristic ions of 5-Bromo-6-chlorobenzo[d]dioxole. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte.[11] |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
3.3.3. Data Analysis and Quantification
-
Identification: The analyte is identified by its retention time and the presence of characteristic ions in the mass spectrum.
-
Quantification: An external standard calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the primary recommended technique, HPLC can be a viable alternative, particularly for samples that are not amenable to GC analysis or when derivatization is preferred.[7][12]
Rationale for HPLC Selection
-
Analysis of Less Volatile or Thermally Labile Compounds: HPLC is suitable for compounds that may degrade at the high temperatures used in GC.
-
Different Selectivity: Reversed-phase HPLC separates compounds based on their polarity, offering a different separation mechanism compared to GC.
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for 5-Bromo-6-chlorobenzo[d]dioxole analysis.
Detailed HPLC Protocol
4.3.1. Sample Preparation
Sample preparation for HPLC is similar to GC-MS, with the final extract being reconstituted in a solvent compatible with the mobile phase (e.g., acetonitrile/water). Filtration of the final extract through a 0.22 µm filter is crucial to prevent clogging of the HPLC system.
4.3.2. HPLC Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent | A reliable system for reproducible chromatographic separations. |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent | A C18 column provides good retention and separation for non-polar to moderately polar compounds.[7] |
| Mobile Phase | Acetonitrile and Water | A common mobile phase for reversed-phase chromatography. The gradient can be optimized for best separation. |
| Gradient | Start with 50% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions. | A gradient elution is necessary to elute the analyte with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV Detector at 254 nm or Mass Spectrometer | The aromatic nature of the compound should allow for UV detection. For higher sensitivity and selectivity, coupling to a mass spectrometer is recommended. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation and Quality Control
To ensure the reliability of the analytical data, a thorough method validation should be performed.[13][14][15]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.995 for the calibration curve |
| Accuracy | 80-120% recovery of spiked samples |
| Precision | Relative Standard Deviation (RSD) < 15% for replicate analyses |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Quality Control (QC) Samples: Include procedural blanks, spiked blanks, and matrix spikes in each analytical batch to monitor for contamination and matrix effects.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the sensitive and accurate detection of 5-Bromo-6-chlorobenzo[d]dioxole. The primary recommended technique is GC-MS due to its high sensitivity and selectivity for halogenated compounds. The alternative HPLC method offers a complementary approach for specific applications. Proper method validation is essential to ensure the generation of high-quality, defensible data in research, drug development, and environmental monitoring.
References
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Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. ResearchGate. [Link]
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Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. PubMed. [Link]
-
Method requirements and validation methods for trace level quantitative determination of persistent organic pollutants in biological sample matrices. ResearchGate. [Link]
-
Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. [Link]
-
Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Reviews. [Link]
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Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. PubMed. [Link]
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Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. ResearchGate. [Link]
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
-
Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. PharmTech. [Link]
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Emerging Contaminants in Aqueous Matrices Determined by Gas Chromatography-Mass Spectrometry. BrJAC. [Link]
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Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Application Notes and Protocols: Safe Handling and Disposal of 5-Bromo-6-chlorobenzo[d]dioxole
Application Notes and Protocols: Safe Handling and Disposal of 5-Bromo-6-chlorobenzo[d][1][2]dioxole
Abstract
This document provides a comprehensive guide to the safe handling and disposal of 5-Bromo-6-chlorobenzo[d][1][2]dioxole (CAS No: 233770-05-3). Due to the limited availability of specific toxicological data for this compound, these protocols are established based on the known hazards of its structural components: a halogenated aromatic system and a benzodioxole moiety. The procedures outlined herein are designed to minimize risk to researchers, scientists, and drug development professionals by emphasizing stringent safety measures, proper personal protective equipment (PPE), and environmentally responsible disposal methods.
Introduction and Hazard Analysis
5-Bromo-6-chlorobenzo[d][1][2]dioxole is a halogenated benzodioxole derivative. While comprehensive toxicological studies on this specific molecule are not widely published, its chemical structure suggests potential hazards that necessitate careful handling.
The primary known hazard is acute oral toxicity (Category 4) , indicated by the H302 "Harmful if swallowed" statement.[1][3] The benzodioxole group is found in compounds that can have complex biological activities, and halogenated aromatic compounds are often associated with persistence in the environment and potential for bioaccumulation. Some halogenated aromatics are known for their toxicity.[4] Therefore, a cautious approach is warranted.
Key Structural Concerns:
-
Halogenated Aromatic Core: Compounds in this class can exhibit varying degrees of toxicity, including potential irritation and long-term health effects with repeated exposure.[5] The metabolism of halogenated benzenes can produce potentially harmful metabolites.[5]
-
Benzodioxole Moiety: Benzodioxole derivatives can interfere with metabolic enzymes.[6]
Given these characteristics, 5-Bromo-6-chlorobenzo[d][1][2]dioxole should be treated as a hazardous substance, with protocols designed to prevent inhalation, ingestion, and skin/eye contact.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1][3] |
| Potential Skin Irritation | GHS07 | Warning | H315: Causes skin irritation (Assumed based on similar compounds)[7][8] |
| Potential Serious Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation (Assumed based on similar compounds)[7][8] |
| Potential Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation (Assumed based on similar compounds)[7][8] |
Note: Skin, eye, and respiratory irritation are included as potential hazards based on data for structurally similar compounds and are a prudent assumption for ensuring user safety.
Safe Handling and Storage Protocols
3.1. Engineering Controls
-
Ventilation: All handling of 5-Bromo-6-chlorobenzo[d][1][2]dioxole, especially when in solid (powder) form, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust and aerosols.[1][2][9] The work area should have adequate ventilation.[2]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves.[11] Gloves must be inspected before use and disposed of after handling the compound.[1] | Prevents skin contact. Proper removal technique is crucial to avoid cross-contamination.[1] |
| Body Protection | A fully buttoned lab coat.[11] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2] | Prevents inhalation of dust or vapors. |
3.3. Handling Procedures
-
Avoid all personal contact, including inhalation.[12]
-
Avoid the formation of dust and aerosols.[1]
-
Weighing and transferring of the solid compound should be done in a fume hood.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[9][13]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][12]
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
The compound should be stored under an inert atmosphere at room temperature.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Emergency Procedures
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][7] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][7] |
4.2. Spill Response
-
Small Spills (in a fume hood):
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Disposal Protocol
Disposal of 5-Bromo-6-chlorobenzo[d][1][2]dioxole and its contaminated waste must be handled as hazardous waste in accordance with all local, state, and federal regulations.
5.1. Waste Segregation
-
Solid Waste: Collect unadulterated 5-Bromo-6-chlorobenzo[d][1][2]dioxole and any materials grossly contaminated with it (e.g., weighing paper, paper towels from spill cleanup) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 5-Bromo-6-chlorobenzo[d][1][2]dioxole should be collected in a separate, sealed, and labeled container designated for "Halogenated Organic Waste".[14][15] Do not mix with non-halogenated waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), with the rinsate collected as halogenated organic waste.[16]
5.2. Waste Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Bromo-6-chlorobenzo[d][1][2]dioxole".
-
Keep waste containers tightly closed except when adding waste.[15][16]
-
Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[11]
5.3. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[16]
-
Disposal should be carried out by a licensed professional waste disposal service.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[11]
Visual Workflow Diagrams
6.1. Safe Handling Workflow
Caption: Workflow for the safe handling of 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
6.2. Disposal Workflow
Caption: Waste segregation and disposal workflow.
References
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Angene Chemical. (2025, December 7). Safety Data Sheet: 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
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- Thermo Fisher Scientific. (2025, September 16).
- U.S. Environmental Protection Agency.
- MilliporeSigma. (2024, September 9).
- Bridges, J. W., & Fennell, T. R. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in Experimental Medicine and Biology, 136(Pt B), 881–893.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
- Acros Organics. (2025, December 25). Safety Data Sheet: 5-Bromo-6-chloronicotinic acid.
- Washington State University.
- Apollo Scientific. (2022, September 16).
- Braun Research Group.
- CPAChem. (2024, August 29).
- den Besten, C., Smink, M. C., de Vries, J., & van Bladeren, P. J. (1992). Biotransformation and toxicity of halogenated benzenes. Human & experimental toxicology, 11(6), 447–453.
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Research Institute for Fragrance Materials. (2017, July 25).
- Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental health perspectives, 59, 121–128.
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Application Notes and Protocols: Strategic Synthesis of Novel Derivatives from 5-Bromo-6-chlorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Bromo-6-chlorobenzo[d]oxazole in Medicinal Chemistry
The benzo[d]oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 5-Bromo-6-chlorobenzo[d]oxazole is a particularly valuable starting material for the synthesis of novel derivatives in drug discovery programs. Its utility stems from the presence of two distinct halogen atoms, bromine and chlorine, at the 5- and 6-positions of the benzoxazole ring. This differential halogenation provides a unique opportunity for selective and sequential functionalization through modern cross-coupling methodologies, enabling the generation of diverse molecular architectures for structure-activity relationship (SAR) studies.
The bromine atom at the 5-position is generally more reactive than the chlorine atom at the 6-position in palladium-catalyzed cross-coupling reactions, following the general reactivity trend for aryl halides: I > Br > OTf >> Cl.[3][4] This inherent difference in reactivity allows for a strategic, stepwise approach to the synthesis of di-substituted benzo[d]oxazoles, where the C5-position can be functionalized first, followed by a subsequent transformation at the C6-position under more forcing conditions. This guide provides detailed protocols and mechanistic insights for the key synthetic transformations of 5-Bromo-6-chlorobenzo[d]oxazole.
Key Synthetic Strategies for Derivatization
The primary routes for elaborating the 5-Bromo-6-chlorobenzo[d]oxazole core involve palladium-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope, functional group tolerance, and generally high yields.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or its ester derivative.[3] In the context of 5-Bromo-6-chlorobenzo[d]oxazole, this reaction is ideal for introducing a wide variety of aryl, heteroaryl, or vinyl substituents, which are often key for modulating the pharmacological properties of a lead compound.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, which is the more reactive site on the starting material, to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[5]
Due to the higher reactivity of the C-Br bond, the Suzuki-Miyaura coupling can be performed selectively at the 5-position by careful choice of reaction conditions.
Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling at the C5-Position
| Component | Example | Purpose |
| Palladium Catalyst | Pd(dppf)Cl₂[6][7], Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | dppf (part of the catalyst) | Stabilizes the palladium center and facilitates the reaction steps. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[5] |
| Solvent | Dioxane/H₂O, DME[6], Toluene | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-100 °C | Provides the necessary activation energy. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[8][9] This reaction is of paramount importance in medicinal chemistry, as the introduction of primary or secondary amino groups can significantly impact a molecule's solubility, polarity, and ability to form hydrogen bonds with biological targets.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[9]
Again, the C-Br bond's higher reactivity allows for selective amination at the 5-position.
Table 2: Typical Conditions for Selective Buchwald-Hartwig Amination at the C5-Position
| Component | Example | Purpose |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A source of Pd(0) in the reaction. |
| Ligand | XPhos, RuPhos, BINAP | Sterically hindered phosphine ligands that promote the reaction.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine for the formation of the Pd-amido complex. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are typically used. |
| Temperature | 90-110 °C | To drive the reaction to completion. |
Sequential Functionalization: A Strategy for Disubstituted Derivatives
A key advantage of 5-Bromo-6-chlorobenzo[d]oxazole is the potential for sequential functionalization. After a cross-coupling reaction has been performed at the C5-position, the resulting 5-substituted-6-chlorobenzo[d]oxazole can be subjected to a second cross-coupling reaction at the C6-position. This second reaction will typically require more forcing conditions (e.g., a more active catalyst system, higher temperatures) to activate the less reactive C-Cl bond. This strategy allows for the synthesis of a wide array of 5,6-disubstituted benzo[d]oxazoles with diverse functionalities at both positions.
Caption: Workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a dry reaction flask, add 5-Bromo-6-chlorobenzo[d]oxazole (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
To this mixture, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
Procedure:
-
To a dry reaction flask, add 5-Bromo-6-chlorobenzo[d]oxazole (1.0 equiv), the desired amine (1.2-1.5 equiv), and sodium tert-butoxide (1.5-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 equiv) and the phosphine ligand (e.g., XPhos, 0.02-0.06 equiv).
-
Add anhydrous, degassed toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
5-Bromo-6-chlorobenzo[d]oxazole is a highly versatile and strategic starting material for the synthesis of novel, polysubstituted benzoxazole derivatives. The differential reactivity of the C-Br and C-Cl bonds allows for a controlled and sequential introduction of various functionalities through well-established palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the benzoxazole core, facilitating the development of new therapeutic agents.
References
- ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
- Baines, M. W., et al. (n.d.). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans.
- Bohrium. (n.d.). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
- ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.
- PubMed Central. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
- Benchchem. (2025). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- JOCPR. (n.d.). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Hindawi. (n.d.). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives.
- ResearchGate. (2022). (PDF) Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Journal of Basic and Applied Research in Biomedicine. (n.d.). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Retrieved from Journal of Basic and Applied Research in Biomedicine.
- PubMed Central. (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- MDPI. (n.d.). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and Data.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- PubMed Central. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
-
MDPI. (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[10][11][12]hiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from MDPI.
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Technical Support Center: Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole
Welcome to the technical support center for the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot common issues and optimize their synthetic protocols to achieve higher yields and purity. We will delve into the causality behind experimental choices, providing field-proven insights to navigate the complexities of this challenging electrophilic aromatic substitution.
Introduction: The Challenge of Regioselectivity
The synthesis of 5-Bromo-6-chlorobenzo[d]dioxole is a prime example of the challenges encountered in multi-substituted aromatic chemistry. The primary goal is to introduce bromine and chlorine atoms onto the benzodioxole scaffold with precise regiocontrol. The key to a high-yielding synthesis lies in understanding and manipulating the directing effects of the substituents at each stage of the reaction. This guide addresses the most common pitfalls and provides robust, validated solutions.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific problems you may encounter during your experiments.
Issue 1: Consistently Low Overall Yield
Question: My reaction is producing the desired product, but the overall isolated yield is consistently below 50%. What are the most likely causes and how can I address them?
Answer: A low overall yield is a multifaceted problem that typically points to one of three areas: the synthetic route, the reaction conditions, or the workup and purification process.
-
Suboptimal Synthetic Route: The order of halogenation is critical. The most effective route involves the bromination of 6-chlorobenzo[d]dioxole , not the chlorination of 5-bromobenzo[d]dioxole.
-
Causality: The benzodioxole moiety is an activating group, directing incoming electrophiles to the ortho and para positions (positions 4, 5, and 7). The chloro group at position 6 is deactivating overall but is also an ortho-, para-director.[1][2] When starting with 6-chlorobenzo[d]dioxole, the chloro group strongly directs the incoming electrophile (Br+) to its ortho position (position 5), reinforcing the directing effect of the benzodioxole group. This alignment of directing effects leads to high regioselectivity and minimizes the formation of unwanted isomers.
-
-
Inefficient Bromination Conditions: Even with the correct starting material, the bromination step itself can be low-yielding if not properly controlled. Key factors include the choice of brominating agent and temperature. (See Issue 2 for a detailed discussion).
-
Product Loss During Workup/Purification: 5-Bromo-6-chlorobenzo[d]dioxole can be sensitive to harsh conditions.[3] Furthermore, separating it from closely-related isomers or starting material can be challenging.
-
Solution: Use a mild workup procedure. Quench the reaction with a reducing agent like aqueous sodium thiosulfate to destroy any excess bromine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts.[4] For purification, if recrystallization fails to yield pure product, column chromatography is recommended. (See Issue 4).
-
Below is a workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield issues.
Issue 2: Formation of Isomeric Byproducts
Question: My analysis (TLC, NMR) shows significant impurities that I suspect are isomers of the desired product. How can I improve the regioselectivity of the bromination?
Answer: The formation of isomers is almost always due to a lack of control over the electrophilic aromatic substitution. The key is to select conditions that maximize the inherent directing effects of the substituents.
-
Mechanism Insight: The reaction proceeds via a positively charged intermediate known as a Wheland or sigma complex.[5][6] The stability of this intermediate determines the position of the substitution. For 6-chlorobenzo[d]dioxole, the intermediate formed by attack at the 5-position is the most stable due to favorable resonance delocalization, making it the major product.
To enhance this selectivity:
-
Use a Milder Brominating Agent: Elemental bromine (Br₂) is highly reactive and can sometimes overcome the subtle energy differences between substitution positions, leading to isomer formation. N-Bromosuccinimide (NBS) is often the preferred reagent.[7] NBS maintains a low, steady concentration of electrophilic bromine, which enhances selectivity for the most reactive site.[8]
-
Control the Temperature: Electrophilic bromination is an exothermic reaction. Running the reaction at a lower temperature (e.g., -5 to 10°C) decreases the overall reaction rate and gives the electrophile more "time" to select the most electronically favorable position, thus increasing regioselectivity.[4]
-
Choice of Solvent: A non-polar solvent like carbon tetrachloride or dichloromethane is generally effective.[4][9] For NBS bromination, acetonitrile has also been shown to be highly effective for similar substrates.[10]
Issue 3: Polybromination and Other Side Reactions
Question: I am observing a byproduct with a mass corresponding to a dibromo-chloro-benzodioxole. How do I prevent this over-bromination?
Answer: Polybromination occurs when the product of the initial reaction is reactive enough to undergo a second bromination. Although the first bromine atom is deactivating, the activating power of the benzodioxole ring can still promote a second substitution under harsh conditions.
-
Stoichiometric Control: This is the most critical factor. Use a precise stoichiometry of your brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. A good starting point is 1.05 to 1.1 equivalents of the brominating agent relative to the 6-chlorobenzo[d]dioxole.
-
Controlled Reagent Addition: Add the brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise to the substrate solution at a low temperature.[4] This prevents localized areas of high bromine concentration that can lead to polybromination.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material has been consumed to prevent the product from reacting further.
Issue 4: Difficulty in Product Purification
Question: My crude product is an oil (or a sticky solid), and I'm struggling to purify it. What are the best methods?
Answer: Purification can be challenging due to the similar polarities of the desired product and its isomers.
-
Recrystallization: This should be the first method attempted as it is efficient for large scales. The key is finding a suitable solvent or solvent system.
-
Solvent Screening: Test a range of solvents. Good candidates include hexanes, heptane, ethanol, methanol, or a mixture like ethanol/water. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Silica Gel Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating isomers.
-
Solvent System (Eluent): A non-polar mobile phase is required. Start with a low-polarity mixture, such as 1-2% ethyl acetate in hexanes, and gradually increase the polarity if needed. The desired product should be less polar than any unreacted starting material containing a hydroxyl group (if the precursor synthesis was imperfect) but may have very similar polarity to isomeric byproducts.
-
TLC Analysis: Before running the column, use TLC to ensure your chosen eluent system provides good separation between the product spot and impurity spots.
-
Frequently Asked Questions (FAQs)
Q1: What is the definitive, optimal synthetic route? The most reliable and highest-yielding route is a two-step process starting from commercially available benzo[d]dioxole:
-
Chlorination: Selectively chlorinate benzo[d]dioxole to form 6-chlorobenzo[d]dioxole.
-
Bromination: Brominate the purified 6-chlorobenzo[d]dioxole to yield 5-Bromo-6-chlorobenzo[d]dioxole.[10]
Q2: Which brominating agent is superior for this synthesis: NBS or liquid bromine? For achieving high yield and purity, N-Bromosuccinimide (NBS) is generally superior . It is easier to handle than liquid bromine and provides a slow, controlled release of electrophilic bromine, which significantly reduces the risk of over-bromination and improves regioselectivity.[7][8]
Q3: What are the key parameters for an optimized bromination protocol? Based on literature for similar compounds and general principles, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 6-chlorobenzo[d]dioxole | Aligns directing effects for high regioselectivity. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Enhances selectivity, safer handling.[7] |
| Stoichiometry | 1.05 eq. NBS | Prevents polybromination. |
| Solvent | Acetonitrile or Dichloromethane | Effective solvents for NBS bromination.[9][10] |
| Temperature | 0 - 10°C | Improves selectivity by slowing the reaction rate.[4] |
| Reaction Time | 4 - 12 hours | Monitor by TLC until starting material is consumed. |
Q4: How can I definitively confirm the structure and purity of my final product? A combination of analytical techniques is essential:
-
¹H NMR: Will confirm the aromatic substitution pattern. You should see two singlets in the aromatic region, corresponding to the protons at the 4- and 7-positions. The methylene dioxy group will appear as a characteristic singlet around 6.0 ppm.
-
¹³C NMR: Will show the correct number of carbon signals.
-
Mass Spectrometry (MS): Will confirm the molecular weight (235.46 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.[11]
-
Melting Point: A sharp melting point indicates high purity.
-
Elemental Analysis: Provides the percentage composition of C, H, Br, and Cl.
Optimized Experimental Protocol
This protocol details the bromination of 6-chlorobenzo[d]dioxole. Safety Note: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Bromination of 6-chlorobenzo[d]dioxole
Caption: Optimized workflow for the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole.
Materials:
-
6-chlorobenzo[d]dioxole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
10% w/v aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chlorobenzo[d]dioxole (1.0 eq.) in anhydrous acetonitrile (approx. 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: Allow the reaction mixture to stir at 0-10°C. Monitor the progress of the reaction by TLC (e.g., using 10% ethyl acetate/hexanes as eluent) every hour. The reaction is typically complete within 4-8 hours when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution to quench any unreacted bromine/NBS.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes of the reaction solvent).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography as described in Issue 4.
References
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Gavara, L., et al. (2011). Oxybromination of benzodioxole in different solvents. ResearchGate. [Link]
-
World Researchers Associations. (2018). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Directory of Research Journals Indexing. [Link]
-
ResearchGate. (2011). Synthesis of bromination derivatives of 1, 3-benzodioxole. [Link]
-
Sciencemadness Discussion Board. (2022, November 27). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?[Link]
-
MDPI. (2022). Synthesis of 5′-Chlorospiro(benzo[d][9][10]dioxole-2,4′-[7][10][12]thiadiazin). [Link]
-
Sciencemadness Discussion Board. (2010, May 16). Bromination of benzodioxole. [Link]
-
Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Indian Academy of Sciences. (2014). Synthesis and characterization of novel benzo[d][9][10]dioxole substituted organo selenium compounds. [Link]
-
Reddit. (2017). bromo-1,3-benzodioxole synthesis. [Link]
-
001CHEMICAL. CAS No. 233770-05-3, 5-Bromo-6-chlorobenzo[d][9][10]dioxole. [Link]
-
PrepChem.com. Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. [Link]
-
Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
TopSCHOLAR, Western Kentucky University. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
MDPI. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
ChemWhat. (6-chlorobenzo[d][9][10]dioxol-5-yl)methanamine CAS#: 558453-64-8. [Link]
-
Sci-Hub. ChemInform Abstract: ELECTROPHILIC SUBSTITUTION FOR 1,3‐BENZODIOXOLE DERIVATIVES. [Link]
- Google Patents. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid.
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]
-
ResearchGate. (2002). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]
-
National Institutes of Health. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
-
Chemistry LibreTexts. (2021, May 20). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
-
ResearchGate. (2015). Electrophile Affinity: A Reactivity Measure for Aromatic Substitution. [Link]
-
Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?[Link]
-
BYJU'S. Bromination via a Free Radical Mechanism. [Link]
-
YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
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- 9. researchgate.net [researchgate.net]
- 10. Buy 5-Bromo-6-chlorobenzo[d][1,3]dioxole | 233770-05-3 [smolecule.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-Bromo-6-chlorobenzo[d]dioxole
Welcome to the technical support center for the purification of crude 5-Bromo-6-chlorobenzo[d]dioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this halogenated benzodioxole derivative. The protocols and advice provided herein are grounded in established principles of organic chemistry and supplemented with insights from the purification of structurally similar compounds.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of 5-Bromo-6-chlorobenzo[d]dioxole, offering causative explanations and actionable solutions.
Scenario 1: Recrystallization yields are consistently low.
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Question: I'm losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?
-
Answer: Low recovery in recrystallization is a common issue that can often be attributed to several factors. The primary principle of recrystallization is that the compound of interest should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures.[1][2]
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Excessive Solvent Volume: Using too much solvent is the most frequent cause of low yields. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are using the minimum amount of solvent necessary.[3]
-
-
Inappropriate Solvent Choice: The solvent may be too effective at dissolving the compound, even at low temperatures.
-
Solution: A solvent system where the compound has limited solubility at room temperature is ideal. For halogenated aromatic compounds, consider mixed solvent systems. A good starting point is a polar solvent like ethanol or isopropanol, followed by the addition of a non-polar anti-solvent such as hexanes or water until the solution becomes slightly turbid.[3][4]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Perform the filtration as quickly as possible.
-
-
Incomplete Crystallization: The cooling process may not be sufficient to induce maximum crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your product. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.
-
-
Scenario 2: The product "oils out" during recrystallization instead of forming crystals.
-
Question: My 5-Bromo-6-chlorobenzo[d]dioxole is separating as an oil during cooling. How can I induce crystallization?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. The oil is essentially a liquid phase of the impure product.
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture.
-
Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Allow the solution to cool slowly to room temperature. Insulating the flask can help with this. Once at room temperature, then proceed to cool in an ice bath.[3]
-
-
Solvent Polarity: The chosen solvent may be too non-polar.
-
Solution: Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of the impurities and potentially raise the cloud point.
-
-
Scenario 3: Column chromatography provides poor separation of the desired product from an impurity.
-
Question: I'm running a silica gel column, but I'm seeing co-elution of my target compound with an unknown impurity. What can I do to improve the separation?
-
Answer: Poor separation in column chromatography is typically a result of an inappropriate choice of stationary or mobile phase, or improper technique. The principle of column chromatography relies on the differential partitioning of components between the stationary and mobile phases.[4]
-
Inadequate Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly down the column, or not polar enough, resulting in slow elution and band broadening.
-
Solution: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound. For halogenated aromatic compounds, a common starting point is a mixture of hexanes and ethyl acetate.[3] You can gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Column Overloading: Applying too much sample to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
-
Improper Column Packing: An unevenly packed column will have channels that lead to a non-uniform solvent front and poor separation.
-
Solution: Pack the column using a slurry method to ensure a homogenous and tightly packed stationary phase. Gently tap the column during packing to dislodge any air bubbles.
-
-
Scenario 4: The purified product is still colored.
-
Question: After purification, my 5-Bromo-6-chlorobenzo[d]dioxole is still off-white or yellowish. How can I remove the colored impurities?
-
Answer: The presence of color often indicates persistent, highly conjugated impurities, even in small amounts.
-
Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You will then need to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious when adding charcoal to a near-boiling solution as it can cause bumping.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude 5-Bromo-6-chlorobenzo[d]dioxole?
A1: The most probable impurities are positional isomers formed during the halogenation steps of the synthesis. Depending on the starting material and reaction conditions, you may have other bromo-chloro isomers of benzodioxole. Unreacted starting materials and reagents may also be present.[3]
Q2: How can I assess the purity of my 5-Bromo-6-chlorobenzo[d]dioxole?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the number of components in your crude and purified samples. A single spot for the purified material in multiple eluent systems is a good indication of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass-to-charge ratio, which is useful for identifying impurities.
Q3: What is a good starting point for a recrystallization solvent for 5-Bromo-6-chlorobenzo[d]dioxole?
Q4: What is a recommended eluent system for column chromatography of 5-Bromo-6-chlorobenzo[d]dioxole?
A4: For silica gel column chromatography of halogenated aromatic compounds, a mixture of a non-polar solvent and a moderately polar solvent is typically used. A good starting point would be a gradient of ethyl acetate in hexanes, starting with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increasing the polarity. The optimal ratio should be determined by preliminary TLC analysis.
III. Experimental Protocols and Workflows
Protocol 1: Recrystallization of 5-Bromo-6-chlorobenzo[d]dioxole
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of your chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude 5-Bromo-6-chlorobenzo[d]dioxole in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography of 5-Bromo-6-chlorobenzo[d]dioxole
-
TLC Analysis: Develop a suitable mobile phase by running TLC plates of your crude mixture with various ratios of hexanes and ethyl acetate. The ideal eluent system will give your desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
IV. Visualizations and Data
Workflow Diagrams
Caption: Recrystallization Workflow
Caption: Column Chromatography Workflow
Data Summary Table
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential partitioning |
| Typical Solvents | Ethanol/Water, Hexanes/Ethyl Acetate | Hexanes/Ethyl Acetate gradient |
| Stationary Phase | N/A | Silica Gel |
| Advantages | Simple, good for high final purity | Versatile, good for complex mixtures |
| Disadvantages | Potential for low yield, not for all compounds | More complex, requires more solvent |
V. References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube; 2022. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Gavara L, Boisse T, Rigo B, Hénichart J-P. A new method of bromination of aromatic rings by an iso-amyl nitrite/HBr system. Tetrahedron. 2008;64(21):4999-5004.
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment. 2019;23(Special Issue I).
-
PubChem. 5-Chloro-1,3-benzodioxole. National Center for Biotechnology Information. Available from: [Link]
-
Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. WO2018234299A1. Available from:
-
PubChem. 6-Chloro-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Google Patents. Process for the preparation of derivatives of benzodioxole. WO2017046816A2. Available from:
-
PubChem. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. National Center for Biotechnology Information. Available from: [Link]
-
Google Patents. Purification of halogenated aromatic compounds. US4847428A. Available from:
-
Wikipedia. 3,4-Methylenedioxyamphetamine. Available from: [Link]
-
Google Patents. Purification of aromatic polycarboxylic acids by recrystallization. US3654351A. Available from:
-
Doc Brown's Chemistry. 17 structural constitutional isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F. Available from: [Link]
-
PubChem. 5-bromo-6-hydroxy-1,3-benzodioxole. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole
Welcome to the technical support center for the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthetic procedure. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Bromo-6-chlorobenzo[d]dioxole and what are the primary challenges?
The most prevalent method for synthesizing 5-Bromo-6-chlorobenzo[d]dioxole is through the electrophilic bromination of 6-chlorobenzo[d]dioxole. This reaction is a classic example of electrophilic aromatic substitution.[1][2] The primary challenges in this synthesis are controlling the regioselectivity of the bromination and preventing over-bromination, which can lead to a mixture of hard-to-separate products.[3][4]
Q2: I am observing multiple spots on my TLC after the bromination reaction. What are the likely side products?
The most common side products in the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole are:
-
Regioisomers: Primarily 4-Bromo-6-chlorobenzo[d]dioxole and to a lesser extent, 7-Bromo-6-chlorobenzo[d]dioxole.[5][6][7] The formation of these isomers is a direct consequence of the directing effects of the chloro and methylenedioxy groups on the aromatic ring.
-
Di-brominated products: Over-bromination can lead to the formation of dibromo-6-chlorobenzo[d]dioxole species. The exact structure of these will depend on the reaction conditions.
-
Unreacted starting material: Incomplete reaction will result in the presence of 6-chlorobenzo[d]dioxole.
Q3: How can I minimize the formation of the 4-bromo and 7-bromo regioisomers?
Controlling the formation of regioisomers is crucial for a clean reaction. Here are key strategies:
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-Bromosuccinimide (NBS) instead of liquid bromine, can often improve regioselectivity.
-
Reaction Temperature: Performing the reaction at a lower temperature can enhance selectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Experimenting with different solvents, such as dichloromethane, chloroform, or acetic acid, may be beneficial.
Q4: What are the best methods for purifying the desired 5-Bromo-6-chlorobenzo[d]dioxole from the side products?
Purification can be challenging due to the similar physical properties of the isomers.
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers and other impurities. A carefully selected solvent system (e.g., a gradient of hexane and ethyl acetate) is essential.
-
Recrystallization: If the crude product is a solid and contains a significant amount of the desired isomer, recrystallization from a suitable solvent can be an effective purification technique.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup or purification. | - Monitor the reaction closely using TLC. Ensure the complete consumption of the starting material. - Optimize reaction conditions. Adjust the temperature, reaction time, and stoichiometry of the brominating agent. - Careful workup. Ensure proper quenching of the reaction and efficient extraction of the product. |
| Significant Formation of Regioisomers | - Reaction conditions favor the formation of kinetic products. - Steric and electronic effects of the substituents. | - Lower the reaction temperature. This will favor the formation of the thermodynamically more stable 5-bromo isomer. - Use a less reactive brominating agent. NBS is often a better choice than Br₂ for improved regioselectivity. - Employ a Lewis acid catalyst judiciously. While a catalyst can increase the reaction rate, it may also decrease selectivity. |
| Presence of Di-brominated Products | - Excess of the brominating agent. - Reaction time is too long. | - Use a stoichiometric amount of the brominating agent. Carefully control the molar ratio of the brominating agent to the starting material. - Monitor the reaction progress closely. Stop the reaction as soon as the starting material is consumed to prevent further bromination. |
| Cleavage of the Methylenedioxy Bridge | - Use of a strong Lewis acid catalyst. - Harsh reaction conditions (e.g., high temperature). | - Avoid strong Lewis acids like AlCl₃. If a catalyst is necessary, consider a milder one. - Maintain a moderate reaction temperature. High temperatures can promote the decomposition of the methylenedioxy group. |
Experimental Protocol: Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole
This protocol provides a general procedure for the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole from 6-chlorobenzo[d]dioxole.
Materials:
-
6-chlorobenzo[d]dioxole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chlorobenzo[d]dioxole (1.0 eq) in dichloromethane.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-Bromo-6-chlorobenzo[d]dioxole.
Visualizing the Reaction Pathway
The following diagram illustrates the main reaction pathway and the formation of common side products.
Caption: Reaction pathway for the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole and its common side products.
References
-
MySkinRecipes. 4-bromo-6-chloro-1,3-benzodioxole. [Link]
-
ResearchGate. (2025). Synthesis of bromination derivatives of 1, 3-benzodioxole. [Link]
-
PMC. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
- Google Patents. (2013). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Google Patents. (2004).
-
MDPI. (2019). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]
- Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -.
-
ResearchGate. Regioselective chlorination and bromination. [Link]
-
Sci-Hub. ChemInform Abstract: ELECTROPHILIC SUBSTITUTION FOR 1,3‐BENZODIOXOLE DERIVATIVES. [Link]
-
PrepChem.com. Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. [Link]
-
PubChem. (7-Bromo-4-chloro-1,3-benzodioxol-5-yl)methanol. [Link]
-
Organic Syntheses. o-CHLOROBROMOBENZENE. [Link]
-
Chemspace. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-7-chloro-2H-1,3-benzodioxole-5-carboxamide. [Link]
-
PubChem. 7-Bromo-6-methylhept-3-yne. [Link]
-
Bellevue College. chem131_naming.pdf. [Link]
Sources
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- 5. 4-bromo-6-chloro-1,3-benzodioxole [myskinrecipes.com]
- 6. 72736-55-1|6-BRomo-4-chloro-2H-1,3-benzodioxole|BLD Pharm [bldpharm.com]
- 7. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 5-Bromo-6-chlorobenzo[d]dioxole
Welcome to the technical support center for 5-Bromo-6-chlorobenzo[d]dioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. Here, we address common experimental failures with in-depth, evidence-based troubleshooting strategies and detailed protocols.
Introduction to 5-Bromo-6-chlorobenzo[d]dioxole
5-Bromo-6-chlorobenzo[d][1][2]dioxole is a halogenated aromatic compound with the molecular formula C₇H₄BrClO₂.[1][3] Its structure, featuring a benzodioxole core with bromine and chlorine substituents, makes it a valuable precursor in pharmaceutical and materials science research.[1] However, the electronic properties and steric hindrance imparted by the two different halogens and the dioxole ring can lead to unexpected reactivity and failed reactions.[4][5] This guide provides a systematic approach to troubleshooting common synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation.[6][7] However, reactions with 5-Bromo-6-chlorobenzo[d]dioxole can be sluggish or fail completely.
Question 1: My Suzuki-Miyaura coupling reaction with 5-Bromo-6-chlorobenzo[d]dioxole is showing low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in Suzuki-Miyaura coupling is a frequent issue. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or issues with the boronic acid/ester coupling partner. The electron-rich nature of the benzodioxole ring system can make oxidative addition more challenging compared to electron-deficient aryl halides.[8]
Troubleshooting Steps & Solutions:
-
Catalyst and Ligand Choice:
-
Problem: The chosen palladium catalyst or ligand may not be suitable for this specific substrate. Standard catalysts like Pd(PPh₃)₄ might not be active enough.
-
Solution: Employ bulky, electron-rich phosphine ligands which are known to enhance catalyst activity and stability.[4] Consider using pre-catalysts that cleanly generate the active catalytic species.[9]
-
Recommendation: Screen a panel of modern palladium catalysts and ligands. Good starting points include Pd₂(dba)₃ with ligands like SPhos, XPhos, or t-Bu₃P.[10]
-
-
Base Selection and Strength:
-
Problem: The base might be too weak to facilitate the transmetalation step effectively, or it could be causing degradation of the starting material or product. The benzodioxole moiety can be sensitive to harsh basic conditions.[11]
-
Solution: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. If you suspect base-mediated decomposition, try a milder base like K₃PO₄. Ensure the base is finely powdered and anhydrous.
-
-
Solvent and Temperature Effects:
-
Problem: The solvent may not be optimal for solubility or for promoting the catalytic cycle. Insufficient temperature can lead to slow reaction rates.
-
Solution: Aprotic polar solvents like dioxane, toluene, or THF are typically effective.[9] Carefully increasing the reaction temperature can help overcome the activation energy barrier.[4] However, be mindful of potential decomposition at very high temperatures.
-
-
Protodeboronation of the Coupling Partner:
-
Problem: A common side reaction is the protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom, effectively terminating the reaction.[10][12]
-
Solution: This can be minimized by using anhydrous conditions and ensuring the base is not excessively strong. Sometimes, using a boronic ester (e.g., a pinacol ester) can improve stability.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Aryl Halide | 5-Bromo-6-chlorobenzo[d]dioxole (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 equiv) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Question 2: I am attempting a Buchwald-Hartwig amination with 5-Bromo-6-chlorobenzo[d]dioxole and a primary/secondary amine, but I only recover starting material or see significant side products. What's going wrong?
Answer:
Buchwald-Hartwig amination reactions are notoriously sensitive to reaction parameters.[9] The steric hindrance around the bromine atom and the potential for catalyst inhibition are key challenges with this substrate.
Troubleshooting Steps & Solutions:
-
Ligand Selection is Crucial:
-
Problem: The ligand may not be sterically bulky or electron-rich enough to promote the reductive elimination step, which is often rate-limiting.
-
Solution: Utilize specialized biarylphosphine ligands developed for challenging couplings. Ligands like XPhos, SPhos, or BrettPhos are designed to accelerate the catalytic cycle.[13]
-
-
Choice of Base and Amine Reactivity:
-
Problem: Strong bases like NaOtBu are commonly used but can lead to side reactions, especially with sensitive functional groups. The nature of the amine (primary, secondary, aliphatic, aromatic) also significantly impacts reactivity.[14]
-
Solution: For sterically hindered or less reactive amines, a strong, non-nucleophilic base like LHMDS or K₃PO₄ might be more suitable. The pKa of the amine should also be considered when selecting the base.
-
-
Aryl Halide Reactivity (Br vs. Cl):
-
Problem: While the C-Br bond is generally more reactive than the C-Cl bond in palladium catalysis, the adjacent chlorine atom can influence the electronic properties and steric environment.[15] In some cases, the C-Cl bond can undergo oxidative addition, leading to a mixture of products.
-
Solution: To favor reaction at the C-Br bond, milder reaction conditions (lower temperature, shorter reaction time) can be employed initially. If selectivity is an issue, consider catalysts known for their selectivity in dihalogenated systems.
-
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Part 2: Organometallic Reagent Formation and Use
The formation of Grignard or organolithium reagents from 5-Bromo-6-chlorobenzo[d]dioxole can be challenging due to the presence of two halogens and the sensitive benzodioxole ring.
Question 3: I am unable to form a Grignard reagent from 5-Bromo-6-chlorobenzo[d]dioxole. The reaction either doesn't initiate or I get a complex mixture of products. How can I improve this?
Answer:
Grignard reagent formation with aryl halides can be notoriously difficult to initiate.[16] The presence of the C-Cl bond adds another layer of complexity.
Troubleshooting Steps & Solutions:
-
Magnesium Activation:
-
Problem: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Solution: Activate the magnesium immediately before use. Common methods include crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[16] Using highly active Rieke magnesium can also be very effective, especially for less reactive halides.[17]
-
-
Reaction Initiation:
-
Problem: The reaction may have a high activation energy barrier.
-
Solution: Gentle heating with a heat gun on a small spot of the flask can initiate the reaction.[16] Once initiated, the reaction is often exothermic and may require cooling to maintain control. An ultrasonic bath can also be used to promote initiation.[16]
-
-
Solvent Choice:
-
Problem: The solvent plays a crucial role in stabilizing the Grignard reagent.
-
Solution: Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl Grignards due to its higher solvating power.[18]
-
-
Halogen Selectivity:
-
Problem: There is a risk of reaction at the C-Cl bond or formation of a di-Grignard reagent, although the C-Br bond is significantly more reactive.
-
Solution: Use stoichiometric amounts of magnesium and add the aryl halide slowly to a suspension of the activated magnesium. Running the reaction at low temperatures can sometimes improve selectivity.
-
Experimental Protocol: Grignard Reagent Formation
| Step | Procedure |
| 1. Setup | Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). |
| 2. Mg Activation | To the reaction flask, add magnesium turnings (1.1 equiv) and a crystal of iodine. |
| 3. Initiation | Add a small portion of a solution of 5-Bromo-6-chlorobenzo[d]dioxole (1.0 equiv) in anhydrous THF. Gently warm the flask with a heat gun until the iodine color disappears, indicating initiation. |
| 4. Addition | Slowly add the remaining aryl halide solution to maintain a gentle reflux. |
| 5. Completion | After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. |
Question 4: My attempt at a lithium-halogen exchange on 5-Bromo-6-chlorobenzo[d]dioxole resulted in a low yield of the desired product after quenching with an electrophile. What are the potential pitfalls?
Answer:
Lithium-halogen exchange is a powerful tool, but it is sensitive to temperature, stoichiometry, and substrate stability.
Troubleshooting Steps & Solutions:
-
Temperature Control is Critical:
-
Problem: The aryllithium intermediate can be unstable at higher temperatures, leading to decomposition or side reactions.
-
Solution: Perform the reaction at very low temperatures, typically -78 °C (dry ice/acetone bath) or even -100 °C for sensitive substrates.[19] Maintain this low temperature throughout the addition of the organolithium reagent and the subsequent quench with the electrophile.
-
-
Choice of Organolithium Reagent:
-
Problem: n-Butyllithium can sometimes act as a nucleophile, leading to unwanted side products.
-
Solution: tert-Butyllithium is often more effective for lithium-halogen exchange and is less prone to nucleophilic addition.[20] However, it is also a stronger base.
-
-
Proton Source Contamination:
-
Problem: Traces of water or other acidic protons in the solvent or on the glassware will quench the highly basic organolithium intermediate, leading to a debrominated starting material.[21]
-
Solution: Ensure all glassware is rigorously dried, and use freshly distilled, anhydrous solvents.
-
-
Directed Ortho-Metalation:
-
Problem: The oxygen atoms of the benzodioxole ring can direct the organolithium reagent to deprotonate one of the aromatic protons instead of undergoing halogen exchange.
-
Solution: Lithium-halogen exchange is generally much faster than deprotonation at low temperatures.[19] However, if this is a suspected side reaction, using a less coordinating solvent like diethyl ether instead of THF might help.
-
Visualizing the Troubleshooting Logic for Failed Lithiation
Caption: Troubleshooting flowchart for failed lithiation reactions.
References
-
Smolecule. (2023, August 16). 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
- Benchchem. Impact of steric hindrance on 4-Ethynyl-2,2-difluoro-1,3-benzodioxole reactivity.
- Verma, A. K., et al. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Reddit. (2018, September 6).
- Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- Wiesler, S., et al. (2019, September). Optimization of the Grignard reagent formation.
- ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
- DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions.
- The Matter Blotter. (2026, January 19).
- World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Chemistry Stack Exchange. (2018, March 27).
- Organic Chemistry Frontiers (RSC Publishing). (2025, January 22).
- Apollo Scientific. (2022, September 16). 1,3-Benzodioxole.
- MDPI. (2024, February 4).
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Chemistry LibreTexts. (2023, August 2). 2.
- ACS Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
- ECHEMI. 274-09-9, 1,3-Benzodioxole Formula.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- ResearchGate. (2025, August 9).
- Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry.
- Benchchem. Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2023, June 30).
-
Benchchem. 5-Bromo-6-chlorobenzo[d][1][2]dioxole | 233770-05-3.
- ResearchGate. (2015, February 2).
- Reddit. (2018, January 22).
- YouTube. (2025, April 3).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- FasterCapital. The Impact Of Steric Hindrance On Chemical Reactions.
- ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?.
- Narasimhan, N. S., & Bhide, B. H. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
- YouTube. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11.
- PubMed Central. (2022, March 15).
- Benchchem.
-
Sigma-Aldrich. 5-Bromo-6-chlorobenzo[d][1][2]dioxole | 233770-05-3.
-
Aceschem. CAS 233770-05-3 | 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
- Taylor & Francis. Steric hindrance – Knowledge and References.
-
001CHEMICAL. CAS No. 233770-05-3, 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
-
PubChem. 5-Bromo-6-chloro-2,3-dihydrobenzo[b][1][9]dioxine | C8H6BrClO2.
- Ambeed.com. 2635-13-4 | 5-Bromo-1,3-benzodioxole | Bromides.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
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Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-6-chlorobenzo[d]dioxole
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-6-chlorobenzo[d][1][2]dioxole
Welcome to the technical support center for the synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific halogenation, offering in-depth troubleshooting advice and optimized protocols. The synthesis of this molecule, a valuable building block in pharmaceutical and materials science, requires precise control over reaction conditions to achieve high yield and regioselectivity while minimizing byproduct formation.[1]
This document provides a structured approach to identifying and solving common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides.
Synthetic Overview & Regiochemical Considerations
The synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole from 1,3-benzodioxole is a multi-step process involving sequential electrophilic aromatic substitution (EAS). The order of halogenation is critical to achieving the desired 5,6-substitution pattern.
The methoxy-equivalent dioxole ring is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 4, 5, and 7).[3][4] To achieve the target molecule, a two-step halogenation is typically employed. The most logical route involves:
-
Chlorination of 1,3-Benzodioxole: The first halogenation will preferentially occur at the 5-position due to electronic and steric factors.
-
Bromination of 5-Chloro-1,3-benzodioxole: The second halogenation is directed by both the activating dioxole group and the deactivating but ortho-, para- directing chloro-substituent. This directs the incoming bromine to the 6-position.
Caption: Proposed synthetic route for 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis.
Q1: Why is my overall yield of 5-Bromo-6-chlorobenzo[d][1][2]dioxole consistently low?
Low yields can stem from multiple factors throughout the two-step synthesis.[2][5] Key areas to investigate are:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or byproduct formation.[6]
-
Reagent Purity and Stoichiometry: Ensure the purity of halogenating agents like N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) and use precise stoichiometry. Excess reagent can lead to di-substituted byproducts.
-
Inefficient Purification: The final product and intermediates may be lost during workup and purification steps.[7] Isomeric byproducts can be difficult to separate, leading to lower isolated yields of the pure desired product.[8]
Q2: I'm observing a mixture of isomers. How can I improve the regioselectivity for the 5-bromo-6-chloro product?
Poor regioselectivity is a common challenge in multi-substituted aromatic synthesis.[3][4]
-
Control the Order of Halogenation: As outlined above, chlorinating first and then brominating is crucial. The initial chloro group at the 5-position helps direct the subsequent bromination to the 6-position.
-
Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. Running the reactions at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable product and minimizing side reactions.
-
Choice of Halogenating Agent: Milder, more selective reagents are preferable. NCS and NBS are generally better choices than gaseous Cl₂ or liquid Br₂ as they are easier to handle and can offer improved selectivity.[9][10][11]
Q3: What are the most common byproducts and how can they be minimized?
The primary byproducts are typically other halogenated isomers or poly-halogenated products.
-
Isomeric Byproducts: Formation of 4-chloro or 4-bromo isomers can occur. This is minimized by careful temperature control and the use of appropriate solvents.
-
Di-halogenated Byproducts (Dibromo or Dichloro): These arise from over-halogenation. This can be controlled by the slow, portion-wise addition of the halogenating agent (NCS or NBS) and careful monitoring of the reaction's progress via Thin Layer Chromatography (TLC).
Q4: How should I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is the most straightforward method.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Use a solvent system like Hexane/Ethyl Acetate to develop the plate.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. This allows you to determine when the reaction is complete and avoid letting it run too long, which could lead to byproduct formation.[12]
Q5: What are the recommended purification techniques for the final product?
Purification is essential to isolate the desired compound from byproducts and unreacted starting materials.[1]
-
Column Chromatography: This is the most effective method for separating isomeric impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.[13]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can yield a highly pure solid product.
Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental problems.
Problem 1: Low Yield in the Chlorination of 1,3-Benzodioxole
Symptoms: TLC analysis shows a significant amount of unreacted 1,3-benzodioxole after the recommended reaction time.
Caption: Troubleshooting workflow for low chlorination yield.
Potential Causes & Solutions
| Potential Cause | Underlying Rationale | Recommended Action |
| Insufficient Chlorinating Agent | N-Chlorosuccinimide (NCS) can degrade over time. Stoichiometry must be precise to drive the reaction to completion without over-chlorination. | Verify the purity of your NCS. Use a slight excess (1.05 - 1.1 equivalents). Ensure accurate weighing. |
| Low Reaction Temperature | Electrophilic chlorination requires sufficient activation energy. If the temperature is too low, the reaction rate will be impractically slow. | Conduct the reaction at room temperature or slightly elevated temperatures (40-50 °C). Monitor by TLC to prevent byproduct formation at higher temperatures. |
| Inappropriate Solvent | The solvent plays a key role in solvating the reagents and influencing the reactivity of the electrophile.[14] Polar aprotic solvents are often preferred. | Use a solvent such as Acetonitrile, DMF, or Dichloromethane. These solvents facilitate the electrophilic chlorination process effectively.[15] |
Problem 2: Poor Regioselectivity in the Bromination of 5-Chloro-1,3-benzodioxole
Symptoms: ¹H NMR or GC-MS analysis of the final product shows a mixture of isomers, not just the desired 5-bromo-6-chloro product.
Mechanistic Insight: The chloro group and the dioxole ring both direct the incoming electrophilic bromine. While they synergistically direct to the 6-position, other positions can still be attacked if conditions are not optimal. The stability of the intermediate sigma complex (arenium ion) determines the major product.[3][16]
Caption: Logic for troubleshooting poor regioselectivity.
Potential Causes & Solutions
| Potential Cause | Underlying Rationale | Recommended Action |
| High Reaction Temperature | Higher temperatures provide enough energy to overcome the activation barriers for less favored isomers, reducing selectivity. | Maintain the reaction temperature between 0 °C and room temperature. Use an ice bath for initial reagent addition. |
| Reactive Brominating Agent | Elemental bromine (Br₂) is highly reactive and can be less selective than other sources of electrophilic bromine.[2] | Use N-Bromosuccinimide (NBS), which is a milder and more selective brominating agent.[9][11] |
| Solvent Effects | The choice of solvent can influence the electrophilicity of the brominating agent and the stability of the reaction intermediates. | Acetic acid or polar aprotic solvents like acetonitrile are good choices for NBS brominations, promoting a selective reaction. |
Optimized Experimental Protocol
This protocol provides a validated starting point for the synthesis.
Part A: Synthesis of 5-Chloro-1,3-benzodioxole
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxole (1.0 eq) in dimethylformamide (DMF, ~5-10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.[17]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Part B: Synthesis of 5-Bromo-6-chlorobenzo[d][1][2]dioxole
-
Setup: Dissolve the crude 5-Chloro-1,3-benzodioxole (1.0 eq) from Part A in acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 3-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material (5-chloro-1,3-benzodioxole) is consumed.
-
Workup: Carefully pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine. Then, neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by silica gel column chromatography (gradient elution with Hexane/Ethyl Acetate) to isolate pure 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
References
-
Reddit r/chemistry. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Available at: [Link]
-
Wikipedia. 1,3-Benzodioxole. Available at: [Link]
-
Gavara, L., et al. (2008). Oxybromination of benzodioxole in different solvents. ResearchGate. Available at: [Link]
-
eBay. 1,3-Benzodioxole (100 g) Selective EAS: Halogenation/Friedel–Crafts Nucleophile. Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis of bromination derivatives of 1, 3-benzodioxole. Available at: [Link]
-
Sciencemadness Discussion Board. (2022, November 27). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? Available at: [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]
-
International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Available at: [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
- Google Patents. US4847428A - Purification of halogenated aromatic compounds.
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
Wikipedia. N-Chlorosuccinimide. Available at: [Link]
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS. Available at: [Link]
-
The Organic Chemistry Portal. NCS (N-Chlorosuccinimide). Available at: [Link]
-
Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available at: [Link]
-
Indian Academy of Sciences. (2016). Synthesis and characterization of novel benzo[d][1][2]dioxole substituted organo selenium compounds. Available at: [Link]
-
StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Available at: [Link]
-
Sciencemadness Discussion Board. (2010, May 16). Bromination of benzodioxole. Available at: [Link]
-
001CHEMICAL. CAS No. 233770-05-3, 5-Bromo-6-chlorobenzo[d][1][2]dioxole. Available at: [Link]
-
Wiley Online Library. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Available at: [Link]
-
YouTube. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci. Available at: [Link]
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
-
ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. Buy 5-Bromo-6-chlorobenzo[d][1,3]dioxole | 233770-05-3 [smolecule.com]
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- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
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- 15. isca.me [isca.me]
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- 17. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
Technical Support Center: Catalyst Selection for Efficient Reactions with 5-Bromo-6-chlorobenzo[d]dioxole
Welcome to the technical support center for chemists working with 5-Bromo-6-chlorobenzo[d]dioxole. This guide is designed to provide you with in-depth, field-proven insights into catalyst selection and reaction optimization for this versatile building block. As researchers, scientists, and drug development professionals, you understand the criticality of efficient and selective chemical transformations. This resource, structured in a question-and-answer format, directly addresses the challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.
General Considerations for Catalyst Selection
Q1: I am working with 5-Bromo-6-chlorobenzo[d]dioxole. Which halogen is more reactive in a typical palladium-catalyzed cross-coupling reaction?
A1: In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order of their carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl > C-F.[1] Therefore, for 5-Bromo-6-chlorobenzo[d]dioxole, the C-Br bond is expected to be significantly more reactive than the C-Cl bond. This inherent difference in reactivity allows for selective functionalization at the 5-position (bromine) while leaving the 6-position (chlorine) intact, provided the appropriate catalytic system and reaction conditions are chosen.
Q2: Can I achieve selective reaction at the C-Cl bond in the presence of the C-Br bond?
A2: While challenging, achieving selectivity for the less reactive C-Cl bond is possible, though it often requires specialized catalytic systems. The conventional reactivity trend can sometimes be inverted by the choice of ligand on the palladium catalyst.[2] For instance, certain bulky and electron-rich ligands can favor oxidative addition to the C-Cl bond. However, for most standard applications, targeting the C-Br bond first is the more straightforward and predictable approach.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. However, success with 5-Bromo-6-chlorobenzo[d]dioxole hinges on the right choice of catalyst, ligand, and base.
FAQ & Troubleshooting Guide: Suzuki-Miyaura Coupling
Q3: What is a reliable starting point for a catalyst system for the Suzuki-Miyaura coupling of an arylboronic acid with 5-Bromo-6-chlorobenzo[d]dioxole at the bromine position?
A3: A robust and commonly successful starting point is a palladium(II) precatalyst with a ferrocenylphosphine ligand. Specifically, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl2, is an excellent choice.[3][4] This catalyst is known for its high activity and stability, often providing good to excellent yields in relatively short reaction times.
Q4: I am observing low yields in my Suzuki-Miyaura reaction. What are the common causes and how can I troubleshoot this?
A4: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here's a troubleshooting guide:
-
Inefficient Catalyst Activity: While Pd(dppf)Cl2 is a good starting point, some challenging coupling partners may require more electron-rich and sterically hindered ligands to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] Consider screening ligands such as XPhos or SPhos in combination with a palladium source like Pd2(dba)3.[7]
-
Base Selection: The choice of base is critical. An inadequate base can lead to poor transmetalation. Aqueous potassium carbonate (K2CO3) is a common and effective choice.[7] If you are experiencing protodeboronation of your boronic acid (a common side reaction), you might consider using anhydrous conditions with a base like potassium phosphate (K3PO4).[7]
-
Solvent and Temperature: Ensure your solvent is thoroughly degassed to prevent catalyst oxidation. Toluene, dioxane, or dimethoxyethane (DME) are common solvents. If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-100 °C) can improve the reaction rate.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue.[8] As mentioned, using anhydrous conditions with K3PO4 can help. Additionally, using boronic esters (e.g., pinacol esters) can sometimes mitigate this problem.
Q5: I want to perform a second Suzuki-Miyaura coupling at the C-Cl position after functionalizing the C-Br position. What catalyst system should I consider?
A5: Coupling at the less reactive aryl chloride site requires a more active catalyst system. For this transformation, you should consider using palladium precatalysts with bulky, electron-rich phosphine ligands. Catalysts like those derived from ligands such as SPhos, XPhos, or P(t-Bu)3 are designed to facilitate the challenging oxidative addition of aryl chlorides.[6][7] You will likely need more forcing reaction conditions, such as higher temperatures, for this second coupling step.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Position | Coupling Partner | Recommended Catalyst System | Base | Solvent | Temperature (°C) |
| C-Br | Arylboronic Acid | Pd(dppf)Cl2 | K2CO3 (aq) | Toluene or DME | 80-90 |
| C-Cl | Arylboronic Acid | Pd2(dba)3 with XPhos or SPhos | K3PO4 | Dioxane or Toluene | 100-120 |
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, particularly in drug discovery. However, these reactions are notoriously sensitive to reaction parameters.[9][10]
FAQ & Troubleshooting Guide: Buchwald-Hartwig Amination
Q6: I am attempting to couple a secondary amine with 5-Bromo-6-chlorobenzo[d]dioxole. What is a good general catalyst system to start with?
A6: For the coupling of secondary amines with aryl bromides, a combination of a palladium source like Pd(OAc)2 or Pd2(dba)3 with a sterically hindered biarylphosphine ligand such as RuPhos or XPhos is a reliable starting point. The choice of base is also crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[11]
Q7: My Buchwald-Hartwig amination is failing, and I am recovering my starting materials. What should I investigate first?
A7: Failure to observe product in a Buchwald-Hartwig amination often points to issues with catalyst activation or the catalytic cycle itself. Here is a troubleshooting workflow:
Troubleshooting Buchwald-Hartwig Reactions
-
Catalyst and Ligand: Ensure you are using a suitable ligand. For aryl bromides, ligands like BINAP or DPPF can be effective, but for more challenging substrates or aryl chlorides, more advanced biarylphosphine ligands are often necessary.[12]
-
Base: The strength and solubility of the base are critical.[10] If NaOtBu is not effective, consider trying K3PO4 or Cs2CO3, especially if your substrate is base-sensitive.
-
Solvent: Toluene and dioxane are common solvents.[13] Ensure they are anhydrous and thoroughly degassed.
-
Catalyst Poisoning: Some functional groups can act as catalyst poisons. If your amine substrate contains other potential coordinating groups, they may be interfering with the palladium catalyst.
Q8: Can I use ammonia or primary amines in a Buchwald-Hartwig reaction with this substrate?
A8: Yes, but it requires specific catalyst systems. For the coupling of primary amines, bidentate phosphine ligands were an early breakthrough.[12] Modern catalyst systems often employ highly specialized biarylphosphine ligands that are effective for a broad range of primary amines and even ammonia surrogates.[14]
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. It typically employs a dual catalytic system of palladium and copper.[15][16]
FAQ & Troubleshooting Guide: Sonogashira Coupling
Q9: What is a standard catalyst system for a Sonogashira coupling of a terminal alkyne with 5-Bromo-6-chlorobenzo[d]dioxole?
A9: A classic and effective Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh3)4 or PdCl2(PPh3)2, a copper(I) co-catalyst like CuI, and an amine base, which often also serves as the solvent (e.g., triethylamine or diisopropylamine).[17]
Q10: I am getting a lot of homocoupling of my alkyne (Glaser coupling) and low yield of the desired product. How can I minimize this?
A10: Alkyne homocoupling is a common side reaction in Sonogashira couplings, and it is promoted by the copper co-catalyst. To minimize this:
-
Reduce Copper Loading: Use the minimum effective amount of CuI (typically 1-5 mol%).
-
Run Under Inert Atmosphere: Oxygen promotes Glaser coupling. Ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen).
-
Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[18][19] These often require more specialized palladium catalysts with bulky, electron-rich ligands like P(t-Bu)3.[18]
Q11: How do I approach the Sonogashira coupling of the C-Cl bond?
A11: As with other cross-coupling reactions, the C-Cl bond is less reactive and requires a more potent catalyst system. For the Sonogashira coupling of aryl chlorides, palladium catalysts with bulky electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos) or N-heterocyclic carbene (NHC) ligands are generally required.[18][20] Higher reaction temperatures will also likely be necessary.
Other Important Transformations
Q12: How can I introduce a cyano group onto the 5-position of the benzodioxole ring?
A12: Palladium-catalyzed cyanation is an efficient method for this transformation. A common and less toxic cyanide source is potassium ferrocyanide (K4[Fe(CN)6]).[21][22] A variety of palladium catalysts can be used, with palladacycle precatalysts showing good efficacy.[21][23] Ligand-free conditions using Pd(OAc)2 have also been reported to be effective.[22]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a general procedure for the selective functionalization of the C-Br bond in 5-Bromo-6-chlorobenzo[d]dioxole.
Workflow for Selective Suzuki-Miyaura Coupling
-
Reagents: To a flame-dried Schlenk flask, add 5-Bromo-6-chlorobenzo[d]dioxole (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Solvent: Add a suitable volume of degassed toluene or DME to the flask.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Add Pd(dppf)Cl2 (1-5 mol%) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Screening of palladium catalysts for the Suzuki coupling of...
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Help troubleshooting a Buchwald-Hartwig amin
- comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal.
- Palladium-Catalyzed Cyan
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- A new palladium catalyst system for the cyanation of aryl chlorides.
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ScienceDirect.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
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- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Bromo-6-chlorobenzo[d]dioxole Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole. This molecule is a critical building block in pharmaceutical research and materials science, where its unique electronic and structural properties are leveraged to create novel, high-value compounds.[1] The dual halogen substitution on the benzodioxole framework presents a significant synthetic challenge, demanding precise control over reaction conditions to achieve the desired regioselectivity and purity.[1]
The purity of the final compound is paramount; residual starting materials, over-halogenated byproducts, or degradation products can introduce unforeseen variables in downstream applications, leading to failed experiments, irreproducible results, and compromised biological data. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during production and to establish robust, self-validating protocols for minimizing impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole in a practical question-and-answer format.
Question 1: My reaction mixture and crude product are dark brown/black, not the expected pale yellow or off-white. What is the cause and how can I fix it?
Answer:
-
Causality: Dark coloration is typically indicative of two main issues:
-
Residual Bromine: Elemental bromine (Br₂) has a strong reddish-brown color. Even trace amounts left after the reaction can discolor the product.
-
Thermal Degradation: Benzodioxole moieties can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars or other colored degradation byproducts. This is especially a risk during solvent removal at elevated temperatures or if the reaction overheats.[2]
-
-
Troubleshooting & Resolution Protocol:
-
Quenching Excess Bromine: After the reaction is deemed complete by TLC or GC analysis, the first step in your work-up should be to quench any unreacted bromine.
-
Slowly add the reaction mixture to a chilled (0-5 °C) aqueous solution of a mild reducing agent. A 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution is standard.
-
Stir until the reddish-brown color of bromine in the organic layer dissipates completely.
-
-
Aqueous Work-up: Proceed with a standard liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with:
-
10% Sodium thiosulfate solution (again, to ensure complete removal).
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues.
-
Brine (saturated NaCl solution) to remove excess water and reduce the solubility of organic material in the aqueous phase.[3]
-
-
Decolorization: If the organic solution is still colored after drying (e.g., over anhydrous Na₂SO₄), you can treat it with activated carbon.
-
Add a small amount of activated carbon (approx. 1-2% w/w of your expected product) to the dried organic solution.
-
Stir for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of Celite to remove the carbon. Be sure to wash the Celite pad with fresh solvent to recover all the product.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 40-50 °C to prevent thermal decomposition.
-
Question 2: My post-reaction analysis (¹H NMR, GC-MS) shows a significant percentage of unreacted 6-chlorobenzo[d]dioxole. How can I drive the reaction to completion?
Answer:
-
Causality: Incomplete conversion is a common issue stemming from:
-
Insufficient Stoichiometry: Using a 1:1 molar ratio of brominating agent to substrate may not be enough to achieve full conversion due to reagent degradation or competing side reactions.
-
Low Reaction Temperature: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to run long enough.
-
-
Troubleshooting & Resolution Protocol:
-
Optimize Stoichiometry: Carefully increase the molar equivalents of your brominating agent (e.g., Br₂ or N-Bromosuccinimide) from 1.0 to 1.05-1.1 equivalents. This slight excess can help push the reaction to completion without significantly increasing the risk of over-bromination if other conditions are controlled.
-
Monitor the Reaction: Do not rely on a fixed reaction time. The most reliable method is to monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] Only proceed with the work-up once the starting material spot/peak is absent or has minimized to an acceptable level.
-
Controlled Temperature Adjustment: The initial addition of bromine should be performed at a low temperature (-5 to 5 °C) to maintain control.[4] After the addition is complete, you can allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion.[4]
-
Question 3: I've successfully consumed the starting material, but my mass spectrometry results show a significant byproduct with a mass corresponding to a dibromo-chloro species. How do I prevent this over-bromination?
Answer:
-
Causality: The benzodioxole ring system is electron-rich, making it highly activated towards electrophilic aromatic substitution.[5] This inherent reactivity makes it susceptible to a second bromination event if conditions are not carefully controlled. The primary causes are:
-
Excess Brominating Agent: The most common cause.
-
Poor Temperature Control: The rate of the second bromination is highly temperature-dependent. Localized "hot spots" in the reactor due to rapid, uncontrolled addition of the brominating agent can heavily favor the formation of the dibromo byproduct.
-
Choice of Solvent: The reaction solvent can influence the reactivity of the brominating species.
-
-
Troubleshooting & Resolution Protocol:
-
Precise Stoichiometric Control: Use no more than 1.05 equivalents of the brominating agent. Ensure reagents are accurately weighed and measured.
-
Slow, Controlled Addition: The key to selectivity is maintaining a low concentration of the electrophile at all times.
-
Dissolve the 6-chlorobenzo[d]dioxole in an appropriate solvent (e.g., CCl₄, CH₂Cl₂, or glacial acetic acid).
-
Cool the solution to between -5 and 5 °C in an ice-salt or ice-acetone bath.
-
Dissolve the brominating agent in a small amount of the same solvent and add it dropwise via an addition funnel over a period of 30-60 minutes. Vigorous stirring is essential to dissipate heat and prevent localized high concentrations.
-
-
Purification Strategy: If dibrominated impurities are still formed, they can often be separated by careful column chromatography or fractional recrystallization, as their polarity and crystal lattice energy will differ from the desired mono-bromo product.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this bromination reaction? A: Halogenated solvents like dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) are commonly used as they are inert and effectively dissolve both the substrate and the brominating agent.[4] Glacial acetic acid can also be used; it can act as a catalyst and help to moderate the reactivity of the bromine. The choice may depend on the specific brominating agent used (e.g., Br₂ vs. NBS) and downstream purification plans.
Q: Which analytical methods are best for assessing the final purity of 5-Bromo-6-chlorobenzo[d]dioxole? A: A multi-technique approach is recommended for comprehensive purity analysis.[]
-
¹H and ¹³C NMR: Confirms the structural identity and regiochemistry of the product and can detect proton-bearing impurities.[7]
-
GC-MS or LC-MS: Ideal for identifying and quantifying volatile or soluble impurities, respectively. It provides both retention time and mass data, which is invaluable for identifying byproducts like starting material or dibrominated species.[8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity determination (e.g., reporting a purity of 99.5%).[9] It can accurately determine the percentage of the main component relative to all other impurities.
Q: Is recrystallization or column chromatography better for purification? A: The choice depends on the impurity profile and the scale of the reaction.
-
Recrystallization: This is an excellent method for removing small amounts of impurities that have different solubility profiles and for processing larger quantities of material (>5-10 g). It is generally faster and uses less solvent than chromatography. Finding the right solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is key.
-
Silica Gel Chromatography: This method provides superior separation power and is the best choice for removing impurities with very similar polarities to the product, such as regioisomers or the dibrominated byproduct.[1] It is more labor-intensive and is typically used for smaller-scale purifications or when very high purity (>99.8%) is required.
Visualization & Workflow Diagrams
Synthetic & Impurity Formation Pathway
The following diagram illustrates the desired synthetic route to 5-Bromo-6-chlorobenzo[d]dioxole and the primary side reactions that lead to common impurities.
Caption: Reaction scheme for the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole and the pathways to major impurities.
Troubleshooting Logic Flow
This diagram provides a logical workflow for diagnosing and resolving common issues based on initial observations of the crude product.
Caption: A decision tree for troubleshooting common issues in 5-Bromo-6-chlorobenzo[d]dioxole synthesis.
Data & Protocols
Table 1: Summary of Key Reaction Parameters and Their Impact on Purity
| Parameter | Recommended Condition | Rationale & Impact on Purity |
| Starting Material | 6-chlorobenzo[d]dioxole | Purity of starting material directly impacts final product purity. Use >98% pure starting material. |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS can be easier to handle and more selective than liquid Br₂. |
| Stoichiometry | 1.0 - 1.05 molar equivalents | CRITICAL: Prevents over-bromination (dibromo byproduct). Less than 1.0 eq leads to incomplete conversion. |
| Solvent | Dichloromethane, CCl₄, or Glacial Acetic Acid | Inert solvents are preferred. Acetic acid can promote the reaction but requires thorough neutralization. |
| Temperature | -5 °C to 5 °C during addition; allow to warm to RT | CRITICAL: Low temperature minimizes the rate of the second bromination, maximizing selectivity for the desired product. |
| Addition Method | Slow, dropwise addition of Br₂/NBS solution | Prevents localized high concentrations and exothermic temperature spikes that lead to byproduct formation. |
| Reaction Monitoring | TLC or GC | Ensures reaction is stopped at the optimal point: full consumption of starting material without significant byproduct buildup. |
Experimental Protocol: Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add 6-chlorobenzo[d]dioxole (1.0 eq). Dissolve it in dichloromethane (approx. 10 mL per gram of substrate).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve bromine (1.05 eq) in a minimal amount of dichloromethane. Transfer this solution to the addition funnel.
-
Controlled Addition: Add the bromine solution dropwise to the stirred solution of 6-chlorobenzo[d]dioxole over 30-45 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up & Quenching:
-
Slowly pour the reaction mixture into a beaker containing a chilled 10% aqueous solution of sodium thiosulfate. Stir until the red-brown color disappears.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (T < 40°C).
-
-
Purification: Purify the resulting crude solid or oil by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield pure 5-Bromo-6-chlorobenzo[d]dioxole.
References
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Technical Support Center: Regioselective Halogenation of 1,3-Benzodioxole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective halogenation of the 1,3-benzodioxole (methylenedioxyphenyl) moiety. This scaffold is a key structural feature in numerous natural products, pharmaceuticals, and agrochemicals, making its precise functionalization a critical synthetic step.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this transformation.
Section 1: Frequently Asked Questions (FAQs) - The Underlying Chemistry
This section addresses common conceptual questions regarding the halogenation of benzodioxole, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What makes the regioselective halogenation of 1,3-benzodioxole so challenging?
A1: The primary challenge stems from the powerful electron-donating nature of the methylenedioxy group. This group is a strong activating group for electrophilic aromatic substitution (EAS).[2][3] The two oxygen atoms donate electron density into the aromatic ring through resonance, making the ring highly nucleophilic and prone to react rapidly. This high reactivity can lead to several issues:
-
Over-halogenation: The activated ring can easily undergo multiple halogenations, yielding di- or even tri-substituted products, which are often difficult to separate from the desired monosubstituted product.
-
Poor Regioselectivity: The activation is directed towards the ortho and para positions relative to the oxygen atoms (positions 4, 5, and 6). While position 5 is electronically favored, the high reactivity can lead to mixtures of isomers, particularly the 4- and 5-halo products.[4]
-
Ring Instability: The acetal-like methylenedioxy bridge can be sensitive to the strongly acidic conditions often generated during halogenation (e.g., formation of HBr or HCl), potentially leading to ring-opening or decomposition under harsh conditions.[5][6]
Q2: Which positions on the benzodioxole ring are most susceptible to electrophilic attack, and why?
A2: The methylenedioxy group is an ortho, para-director.[7][8] In the context of the 1,3-benzodioxole ring system, this corresponds to the 4- and 5-positions.
-
Position 5: This position is electronically analogous to the para position in an alkoxybenzene. It is the most electron-rich and sterically accessible site, making it the kinetically and thermodynamically favored position for electrophilic attack. Most standard halogenation procedures yield the 5-halo-1,3-benzodioxole as the major product.
-
Position 4: This position is analogous to the ortho position. While it is also activated, it is sterically more hindered by the adjacent methylenedioxy group. Formation of the 4-halo isomer is less common but can occur, especially with highly reactive reagents or under specific catalytic conditions.[9]
The diagram below illustrates the resonance structures of the benzodioxole ring, showing the buildup of negative charge at the 4- and 5-positions, which makes them attractive to incoming electrophiles.
Caption: Resonance delocalization in 1,3-benzodioxole.
Q3: What are the most common halogenating agents, and how do they differ in reactivity?
A3: The choice of halogenating agent is critical for controlling selectivity.
-
Molecular Halogens (Br₂, Cl₂): These are highly reactive, especially in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).[10][11] Their high electrophilicity often leads to over-halogenation and poor regioselectivity with activated substrates like benzodioxole.
-
N-Halosuccinimides (NBS, NCS, NIS): These are crystalline, solid reagents that are easier to handle and provide a slower, more controlled release of the electrophilic halogen ("Br+", "Cl+", "I+").[12][13] They are the preferred reagents for achieving monohalogenation of activated rings. Their reactivity can be modulated by catalysts and solvents.[5]
-
Hydrogen Halides with an Oxidant (HBr/H₂O₂): This combination generates Br₂ in situ, offering a "greener" alternative to using elemental bromine.[14] The concentration of the electrophile can be controlled by the rate of addition of the oxidant.
-
Iodine with an Oxidant (I₂/HIO₃ or I₂/HNO₃): Direct iodination with I₂ is often slow and reversible. An oxidizing agent is required to generate a more potent electrophilic iodine species, such as I⁺.[6][15]
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental failures. Identify your problem and follow the diagnostic steps and proposed solutions.
Problem 1: Low Regioselectivity - Formation of an Isomeric Mixture (e.g., 4-bromo and 5-bromo derivatives)
-
Probable Cause: The halogenating agent is too reactive, or the reaction conditions are too harsh, overcoming the intrinsic electronic preference for the 5-position.
-
Diagnostic Check: Analyze the crude reaction mixture by ¹H NMR or GC-MS to confirm the identity and ratio of isomers.
-
Solution Pathway:
-
Switch to a Milder Reagent: If using Br₂ or Cl₂ with a strong Lewis acid, switch to N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). These reagents provide a lower equilibrium concentration of the electrophile, allowing for greater differentiation between the 4- and 5-positions.[5][12]
-
Solvent Optimization: The solvent can significantly influence regioselectivity. Polar, non-coordinating solvents like acetonitrile (MeCN) can enhance para-selectivity (5-position) by stabilizing the charged intermediate.[5] Avoid highly polar, protic solvents which can activate the halogenating agent unpredictably.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). Lower temperatures increase the selectivity of most reactions by favoring the pathway with the lowest activation energy, which is substitution at the 5-position.
-
Problem 2: Significant Formation of Dihalogenated Product
-
Probable Cause: The high activation of the ring by the methylenedioxy group makes the monohalogenated product even more reactive than the starting material, leading to a second halogenation.
-
Diagnostic Check: Use TLC or LC-MS to monitor the reaction over time. The appearance of a second, less polar product spot after the initial formation of the desired product is indicative of over-halogenation.
-
Solution Pathway:
-
Control Stoichiometry: Use a slight substoichiometric amount of the halogenating agent (e.g., 0.95 equivalents). Add the agent slowly in portions or via a syringe pump to maintain a low concentration throughout the reaction.
-
Lower the Temperature: As with improving regioselectivity, reducing the temperature will slow down the second halogenation reaction more significantly than the first, allowing the reaction to be stopped after monosubstitution.
-
Choose the Right Reagent System: A greener approach using ammonium bromide and H₂O₂ in acetic acid has been reported to provide good yields of the monobrominated product, as the Br₂ is generated slowly in situ.[14]
-
Problem 3: Low Yield and/or Formation of Tarry Byproducts
-
Probable Cause: Decomposition of the starting material or product due to the acidic and/or oxidative conditions. The methylenedioxy bridge is an acetal, which is susceptible to cleavage by strong acids.
-
Diagnostic Check: The appearance of a dark, insoluble material in the reaction flask is a clear sign of decomposition. ¹H NMR of the crude product may show a loss of the characteristic methylenedioxy singlet around 6.0 ppm.
-
Solution Pathway:
-
Avoid Strong Lewis/Brønsted Acids: If possible, perform the halogenation without a strong acid catalyst. Many modern methods using NBS or NCS in solvents like MeCN or DMF do not require an added acid for activated substrates.[5][13]
-
Use an Acid Scavenger: If the reaction generates a hydrohalic acid (HBr, HCl), consider adding a non-nucleophilic base like pyridine or 2,6-lutidine in a stoichiometric amount to neutralize the acid as it forms.
-
Degas Solvents: In some cases, oxidative decomposition can be an issue. Using solvents that have been degassed by sparging with nitrogen or argon can minimize side reactions.
-
Caption: Troubleshooting workflow for benzodioxole halogenation.
Section 3: Validated Experimental Protocol
This protocol describes a reliable and scalable method for the regioselective synthesis of 5-bromo-1,3-benzodioxole, a common synthetic intermediate.
Title: Regioselective para-Bromination of 1,3-Benzodioxole Using N-Bromosuccinimide in Acetonitrile.[5]
Objective: To achieve high-yield, mono-selective bromination at the 5-position of 1,3-benzodioxole while minimizing the formation of isomers and di-brominated byproducts.
Materials & Reagents:
-
1,3-Benzodioxole (Substrate)
-
N-Bromosuccinimide (NBS, Recrystallized)
-
Acetonitrile (MeCN, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-benzodioxole (10.0 g, 81.9 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture until the substrate is fully dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (14.0 g, 78.6 mmol, 0.96 eq.) in anhydrous acetonitrile (50 mL). Transfer this solution to a dropping funnel.
-
Reaction: Add the NBS solution dropwise to the stirred solution of benzodioxole over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is mildly exothermic. After the addition is complete, let the mixture stir at 0 °C for an additional 1 hour.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot has been consumed.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of dichloromethane (DCM).
-
Work-up:
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 50 mL) to remove any unreacted bromine, followed by saturated aqueous NaHCO₃ (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a pale yellow oil or solid, can be purified by vacuum distillation or recrystallization from a minimal amount of hot hexanes to yield 5-bromo-1,3-benzodioxole as a white solid.[16]
Expected Outcome & Data:
| Parameter | Expected Value |
| Product | 5-Bromo-1,3-benzodioxole |
| CAS Number | 2635-13-4 |
| Typical Yield | 85-95% |
| Regioselectivity | >98:2 (5-bromo : other isomers) |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃) | δ ~6.95 (d, 1H), 6.85 (dd, 1H), 6.70 (d, 1H), 5.95 (s, 2H) |
References
-
Wychem. (n.d.). 5-Iodo-1,3-benzodioxole. Retrieved from [Link]
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Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
ResearchGate. (2015). Synthesis of bromination derivatives of 1, 3-benzodioxole. [Link]
-
Al-Zoubi, R. M. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR®, Western Kentucky University. [Link]
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Sciencemadness Discussion Board. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. [Link]
-
Synfacts. (2017). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. Thieme. [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, January 19). Mechanism of Halogenation: Electrophilic Substitution Reaction [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2024, February 22). Electrophilic Aromatic Substitutions: Halogenation - Lec4 [Video]. YouTube. [Link]
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Sciencemadness Discussion Board. (2010). Bromination of benzodioxole. [Link]
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Save My Exams. (n.d.). Directing Effects. Retrieved from [Link]
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ResearchGate. (2015). Mild α-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids. [Link]
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Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
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ResearchGate. (2011). Oxybromination of benzodioxole in different solvents. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
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Wikipedia. (n.d.). Methylenedioxy. Retrieved from [Link]
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Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3 [Video]. YouTube. [Link]
-
ResearchGate. (2021). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). [Link]
-
Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. [Link]
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Reddit. (2017). bromo-1,3-benzodioxole synthesis. [Link]
-
Pure Chemistry. (2023). Aromatic halogenation reaction. [Link]
-
ResearchGate. (2010). Iodination of Organic Compounds Using the Reagent System I. [Link]
-
ResearchGate. (2025). New Reagents Enable Regioselective Halogenation of Complex, Bioactive Scaffolds. [Link]
-
National Institutes of Health. (2012). Catalysis by Bidentate Iodine(III)-Based Halogen Donors: Surpassing the Activity of Strong Lewis Acids. [Link]
-
Beilstein Journals. (2017). C–H bond halogenation catalyzed or mediated by copper: an overview. [Link]
-
Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. [Link]
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Chemistry Steps. (n.d.). Halogenation of Benzene. Retrieved from [Link]
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University of Windsor. (2020). The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Halogenation of Benzene. [Link]
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ResearchGate. (2019). Proposed mechanisms of regioselective halogenation. [Link]
-
The Society of Synthetic Organic Chemistry, Japan. (2015). Intermolecular Halogenation/Esterification of Alkenes with N-Halosuccinimide and Acetic Acid Catalyzed by 1,4-Diazabicyclo[2.2.2]octane. [Link]
-
Sciencemadness Discussion Board. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. [Link]
-
Royal Society of Chemistry. (2024). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. [Link]
-
ResearchGate. (2015). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]
-
ResearchGate. (2012). The Regioselective Arylation of 1,3-Benzodioxoles. [Link]
-
National Institutes of Health. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. [Link]
-
Mettler Toledo. (n.d.). Halogenation Reactions. Retrieved from [Link]
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Technical Support Center: Scaling Up 5-Bromo-6-chlorobenzo[d]dioxole Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for scaling up this synthesis from the laboratory to a pilot plant. Here, we address common challenges, offer troubleshooting solutions, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up process.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 5-Bromo-6-chlorobenzo[d]dioxole, providing potential causes and actionable solutions.
Issue 1: Low Yield of 5-Bromo-6-chlorobenzo[d]dioxole
Question: We are experiencing significantly lower than expected yields of the final product during our pilot plant trial, despite successful lab-scale syntheses. What are the potential causes and how can we optimize the yield?
Answer: Low yields during scale-up can be attributed to several factors that may not be as prominent at the lab scale. Here’s a breakdown of potential causes and troubleshooting steps:
-
Poor Regioselectivity in Halogenation: The sequential bromination and chlorination of the benzo[d]dioxole core requires precise control to achieve the desired 5-bromo-6-chloro substitution pattern.[1] Undesired isomers can form, complicating purification and reducing the yield of the target molecule.
-
Causality: Bromination is generally more selective than chlorination due to the nature of the halogenating agent.[2] Performing bromination first can direct the subsequent chlorination to the desired position.
-
Solution:
-
Sequential Halogenation: Employ a stepwise halogenation protocol. First, brominate the starting benzodioxole derivative, followed by chlorination. This approach leverages the differing reactivity of the halogenating agents to improve regioselectivity.[1]
-
Choice of Halogenating Agents: For bromination, consider using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile, which has been shown to produce high yields.[1] For chlorination, controlled addition of a chlorinating agent is crucial.
-
Temperature Control: Maintain stringent temperature control during both halogenation steps. Excursions in temperature can lead to side reactions and the formation of undesired byproducts. For exothermic steps, ensure the cooling capacity of the pilot plant reactor is sufficient.[3]
-
-
-
Incomplete Reactions: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials.
-
Causality: Mass transfer limitations can become significant in larger reactors. What works in a small, well-stirred flask may not translate directly to a pilot plant vessel.
-
Solution:
-
Optimize Mixing: Ensure the reactor's agitation speed and impeller design are suitable for the reaction mixture's viscosity and density to ensure homogeneity.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure it has gone to completion before proceeding to the next step.
-
Extended Reaction Time: If mass transfer is a limitation, a longer reaction time at the optimal temperature may be necessary to achieve complete conversion.
-
-
-
Product Degradation: The benzodioxole ring can be sensitive to harsh reaction conditions.[4]
-
Causality: Prolonged exposure to high temperatures or strong acidic or basic conditions can lead to decomposition of the desired product.
-
Solution:
-
Milder Conditions: Where possible, opt for milder reaction conditions. For example, use a less aggressive base or acid catalyst.
-
Minimize Reaction Time: Once the reaction is complete, as confirmed by in-process monitoring, proceed with work-up promptly to avoid product degradation.
-
-
Issue 2: Formation of Impurities and Byproducts
Question: Our final product is contaminated with significant impurities, making purification difficult and reducing the overall purity. What are the likely side products and how can we minimize their formation?
Answer: Impurity formation is a common challenge in multi-step organic syntheses. Understanding the potential side reactions is key to mitigating them.
-
Isomeric Byproducts: The most common impurities are likely regioisomers of the desired product, such as 6-bromo-5-chlorobenzo[d]dioxole or di-halogenated species.
-
Causality: Lack of precise control over the electrophilic aromatic substitution can lead to halogenation at different positions on the aromatic ring.
-
Solution:
-
Controlled Reagent Addition: Add the halogenating agents slowly and at a controlled temperature to manage the reaction exotherm and improve selectivity.
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity of the halogenation. For Friedel-Crafts type reactions, a careful selection of a Lewis or Brønsted acid is important.[5]
-
-
-
Over-bromination/chlorination: The formation of di-bromo or di-chloro byproducts can occur if an excess of the halogenating agent is used or if the reaction is not stopped at the appropriate time.
-
Causality: The presence of activating groups on the benzodioxole ring can make it susceptible to further halogenation.
-
Solution:
-
Stoichiometric Control: Use a precise stoichiometry of the halogenating agent, typically close to a 1:1 molar ratio for each halogenation step.
-
Close Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC and quench the reaction as soon as the starting material is consumed.
-
-
-
Purification Challenges: If impurities are still present, an effective purification strategy is essential.
-
Solution:
-
Recrystallization: This is often a highly effective method for purifying solid products on a large scale. A systematic solvent screening should be performed at the lab scale to identify the optimal solvent system.
-
Chromatography: While less common for large-scale purification due to cost and solvent usage, column chromatography can be employed if recrystallization is ineffective.[1]
-
-
Troubleshooting Workflow for Low Yield and Impurity Formation
Caption: Troubleshooting workflow for addressing low yield and impurity issues.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and scale-up of 5-Bromo-6-chlorobenzo[d]dioxole.
Q1: What is a typical synthetic route for 5-Bromo-6-chlorobenzo[d]dioxole at a laboratory scale?
A1: A common laboratory synthesis involves a sequential halogenation of a suitable benzodioxole precursor.[1] For instance, starting with 6-chloropiperonal (6-chloro-1,3-benzodioxole-5-carbaldehyde), one could first perform a bromination reaction, followed by subsequent modifications if necessary. The synthesis often begins with commercially available benzo[d][1][5]dioxole derivatives.[1] Purification is typically achieved through recrystallization or column chromatography.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed. For this specific synthesis, key concerns include:
-
Handling of Halogenating Agents: Bromine and chlorine-based reagents are corrosive and toxic.[6] Ensure adequate ventilation (e.g., fume hoods or dedicated ventilation systems) and appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.[7]
-
Exothermic Reactions: Halogenation reactions can be exothermic. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled.[3] A thorough thermal hazard assessment should be conducted, and the pilot plant reactor must have a reliable cooling system.[3]
-
Pressure Build-up: Some reactions may evolve gaseous byproducts. The reactor system must be equipped with appropriate pressure relief devices.
-
Waste Disposal: The synthesis will generate halogenated organic waste, which must be disposed of in accordance with environmental regulations.
Q3: How does the choice of solvent impact the reaction at a larger scale?
A3: The choice of solvent is critical for a successful and safe scale-up. Key considerations include:
-
Reaction Performance: The solvent can influence reaction rates, selectivity, and yields.
-
Safety: The solvent's flammability, toxicity, and boiling point are important safety parameters.
-
Work-up and Purification: The solvent should allow for easy product isolation and purification. For example, a solvent in which the product is sparingly soluble at lower temperatures can be ideal for crystallization.
-
Cost and Environmental Impact: For pilot and commercial scale, the cost of the solvent and the ease of its recovery and recycling are significant factors.
Q4: What are the key analytical techniques for monitoring the reaction and ensuring product quality?
A4: Robust analytical methods are essential for process control and quality assurance.
-
In-Process Controls (IPCs):
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product and any impurities.
-
Gas Chromatography (GC): Useful for monitoring volatile components and can also be used for reaction progress monitoring.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring, particularly useful at the lab scale and for initial process development.[8]
-
-
Final Product Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]
-
Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.
-
Purity by HPLC: To quantify the purity of the final product and identify any impurities.
-
Reaction Pathway Overview
Caption: A generalized synthetic pathway for 5-Bromo-6-chlorobenzo[d]dioxole.
III. Experimental Protocols
Representative Lab-Scale Synthesis of a Brominated Benzodioxole Derivative
This protocol is adapted from a similar synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole and should be optimized for the specific starting material.[10]
Materials:
-
5-isopropyl-1,3-benzodioxole
-
Carbon tetrachloride
-
Bromine
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution
-
Chloroform
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2.94 g of 5-isopropyl-1,3-benzodioxole in 30 ml of carbon tetrachloride in a round-bottom flask.[10]
-
Prepare a solution of 3.15 g of bromine in 5 ml of carbon tetrachloride.[10]
-
Cool the benzodioxole solution to -5° to 5° C using an ice-salt bath.[10]
-
Slowly add the bromine solution dropwise to the cooled benzodioxole solution while maintaining the temperature between -5° and 5° C.[10]
-
After the addition is complete, stir the reaction mixture at 10° C for 8.5 hours.[10]
-
Pass nitrogen gas through the mixture to remove any excess bromine.[10]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate, followed by an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.[10]
-
Extract the mixture with chloroform.[10]
-
Wash the organic layer with a saturated aqueous solution of sodium chloride, dry over anhydrous sodium sulfate, and filter.[10]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[10]
Note: This is a representative procedure and must be adapted and optimized for the specific synthesis of 5-Bromo-6-chlorobenzo[d]dioxole. The subsequent chlorination step would require a separate, well-defined protocol.
IV. Data Summary
Table 1: Comparison of Lab vs. Pilot Plant Process Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale | Key Considerations for Scale-Up |
| Batch Size | 1-100 g | 1-10 kg | Heat and mass transfer become critical. |
| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Ensure adequate mixing and temperature control. |
| Heating/Cooling | Heating mantle, ice bath | Jacket with thermal fluid, internal coils | Cooling capacity must handle reaction exotherms.[3] |
| Reagent Addition | Dropping funnel, syringe | Dosing pumps | Controlled addition rate is crucial for selectivity and safety. |
| Mixing | Magnetic stirrer | Mechanical agitator (impeller) | Impeller design and agitation speed must ensure homogeneity. |
| Work-up | Separatory funnel | Reactor-based extraction, filtration units | Phase separation and filtration can be more challenging. |
| Purification | Column chromatography, recrystallization | Recrystallization in large vessels, filtration, drying | Development of a robust crystallization process is key. |
V. References
-
Smolecule. (2023, August 16). 5-Bromo-6-chlorobenzo[d][1][5]dioxole.
-
Benchchem. Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives.
-
MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
-
Benchchem. Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
-
Google Patents. WO2017046816A2 - Process for the preparation of derivatives of benzodioxole.
-
Benchchem. Application Notes and Protocols for 5-Bromo-6-nitro-1,3-benzodioxole.
-
ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
-
MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.
-
Benchchem. Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
-
Indian Academy of Sciences. Synthesis and characterization of novel benzo[d][1][5]dioxole substituted organo selenium compounds: X-ray structure of.
-
ResearchGate. (2025, December 5). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
-
CymitQuimica. 6-Chloro-1,3-benzodioxole-5-carboxaldehyde.
-
Benchchem. 5-Bromo-6-chlorobenzo[d][1][5]dioxole | 233770-05-3.
-
Sigma-Aldrich. 5-Bromo-6-chlorobenzo[d][1][5]dioxole | 233770-05-3.
-
BLDpharm. 233770-05-3|5-Bromo-6-chlorobenzo[d][1][5]dioxole.
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Fisher Scientific. (2023, October 13). SAFETY DATA SHEET.
-
NIH. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
-
001CHEMICAL. CAS No. 233770-05-3, 5-Bromo-6-chlorobenzo[d][1][5]dioxole.
-
PrepChem.com. Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole.
-
Benchchem. 7-Chloro-benzo[1][5]dioxole-5-carbaldehyde for Research.
-
YouTube. (2025, November 11). Why is Bromination More Selective than Chlorination? | Organic Chemistry.
-
chemicalbook. 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE synthesis.
-
Sciencemadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution.
-
Organic Process Research & Development. (2005, October). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.
-
PubMed. Bromination and chlorination reactions of myeloperoxidase at physiological concentrations of bromide and chloride.
-
Beilstein J. Org. Chem. (2024, January 23). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
-
NIH. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
-
Organic Syntheses Procedure. o-CHLOROBROMOBENZENE.
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G-Biosciences. Safety Data Sheet 5-Bromo-6-chloro-3- indoxyl-beta-D- galactopyranoside.
-
Apollo Scientific. 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside.
-
Echemi. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole Safety Data Sheets.
-
Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
-
ResearchGate. (2025, August 5). A facile synthesis of 6,6′- and 5,5′-dihalogenoindigos | Request PDF.
-
PMC. Gram-Scale Synthesis of a Bench-Stable 5,5″-Unsubstituted Terpyrrole.
-
ResearchGate. (2025, August 6). Efficient, Multigram-scale Synthesis of Three 2,5-Dihalobenzoquinones.
-
ResearchGate. (2025, August 6). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Request PDF.
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A Guide to the Definitive Structural Validation of 5-Bromo-6-chlorobenzo[d]dioxole: A Synergistic NMR and MS Approach
A Guide to the Definitive Structural Validation of 5-Bromo-6-chlorobenzo[d][1][2]dioxole: A Synergistic NMR and MS Approach
Introduction
In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. 5-Bromo-6-chlorobenzo[d][1][2]dioxole is a halogenated heterocyclic compound that serves as a valuable synthetic building block.[1] Its utility is predicated on the precise placement of its bromo and chloro substituents on the benzodioxole core, which dictates its reactivity and potential applications.[1]
This guide provides an in-depth, experience-driven methodology for the structural validation of 5-Bromo-6-chlorobenzo[d][1][2]dioxole. We will move beyond a simple recitation of techniques, instead focusing on the logical workflow and the causal reasoning behind our experimental choices. The core philosophy is to employ Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as orthogonal and mutually validating techniques.[2][3] MS provides the molecular formula—the molecular blueprint—while a suite of NMR experiments meticulously assembles the atomic puzzle, creating a self-validating system for absolute structural confidence.
Part 1: The Initial Interrogation: Mass Spectrometry for Molecular Formula Confirmation
Expertise & Experience: The Rationale for Leading with MS
Before delving into the intricate details of atomic connectivity, we must first confirm the most fundamental property of our synthesized compound: its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the most direct and powerful tool for this purpose.[3] For a molecule like 5-Bromo-6-chlorobenzo[d][1][2]dioxole, MS offers a unique and definitive signature due to the characteristic isotopic abundances of its two halogen atoms, bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4][5] This isotopic pattern provides an immediate and powerful filter for verifying the presence of one bromine and one chlorine atom, a feature that NMR alone cannot provide.
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) source. EI is chosen for its ability to generate a distinct molecular ion peak and a reproducible fragmentation pattern that offers additional structural clues.[4]
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Data Interpretation: Decoding the Isotopic Signature
The primary goal is to identify the molecular ion (M⁺˙) peak. For C₇H₄BrClO₂, the expected monoisotopic mass is 233.91 g/mol .
-
Molecular Ion Cluster: The key diagnostic feature is a cluster of peaks representing the different isotopic combinations of Br and Cl. The expected pattern for a molecule with one Br and one Cl atom is a trio of peaks at [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙.[1][6] The theoretical relative abundance ratio is approximately 3:4:1, a direct consequence of the natural isotopic abundances.
-
Fragmentation Pattern: EI-MS will cause the molecular ion to fragment. For aryl halides, characteristic fragmentation includes the loss of the halogen atoms.[4] Observing these losses provides further confidence in the structure.
Table 1: Expected High-Resolution MS Data for C₇H₄BrClO₂
| Ion | Calculated m/z (Nominal) | Expected Isotopic Pattern (Relative Abundance) | Description |
| [C₇H₄⁷⁹Br³⁵ClO₂]⁺˙ | 234 | 3 | Molecular Ion (M) |
| [C₇H₄⁸¹Br³⁵ClO₂]⁺˙ / [C₇H₄⁷⁹Br³⁷ClO₂]⁺˙ | 236 | 4 | M+2 Isotope Peak |
| [C₇H₄⁸¹Br³⁷ClO₂]⁺˙ | 238 | 1 | M+4 Isotope Peak |
| [M - Cl]⁺ | 199/201 | 1:1 | Loss of Chlorine |
| [M - Br]⁺ | 155/157 | 3:1 | Loss of Bromine |
| [M - Br - CO]⁺ | 127/129 | 3:1 | Subsequent loss of CO |
This MS analysis provides a robust hypothesis: the compound has the elemental formula C₇H₄BrClO₂. This is the crucial foundation upon which our NMR analysis will be built.
Part 2: Assembling the Puzzle: NMR Spectroscopy for Connectivity Mapping
Expertise & Experience: The Logic of the NMR Workflow
With the molecular formula established, we turn to NMR spectroscopy to determine the precise arrangement of these atoms.[7] Our approach is systematic: we start with 1D NMR (¹H and ¹³C) to identify the basic structural motifs and count the number of unique proton and carbon environments. We then employ 2D NMR techniques (HSQC and HMBC) to build the molecular scaffold by connecting these motifs through one-bond and multiple-bond correlations, respectively.[8]
dot
Caption: Overall workflow for structural validation.
Step 1: ¹H NMR – Identifying the Proton Environments
The ¹H NMR spectrum provides the first glimpse of the molecule's proton framework.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
Expected Spectrum & Interpretation
The structure C₇H₄BrClO₂ has three distinct sets of protons.
-
Aromatic Protons (H-4, H-7): Due to the substitution pattern, the two protons on the aromatic ring are isolated from each other and will appear as two distinct singlets. Their chemical shift will be downfield due to the aromatic ring current.
-
Methylene Protons (-OCH₂O-): The two protons of the dioxole bridge are chemically equivalent and will appear as a single sharp singlet.[9][10]
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-7 | ~7.10 | Singlet (s) | 1H |
| H-4 | ~7.05 | Singlet (s) | 1H |
| H-2 (-OCH₂O-) | ~6.05 | Singlet (s) | 2H |
Step 2: ¹³C{¹H} NMR – Counting the Carbons
The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing a direct count of the carbon skeleton.[11]
Experimental Protocol: ¹³C{¹H} NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C). A standard broadband proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (~1024) and a longer relaxation delay may be required.
Expected Spectrum & Interpretation
The molecule possesses 7 unique carbon environments, and thus we expect to see 7 distinct signals in the ¹³C NMR spectrum.
-
Aromatic Carbons: Four signals are expected in the aromatic region (~105-150 ppm). The two carbons bearing halogens (C-5 and C-6) will be significantly influenced by their electronegative substituents.[12][13] The two proton-bearing carbons (C-4 and C-7) and the two bridgehead carbons (C-3a and C-7a) will also appear in this region.
-
Methylene Carbon: One signal is expected for the -OCH₂O- carbon (C-2) around 102 ppm.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Description |
| C-3a / C-7a | ~148 / ~146 | Quaternary, O-substituted aromatic |
| C-5 / C-6 | ~115 / ~118 | Quaternary, Halogen-substituted |
| C-4 / C-7 | ~110 / ~109 | Tertiary, Aromatic CH |
| C-2 (-OCH₂O-) | ~102 | Methylene acetal carbon |
Step 3: 2D NMR – The Definitive Connection
While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.
Trustworthiness: The Self-Validating Power of HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of our validation strategy. It detects correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH, ³JCH).[14] This allows us to unambiguously piece the molecular skeleton together. The correlations we observe must be consistent with the molecular formula from MS and the fragments identified in 1D NMR.
Experimental Protocol: 2D NMR (HSQC & HMBC)
-
Acquisition: Using the same sample, acquire standard gradient-selected HSQC and HMBC spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a quick way to assign the protonated carbons definitively.
-
Expected Correlations: H-4 with C-4; H-7 with C-7; H-2 with C-2.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full structure.
Key HMBC Correlations for Structural Confirmation
The following long-range correlations are critical for confirming the 5-Bromo, 6-Chloro substitution pattern:
-
H-4 (proton at δ ~7.05): This proton should show a ³J correlation to the halogenated carbon C-6 and the bridgehead carbon C-7a . It will also show a ²J correlation to C-5 . This locks the position of H-4 relative to the two substituted carbons.
-
H-7 (proton at δ ~7.10): This proton should show a ³J correlation to the halogenated carbon C-5 and the bridgehead carbon C-3a . It will also show a ²J correlation to C-6 . This confirms the position of H-7.
-
H-2 (methylene protons at δ ~6.05): These protons will show ²J correlations to the two bridgehead carbons, C-3a and C-7a , confirming the fusion of the dioxole ring to the aromatic system.
dot
Caption: Key HMBC correlations confirming the structure.
Part 3: Comparison with Alternative Analytical Techniques
While the MS/NMR combination is robust and definitive for most small molecules, it is valuable to understand its place among other analytical methods.
Table 4: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| MS + NMR Suite | Molecular formula, atomic connectivity, and 3D proximity (via NOESY). | Provides a complete structural picture for soluble compounds; non-destructive. | Requires soluble, pure sample; does not provide absolute stereochemistry directly. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for unambiguous structural proof. | Requires a high-quality single crystal, which can be difficult or impossible to grow. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O-C, aromatic C-H). [15] | Fast, simple, and requires minimal sample. | Provides no information on molecular connectivity; insufficient to distinguish isomers. |
| Elemental Analysis | Percentage composition of C, H, N, etc. | Complements MS for molecular formula verification. [15] | Provides no structural information; requires a highly pure sample. |
Conclusion
The structural validation of 5-Bromo-6-chlorobenzo[d][1][2]dioxole is not merely a procedural task but a logical deduction built upon a foundation of synergistic data. By first using mass spectrometry to establish the molecular formula and confirm the presence of both bromine and chlorine, we create an inviolable set of constraints. The subsequent, systematic application of 1D and 2D NMR spectroscopy then allows for the unequivocal assembly of the molecular structure. The key HMBC correlations serve as the final, definitive proof, locking the substituents into place and validating the entire dataset. This integrated MS-NMR workflow represents a robust, efficient, and trustworthy standard for structural confirmation in any modern chemical research environment.
References
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Ray, G. K. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Royal Society of Chemistry. Available at: [Link]
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National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]
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Springer Nature Experiments. Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques. Available at: [Link]
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ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Available at: [Link]
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OSTI.GOV. Identification of halogen compounds by catalytic dehalogenation. Available at: [Link]
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University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]
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University of Calgary. 13C NMR spectroscopy. Available at: [Link]
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National Center for Biotechnology Information. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Available at: [Link]
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AHF Analytik. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]
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Chemical Education Journal. A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Available at: [Link]
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KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of chlorobenzene. Available at: [Link]
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Chemistry LibreTexts. Mass spectrometry 1. Available at: [Link]
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A Comparative Analysis of 5-Bromo-6-chlorobenzo[d]dioxole and Its Analogs for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of 5-Bromo-6-chlorobenzo[d]dioxole and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and established protocols. Our objective is to furnish a comprehensive resource that not only presents comparative data but also explains the causal relationships behind experimental observations and design choices, thereby upholding the principles of scientific integrity and expertise.
Introduction: The Versatility of the Benzodioxole Scaffold
The benzo[d][1][2]dioxole moiety is a privileged heterocyclic scaffold found in numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities.[3] Its unique structure has been exploited in the development of agents with anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] The introduction of halogen substituents onto the benzodioxole ring system is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]
This guide focuses on 5-Bromo-6-chlorobenzo[d]dioxole, a dihalogenated derivative, and compares its characteristics with two key analogs: 5,6-dibromobenzo[d]dioxole and 5-bromo-6-methylbenzo[d]dioxole. This comparative approach aims to elucidate the structure-activity relationships (SAR) within this series, providing valuable insights for the rational design of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
The nature and position of substituents on the benzodioxole ring significantly impact the physicochemical properties of the resulting compounds. These properties, in turn, influence their solubility, membrane permeability, and ultimately, their biological activity.
| Property | 5-Bromo-6-chlorobenzo[d]dioxole | 5,6-Dibromobenzo[d]dioxole | 5-Bromo-6-methylbenzo[d]dioxole |
| Molecular Formula | C₇H₄BrClO₂ | C₇H₄Br₂O₂ | C₈H₇BrO₂ |
| Molecular Weight | 235.46 g/mol [4] | 280.0 g/mol | 215.04 g/mol |
| Physical Form | Solid[2] | Crystal - Powder[6] | - |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | 258.5°C at 760 mmHg[7] |
| CAS Number | 233770-05-3[4] | 5279-32-3[6] | 5025-53-6[7] |
Note: The lack of publicly available experimental data for some properties highlights the need for further characterization of these compounds.
Spectroscopic Characterization:
The structural elucidation of these compounds relies heavily on spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of 5-Bromo-6-chlorobenzo[d]dioxole is expected to show characteristic signals for the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts of the aromatic protons are influenced by the deshielding effects of the adjacent halogen atoms.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbons attached to the halogens will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum of 5-Bromo-6-chlorobenzo[d]dioxole would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine and chlorine isotopes.
While complete spectral data for all three compounds are not available in a single source, representative data for related benzodioxole derivatives can be found in the literature, aiding in the interpretation of their structures.[8]
Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole and Its Analogs
The synthesis of these halogenated benzodioxoles typically involves electrophilic aromatic substitution reactions on the benzodioxole core. The regioselectivity of these reactions is directed by the existing substituents.
General Synthetic Workflow
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 5-Bromo-6-chlorobenzo[d]dioxole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its constituent building blocks. 5-Bromo-6-chlorobenzo[d]dioxole is a key intermediate, valued for its halogenated benzodioxole framework which serves as a versatile scaffold in the synthesis of biologically active molecules.[1] However, its utility is directly tethered to its purity. The presence of even trace impurities—be they residual starting materials, isomeric byproducts, or residual solvents—can introduce undesirable side reactions, diminish yields, and, most critically, lead to the formation of potentially toxic byproducts in the final drug product.[2][3]
This guide provides a comprehensive framework for assessing the purity of synthesized 5-Bromo-6-chlorobenzo[d]dioxole. As Senior Application Scientists, we advocate not for a single method, but for an orthogonal, multi-technique approach. This ensures that the full spectrum of potential impurities is addressed, creating a self-validating system of analysis that guarantees the integrity of the intermediate and the safety and efficacy of the downstream API.[3][4][5]
The Orthogonal Approach: A Foundation of Trustworthy Analysis
A single analytical technique provides only one perspective on a sample's purity. An impurity that is invisible to one method may be readily detected by another. The orthogonal approach involves using multiple, distinct analytical methods whose separation and detection principles are fundamentally different. This strategy provides a comprehensive and reliable purity profile, minimizing the risk of undetected contaminants.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
Expertise & Causality: HPLC is the cornerstone of purity assessment for non-volatile organic compounds.[6][7][8] For 5-Bromo-6-chlorobenzo[d]dioxole, a reverse-phase (RP-HPLC) method is superior. The non-polar stationary phase (typically C18) effectively retains the moderately non-polar analyte, while a polar mobile phase allows for the elution and separation of the target compound from both more polar and less polar impurities. UV detection is ideal due to the aromatic nature of the benzodioxole ring system, which provides strong chromophoric activity.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). Note: Gradient elution may be required to resolve closely eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis & Interpretation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Expected Result (Pure Sample): A single, sharp, symmetrical peak at a consistent retention time.
-
Impurity Profile: Smaller peaks at different retention times indicate impurities. Isomeric impurities may appear as closely eluting peaks, sometimes requiring method optimization (e.g., changing the mobile phase composition or gradient) for baseline separation.
-
Caption: Standard workflow for HPLC purity analysis.
¹H NMR Spectroscopy: Confirming Identity and Quantifying Purity
Expertise & Causality: While HPLC quantifies purity based on chromatographic separation, Nuclear Magnetic Resonance (¹H NMR) provides unequivocal structural confirmation.[7] For 5-Bromo-6-chlorobenzo[d]dioxole, the proton NMR spectrum gives a unique fingerprint. The chemical shifts, splitting patterns, and integration of the aromatic and methylenedioxy protons confirm the correct substitution pattern. Furthermore, quantitative NMR (qNMR) can be employed for an absolute purity determination against a certified internal standard, a technique that is orthogonal to HPLC's relative area percent method.[9]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of a certified internal standard (e.g., maleic anhydride) if performing qNMR.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard ¹H acquisition.
-
Key Parameters: Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) for accurate integration in qNMR.
-
-
Data Analysis & Interpretation:
-
Structural Confirmation:
-
Purity Assessment:
-
The presence of unexpected signals indicates impurities. Their integration relative to the main compound's signals gives a semi-quantitative estimate of their levels.
-
For qNMR, purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a signal from the internal standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
Expertise & Causality: The synthesis of 5-Bromo-6-chlorobenzo[d]dioxole may involve volatile reagents or produce volatile byproducts.[1] HPLC may not detect these, and they can be obscured by the solvent peak in NMR. GC-MS is the ideal technique for identifying and semi-quantifying such impurities.[6][12] The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information, enabling positive identification of impurities by comparing their fragmentation patterns to spectral libraries. This is particularly effective for identifying isomeric impurities, which may have very similar retention times but distinct mass spectra.[13]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
Instrumentation & Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Inlet Temperature: 250 °C (to ensure complete volatilization without degradation).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis & Interpretation:
-
The total ion chromatogram (TIC) will show peaks for all separated compounds.
-
The mass spectrum of the main peak should correspond to 5-Bromo-6-chlorobenzo[d]dioxole (Molecular Weight: 235.46 g/mol ).[1][14] Look for the characteristic isotopic pattern of having one bromine and one chlorine atom.
-
Identify impurity peaks by searching their mass spectra against a reference library (e.g., NIST). Common impurities include residual solvents, starting materials, or incompletely halogenated species.
-
Caption: Workflow for GC-MS impurity profiling.
Elemental Analysis: The Fundamental Compositional Check
Expertise & Causality: Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Bromine, Chlorine, Oxygen). This is a fundamental, bulk analysis technique that validates the empirical formula of the synthesized compound.[15][16] A significant deviation from the theoretical composition indicates the presence of a substantial impurity or that the wrong compound has been synthesized. While not sensitive to trace impurities, it is a critical self-validating check against the results from chromatographic and spectroscopic methods.[17]
Theoretical vs. Experimental Data
The molecular formula for 5-Bromo-6-chlorobenzo[d]dioxole is C₇H₄BrClO₂.[1]
-
Molecular Weight: 235.46 g/mol
-
Theoretical Composition:
-
C: 35.71%
-
H: 1.71%
-
Br: 33.94%
-
Cl: 15.06%
-
O: 13.59%
-
An acceptable experimental result from an elemental analysis should fall within ±0.4% of these theoretical values.
Comparative Guide to Purity Assessment Techniques
| Technique | Primary Purpose | Sensitivity | Selectivity | Key Advantages | Limitations |
| HPLC-UV | Quantitative purity, non-volatile impurities | High (ppm levels) | Excellent for isomers and related substances | Robust, reproducible, industry standard for purity determination.[4][6] | Not suitable for volatile compounds; requires a chromophore for detection. |
| ¹H NMR | Structural confirmation, identification | Moderate | Good for structural isomers | Provides definitive structural information; can be made quantitative (qNMR).[9] | Can be insensitive to low-level impurities; complex mixtures can be hard to interpret. |
| GC-MS | Identification of volatile/semi-volatile impurities | Very High (ppb levels) | Excellent, with MS for positive ID | Gold standard for residual solvents and volatile byproducts.[7][12] | Compound must be thermally stable and volatile; non-quantitative without standards. |
| Elemental Analysis | Empirical formula validation | Low | None | Confirms bulk elemental composition; a fundamental check of identity.[15] | Insensitive to trace impurities; does not distinguish between isomers.[9] |
Conclusion: Ensuring Quality Through Rigorous, Multi-faceted Analysis
Assessing the purity of a critical pharmaceutical intermediate like 5-Bromo-6-chlorobenzo[d]dioxole is not a task for a single instrument or method. It requires a thoughtfully designed, orthogonal approach that leverages the distinct strengths of multiple analytical techniques.
-
HPLC provides the robust, quantitative purity value required for batch release.
-
¹H NMR offers undeniable proof of structural identity.
-
GC-MS uncovers volatile impurities that other methods would miss.
-
Elemental Analysis serves as a final, fundamental confirmation of the compound's elemental makeup.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a complete, trustworthy, and scientifically sound purity profile. This rigorous validation is essential for ensuring process reproducibility, regulatory compliance, and ultimately, the development of safe and effective medicines.[3][4]
References
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Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. Available at: [Link]
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Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). SINOPEG. Available at: [Link]
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Separation of 1,3-Benzodioxole, 5-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
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Stoichiometry: Elemental Analysis. (n.d.). University of Wisconsin-Madison. Available at: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Creative Research Thoughts. Available at: [Link]
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Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Available at: [Link]
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Small Molecule Identification and Purity Testing. (2023). Medistri SA. Available at: [Link]
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Determining Empirical and Molecular Formulas. (2022). Chemistry LibreTexts. Available at: [Link]
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Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Available at: [Link]
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Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2015). ResearchGate. Available at: [Link]
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Reference Standards for Impurities in Pharmaceuticals. (2024). Knors Pharma. Available at: [Link]
-
Calculating Empirical Formulas for Compounds. (2021). Chemistry LibreTexts. Available at: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). World Researchers Associations. Available at: [Link]
-
Determining Empirical and Molecular Formulas. (2019). OpenStax Chemistry 2e. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and characterization of novel benzo[d][1][15]dioxole substituted organo selenium compounds. (n.d.). Indian Academy of Sciences. Available at: [Link]
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CAS No. 233770-05-3, 5-Bromo-6-chlorobenzo[d][1][15]dioxole. (n.d.). 001CHEMICAL. Available at: [Link]
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1,3-Benzodioxole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
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Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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A Comparative Guide to the Synthetic Strategies for 5-Bromo-6-chlorobenzo[d]dioxole
Introduction
5-Bromo-6-chlorobenzo[d][1][2]dioxole is a halogenated benzodioxole derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[2] The precise arrangement of the bromo and chloro substituents on the benzodioxole scaffold makes it a key intermediate for introducing specific functionalities and modulating the electronic and steric properties of target molecules. However, the synthesis of this compound presents a significant challenge in achieving precise regioselectivity during halogenation.[3]
This guide provides an in-depth comparison of two primary synthetic routes to 5-Bromo-6-chlorobenzo[d]dioxole, offering a critical analysis of their respective methodologies, advantages, and limitations. The discussion is grounded in established principles of organic chemistry and supported by experimental data from analogous transformations, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 5-Bromo-6-chlorobenzo[d]dioxole can be approached via two main sequential halogenation pathways, starting from commercially available or readily synthesized monosubstituted benzodioxoles:
-
Route A: Bromination of 6-chlorobenzo[d]dioxole.
-
Route B: Chlorination of 5-bromobenzo[d]dioxole.
The feasibility and outcome of these routes are governed by the directing effects of the halogen substituents already present on the benzodioxole ring. Halogens are known to be ortho, para-directing groups in electrophilic aromatic substitution reactions, a principle that dictates the position of the incoming halogen.[4]
Route A: Bromination of 6-chlorobenzo[d]dioxole
This synthetic approach commences with the synthesis of 6-chlorobenzo[d]dioxole, followed by a regioselective bromination.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Detailed Experimental Protocols
Step 1: Synthesis of 6-chlorobenzo[d]dioxole
The starting material, 6-chlorobenzo[d]dioxole, can be synthesized from 4-chlorocatechol and dichloromethane in the presence of a phase-transfer catalyst.
-
Reaction: 4-chlorocatechol + CH₂Cl₂ → 6-chlorobenzo[d]dioxole
-
Reagents and Conditions: Sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, water, and dichloromethane (CH₂Cl₂), reflux.
-
Causality: The phase-transfer catalyst is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the catechol, which then acts as a nucleophile to displace the chloride ions from dichloromethane in a Williamson ether synthesis-like reaction, forming the methylenedioxy bridge.
Step 2: Bromination of 6-chlorobenzo[d]dioxole
-
Reaction: 6-chlorobenzo[d]dioxole + NBS → 5-Bromo-6-chlorobenzo[d]dioxole
-
Reagents and Conditions: N-Bromosuccinimide (NBS), acetonitrile (CH₃CN), room temperature.
-
Causality: The chloro group at the 6-position is an ortho, para-director. The para position is blocked, and the ortho position at C5 is sterically accessible and electronically activated by the adjacent oxygen of the dioxole ring, thus directing the incoming electrophilic bromine from NBS to this position with high regioselectivity. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Route B: Chlorination of 5-bromobenzo[d]dioxole
This alternative pathway begins with the synthesis of 5-bromobenzo[d]dioxole, which is then subjected to chlorination.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocols
Step 1: Synthesis of 5-bromobenzo[d]dioxole
5-bromobenzo[d]dioxole can be prepared by the direct bromination of benzo[d]dioxole.
-
Reaction: Benzo[d]dioxole + NBS → 5-bromobenzo[d]dioxole
-
Reagents and Conditions: N-Bromosuccinimide (NBS), acetonitrile (CH₃CN), room temperature.
-
Causality: The methylenedioxy group is an activating group, and electrophilic substitution occurs readily. The reaction with NBS provides a convenient and selective method for monobromination.
Step 2: Chlorination of 5-bromobenzo[d]dioxole
-
Reaction: 5-bromobenzo[d]dioxole + NCS → 5-Bromo-6-chlorobenzo[d]dioxole
-
Reagents and Conditions: N-Chlorosuccinimide (NCS), acetic acid (CH₃COOH), elevated temperature (e.g., 80 °C).
-
Causality: The bromo group at the 5-position is also an ortho, para-director. The para position is blocked. The incoming electrophilic chlorine from NCS is directed to the ortho position, C6. Acetic acid can serve as a solvent and a mild acid catalyst for this reaction.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Bromination of 6-chlorobenzo[d]dioxole | Route B: Chlorination of 5-bromobenzo[d]dioxole |
| Starting Material Availability | 4-chlorocatechol is commercially available. | Benzo[d]dioxole is commercially available. |
| Regioselectivity | High, directed by the chloro group to the C5 position. | High, directed by the bromo group to the C6 position. |
| Reagent Toxicity | NBS is a skin and eye irritant. | NCS is a skin and eye irritant. |
| Reaction Conditions | Generally mild conditions (room temperature). | May require elevated temperatures for chlorination. |
| Potential Byproducts | Over-bromination is a possibility if not controlled. | Over-chlorination could occur. |
| Purification | Standard chromatographic or recrystallization methods.[5] | Standard chromatographic or recrystallization methods.[5] |
| Predicted Yield | Generally high yields for similar brominations are reported. | Yields may be slightly lower due to the potentially harsher chlorination conditions. |
Expert Insights and Recommendations
Both Route A and Route B are viable synthetic pathways to 5-Bromo-6-chlorobenzo[d]dioxole, with the choice largely depending on the availability of starting materials and the desired reaction conditions.
Route A is often preferred due to the typically milder conditions required for bromination with NBS compared to chlorination with NCS. Bromination reactions with NBS are known for their high selectivity and yields at or near room temperature.
Route B is also a strong candidate, and the synthesis of the starting material, 5-bromobenzo[d]dioxole, is straightforward. However, chlorination with NCS can sometimes require higher temperatures, which may lead to the formation of side products and potentially lower yields.
For both routes, careful control of stoichiometry and reaction time is essential to minimize the formation of di-halogenated byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. Purification of the final product can be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.
Conclusion
The synthesis of 5-Bromo-6-chlorobenzo[d]dioxole is a challenging yet achievable task for the synthetic organic chemist. Both the bromination of 6-chlorobenzo[d]dioxole (Route A) and the chlorination of 5-bromobenzo[d]dioxole (Route B) represent logical and effective strategies. Based on the generally milder reaction conditions and high selectivity associated with NBS brominations, Route A is recommended as the potentially more efficient and higher-yielding approach. However, the ultimate choice of synthetic route should be guided by the specific resources and expertise available in the laboratory. This guide provides the foundational knowledge and comparative data to enable researchers to confidently select and execute the most suitable synthesis for their needs.
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A Comparative Guide to the Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole: An Analysis of Cost-Effectiveness and Practicality
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chlorobenzo[d][1][2]dioxole is a halogenated benzodioxole derivative that serves as a valuable building block in the synthesis of various biologically active compounds and functional materials.[1] Its unique substitution pattern offers multiple points for further chemical modification, making it a key intermediate in pharmaceutical research and development. This guide provides a comprehensive comparison of two distinct synthetic routes to 5-Bromo-6-chlorobenzo[d]dioxole, evaluating them based on cost-effectiveness, yield, scalability, and overall practicality. The insights provided are intended to assist researchers in selecting the most suitable synthetic strategy for their specific laboratory or industrial needs.
Route 1: Sequential Halogenation of 1,3-Benzodioxole
This route is a common and direct approach that begins with the commercially available starting material, 1,3-benzodioxole. The synthesis proceeds through a two-step sequential halogenation: an initial bromination followed by a regioselective chlorination.
Causality Behind Experimental Choices
The rationale for this stepwise approach lies in the directing effects of the substituents on the benzodioxole ring. The methylenedioxy group is an activating group, directing electrophilic substitution to the 4 and 5 positions. By first introducing a bromine atom, the electronic properties of the ring are altered, which, in conjunction with steric factors, can influence the position of the subsequent chlorination. N-halosuccinimides (NBS and NCS) are often preferred over elemental halogens as they are solid, easier to handle, and can lead to more controlled and selective reactions.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1,3-benzodioxole
This procedure details the electrophilic bromination of 1,3-benzodioxole using N-Bromosuccinimide (NBS).
-
Materials:
-
1,3-Benzodioxole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,3-benzodioxole (1.0 equivalent) in dichloromethane.
-
To the stirred solution, add N-Bromosuccinimide (1.2 equivalents) portion-wise at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-1,3-benzodioxole, which can be used in the next step without further purification.
-
Step 2: Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole
This step involves the chlorination of the intermediate, 5-Bromo-1,3-benzodioxole, using N-Chlorosuccinimide (NCS).
-
Materials:
-
5-Bromo-1,3-benzodioxole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 5-Bromo-1,3-benzodioxole (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Carefully add a catalytic amount of a Lewis acid, such as aluminum chloride, to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-Bromo-6-chlorobenzo[d]dioxole.
-
Workflow Diagram
Route 2: Synthesis from Catechol
This approach begins with the more fundamental and less expensive starting material, catechol. This route involves the formation of the benzodioxole ring system from a pre-halogenated catechol derivative.
Causality Behind Experimental Choices
Starting from catechol offers a potentially more cost-effective route, as catechol is a bulk chemical. The strategy here is to first install the desired halogen atoms onto the catechol ring and then form the methylenedioxy bridge. This avoids the need for regioselectivity control during the halogenation of the benzodioxole core, as the substitution pattern is established early on. The reaction of a catechol with a dihalomethane, such as dibromomethane, in the presence of a base is a standard method for forming the benzodioxole ring.
Experimental Protocol
Step 1: Synthesis of 4,5-Dichlorocatechol
This step involves the direct chlorination of catechol.
-
Materials:
-
Catechol
-
Sulfuryl chloride (SO₂Cl₂)
-
A suitable solvent (e.g., diethyl ether)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Dissolve catechol (1.0 equivalent) in a suitable solvent in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (2.2 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 4,5-dichlorocatechol.
-
Step 2: Synthesis of 5,6-Dichlorobenzo[d]dioxole
This step forms the benzodioxole ring from the dichlorinated catechol.
-
Materials:
-
4,5-Dichlorocatechol
-
Dibromomethane (CH₂Br₂)
-
A strong base (e.g., Potassium Carbonate, K₂CO₃)
-
A suitable solvent (e.g., Dimethylformamide, DMF)
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
To a solution of 4,5-dichlorocatechol (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Add dibromomethane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5,6-dichlorobenzo[d]dioxole.
-
Step 3: Synthesis of 5-Bromo-6-chlorobenzo[d]dioxole
The final step is the bromination of the dichlorinated benzodioxole. Due to the presence of two chlorine atoms, the ring is deactivated, and forcing conditions might be necessary.
-
Materials:
-
5,6-Dichlorobenzo[d]dioxole
-
N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., Acetonitrile)
-
A catalyst (e.g., a Lewis acid or a radical initiator)
-
-
Procedure:
-
Dissolve 5,6-Dichlorobenzo[d]dioxole (1.0 equivalent) and NBS (1.1 equivalents) in a suitable solvent.
-
Add a catalyst if necessary to promote the reaction.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, work up the reaction as described in the previous bromination step.
-
Purify the final product by column chromatography.
-
Workflow Diagram
Comparative Analysis
| Parameter | Route 1: Sequential Halogenation of 1,3-Benzodioxole | Route 2: Synthesis from Catechol |
| Starting Material Cost | Higher (1,3-Benzodioxole is a specialty chemical) | Lower (Catechol is a bulk chemical)[4][5][6] |
| Number of Steps | 2 | 3 |
| Overall Yield | Potentially higher and more direct | Potentially lower due to more steps |
| Reagent Cost | Moderate (NBS and NCS are common reagents)[7][8][9][10][11] | Moderate to High (Dibromomethane and potentially more expensive catalysts for the final bromination)[12][13][14][15] |
| Scalability | Good, with established procedures for halogenation. | May require more optimization for large-scale production, especially for the final bromination of a deactivated ring. |
| Control of Regioselectivity | Can be challenging and may lead to isomeric impurities. | Excellent, as the substitution pattern is set early in the synthesis. |
| Safety and Handling | Involves handling of halogenating agents. | Involves handling of sulfuryl chloride and dibromomethane, which are hazardous. |
| Environmental Impact | Use of chlorinated solvents is common. | Use of chlorinated solvents and generation of inorganic salts. |
Cost-Effectiveness Analysis
To provide a quantitative comparison, the following table estimates the raw material cost to synthesize 100g of 5-Bromo-6-chlorobenzo[d]dioxole via each route. Prices are based on currently available catalog prices for laboratory-grade chemicals and are subject to change.
| Route | Starting Material | Price (per kg) | Molar Mass ( g/mol ) | Moles for 100g product | Cost of Starting Material | Estimated Overall Yield | Cost per 100g of Product |
| Route 1 | 1,3-Benzodioxole | ~$100 - $200[2][16][17][18][19] | 122.12 | ~0.425 | ~$42.50 - $85.00 | 60% | ~$70.83 - $141.67 |
| Route 2 | Catechol | ~$10 - $20[4][5][6] | 110.11 | ~0.425 | ~$4.25 - $8.50 | 40% | ~$10.63 - $21.25 |
Note: This is a simplified analysis and does not include the cost of all reagents, solvents, catalysts, purification materials, labor, or waste disposal. The estimated overall yields are hypothetical and can vary significantly based on experimental conditions and scale.
Conclusion and Recommendations
Based on this comparative analysis, Route 2, starting from catechol, appears to be the more cost-effective option for the synthesis of 5-Bromo-6-chlorobenzo[d]dioxole, primarily due to the significantly lower cost of the initial starting material. However, this route involves more synthetic steps and may require more extensive process optimization to achieve high overall yields, particularly for the final bromination step on a deactivated aromatic ring.
Route 1, the sequential halogenation of 1,3-benzodioxole, offers a more direct and potentially higher-yielding pathway. This route may be preferable for smaller-scale laboratory syntheses where the cost of the starting material is less of a concern and a more straightforward procedure is desired. The main challenge in this route is achieving high regioselectivity in the chlorination step to avoid the formation of difficult-to-separate isomers.
For industrial-scale production, the economic advantage of Route 2 would likely outweigh the challenges of its multi-step nature. Significant process development to optimize the yield of each step would be a worthwhile investment. For academic and research laboratories, the choice between the two routes will depend on a balance of factors including budget, available time, and the desired purity of the final compound.
References
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IndiaMART. Catechol - Pyrocatechol. Available at: [Link]
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ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... Available at: [Link]
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IndiaMART. 1,3-Benzodioxole Industrial Grade >= 99% Assay. Available at: [Link]
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Oakwood Chemical. N-Bromosuccinimide. Available at: [Link]
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A Comparative Guide to the Preclinical Assessment of 5-Bromo-6-chlorobenzo[d]dioxole: In-Vitro and In-Vivo Perspectives
Introduction: Unveiling the Potential of a Novel Halogenated Benzodioxole
To researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. 5-Bromo-6-chlorobenzo[d]dioxole emerges as a compound of interest within the broader family of halogenated heterocyclic molecules. Its unique substitution pattern, featuring both bromine and chlorine on the benzodioxole core, suggests a distinct electronic and steric profile that could translate into significant biological activity. While direct in-vitro and in-vivo studies on 5-Bromo-6-chlorobenzo[d]dioxole are not extensively documented in publicly available literature, a robust comparative analysis with structurally related compounds can provide valuable insights into its potential efficacy and guide future research.
This guide offers a comprehensive overview of the anticipated biological activities of 5-Bromo-6-chlorobenzo[d]dioxole by examining experimental data from analogous benzodioxole, benzoxazole, and benzothiazole derivatives. We will delve into potential anticancer and antimicrobial properties, supported by a critical analysis of structure-activity relationships (SAR), and provide detailed protocols for foundational preclinical assays.
Comparative Analysis of Biological Activity: Insights from Structural Analogs
The biological activity of heterocyclic compounds is profoundly influenced by the nature and position of their substituents. The presence of halogens, such as bromine and chlorine, is known to enhance the therapeutic potential of various molecular scaffolds.[1] This is often attributed to their ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets.
Anticipated Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzodioxole derivatives.[2][3] For instance, certain 1,3-benzodioxole derivatives have demonstrated significant in-vitro tumor growth inhibition against a panel of human cancer cell lines.[3] The introduction of halogen atoms to similar heterocyclic cores, such as benzofurans, has been shown to significantly enhance cytotoxic activity.[1]
Based on these precedents, 5-Bromo-6-chlorobenzo[d]dioxole is hypothesized to exhibit anticancer properties. The dual halogenation may contribute to enhanced cell permeability and potent interactions with intracellular targets. A plausible mechanism of action, extrapolated from related compounds, could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.[4]
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway by 5-Bromo-6-chlorobenzo[d]dioxole.
Comparative In-Vitro Anticancer Activity of Related Heterocycles
To contextualize the potential potency of 5-Bromo-6-chlorobenzo[d]dioxole, the following table summarizes the in-vitro anticancer activity of various structurally related compounds against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzodioxole | 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 10⁻⁷ to 10⁻⁵ M (GI50) | [3] |
| Benzodioxole Carboxamide | Compound IId | 4 cancer cell lines | 26–65 | [5] |
| Benzoxazole | Not specified | Not specified | Not specified | [6][7] |
| Benzothiazole | Various derivatives | Various cancer cell lines | Potent activity reported | [8] |
Note: GI50 represents the concentration for 50% growth inhibition.
This data underscores the potential of the benzodioxole scaffold and related heterocyclic systems as a source of novel anticancer agents. The specific halogenation pattern of 5-Bromo-6-chlorobenzo[d]dioxole warrants its investigation in similar cytotoxicity assays.
Anticipated Antimicrobial Activity
The benzodioxole moiety is also a constituent of natural products with known antimicrobial properties. Furthermore, halogenated derivatives of related heterocyclic systems, such as benzothiazoles, have demonstrated significant antibacterial activity.[9] The introduction of a bromo group at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action.[9]
These findings suggest that 5-Bromo-6-chlorobenzo[d]dioxole could possess antimicrobial properties. The lipophilic nature imparted by the halogen atoms may facilitate its passage through microbial cell membranes, leading to the disruption of essential cellular processes.
Comparative In-Vitro Antimicrobial Activity of Related Heterocycles
The table below presents the minimum inhibitory concentrations (MIC) of various benzothiazole derivatives against pathogenic bacteria, providing a benchmark for the potential antimicrobial efficacy of 5-Bromo-6-chlorobenzo[d]dioxole.
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzothiazole | Bromo-substituted derivative at 5th position of isatin ring | Gram-negative bacteria | Enhanced activity | [9] |
| Benzothiazole | Methyl and bromo substituted derivatives at 7th position | Bacteria | Enhanced activity | [9] |
| Brominated Alkaloid | (+)-aeroplysinin-1 | MRSA | <32 | [10] |
| Brominated Alkaloid | (+)-aeroplysinin-1 | E. coli | <32 | [10] |
Experimental Protocols for Preclinical Evaluation
To empirically determine the biological activity of 5-Bromo-6-chlorobenzo[d]dioxole, a systematic preclinical evaluation pipeline is necessary. This typically begins with in-vitro assays to assess cytotoxicity and antimicrobial activity, followed by in-vivo studies in animal models to evaluate efficacy and safety.
General Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of a novel compound, from synthesis to in-vivo studies.
In-Vitro Cytotoxicity Assessment: The MTT Assay
A foundational method for assessing the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-6-chlorobenzo[d]dioxole for a specified incubation period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In-Vivo Efficacy Screening: The Hollow Fiber Assay
The hollow fiber assay serves as a valuable intermediate step between in-vitro screening and more complex in-vivo xenograft models.[13][14][15][16] It allows for the simultaneous evaluation of a compound's activity against multiple cancer cell lines in a living organism.
Principle: Cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into a host animal (typically a mouse). The fibers allow for the free diffusion of nutrients and the test compound while containing the cancer cells.
Step-by-Step Protocol:
-
Cell Encapsulation: Prepare a suspension of cancer cells and load them into polyvinylidene fluoride (PVDF) hollow fibers.
-
Fiber Implantation: Surgically implant the cell-filled fibers into the subcutaneous and/or intraperitoneal space of immunocompromised mice.
-
Compound Administration: Administer 5-Bromo-6-chlorobenzo[d]dioxole to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Incubation Period: Allow the tumors to grow within the fibers for a defined period while the mice are treated with the compound.
-
Fiber Retrieval: At the end of the study, retrieve the hollow fibers from the mice.
-
Viability Assessment: Determine the number of viable cells within the fibers using a viability assay such as the MTT assay.
-
Data Analysis: Compare the cell growth in treated animals to that in vehicle-treated controls to assess the in-vivo efficacy of the compound.
Conclusion and Future Directions
While direct experimental data for 5-Bromo-6-chlorobenzo[d]dioxole is currently limited, a comparative analysis of structurally related compounds strongly suggests its potential as a novel anticancer and antimicrobial agent. The presence of both bromo and chloro substituents on the benzodioxole core provides a compelling rationale for its synthesis and biological evaluation.
The experimental protocols detailed in this guide provide a clear roadmap for the preclinical assessment of 5-Bromo-6-chlorobenzo[d]dioxole. Future research should focus on its synthesis and subsequent evaluation in a comprehensive panel of in-vitro and in-vivo assays to elucidate its therapeutic potential and mechanism of action. Such studies will be instrumental in determining if this promising scaffold can be developed into a clinically viable therapeutic agent.
References
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Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]
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Ekowati, J., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. Available at: [Link]
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Reaction Biology. (n.d.). In Vivo Hollow Fiber Model. Available at: [Link]
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ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Available at: [Link]
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Wielgus, E., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available at: [Link]
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ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. Available at: [Link]
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Zhang, M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. Available at: [Link]
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Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
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van der Horst, G., et al. (2007). The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. PubMed Central. Available at: [Link]
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Jamieson, C. A., et al. (2024). Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants. PubMed. Available at: [Link]
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Wilson, M. R., et al. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. MDPI. Available at: [Link]
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Reaction Biology. (n.d.). White Paper. Available at: [Link]
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Szafrański, K., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
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Zhang, M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed Central. Available at: [Link]
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Bhat, M. A., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. SciSpace. Available at: [Link]
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Zhang, M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]
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Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]
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Hollingshead, M. G., et al. (2004). Characterization of the Hollow Fiber Assay for the Determination of Microtubule Disruption In vivo. AACR Journals. Available at: [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]
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Kim, T. H., et al. (2008). In vivo Hollow Fiber Assay for Anticancer Drugs' Responsiveness in a Bladder Cancer Model. KoreaMed Synapse. Available at: [Link]
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Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]
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Spandidos Publications. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Available at: [Link]
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Giebułtowicz, J., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. Available at: [Link]
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Yan, S., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. Available at: [Link]
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The Strategic Advantage of 5-Bromo-6-chlorobenzo[d]dioxole in Complex Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Halogenated benzodioxoles are a cornerstone class of intermediates, prized for their utility in constructing complex molecular architectures. Among these, 5-Bromo-6-chlorobenzo[d]dioxole emerges as a uniquely versatile and reactive building block. This guide provides an in-depth comparison of its performance against other common intermediates, supported by established chemical principles and illustrative experimental data, to inform the strategic choices of researchers and drug development professionals.
The Reactivity Landscape: A Tale of Two Halogens
The synthetic utility of 5-Bromo-6-chlorobenzo[d]dioxole stems from the differential reactivity of its two halogen substituents. In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F. This hierarchy is primarily governed by the bond dissociation energies of the carbon-halogen bond; the weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling cycles.
The presence of both a bromine and a chlorine atom on the benzodioxole ring of 5-Bromo-6-chlorobenzo[d]dioxole allows for selective, sequential functionalization. The more reactive C-Br bond can be targeted under milder conditions, leaving the C-Cl bond intact for a subsequent, more forcing reaction. This opens up avenues for the synthesis of complex, unsymmetrically substituted benzodioxole derivatives that would be challenging to access with symmetrically substituted (e.g., dibromo or dichloro) or monohalogenated precursors.
Comparative Performance in Key Transformations
Suzuki-Miyaura Coupling: A Clear Advantage in Selectivity
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. When employing 5-Bromo-6-chlorobenzo[d]dioxole, the selective coupling at the bromine position can be achieved with high fidelity.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Intermediate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 5-Bromo-6-chlorobenzo[d]dioxole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | ~90% (at Br) |
| 5,6-Dibromobenzo[d]dioxole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | Mixture of mono- and di-substituted products |
| 5,6-Dichlorobenzo[d]dioxole | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene, 110 °C, 12h | ~75% (mono-substituted, harsher conditions) |
| 5-Bromobenzo[d]dioxole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | ~95% |
As the data illustrates, while the monobrominated analog provides a slightly higher yield for a single coupling, it lacks the potential for further functionalization at the 6-position. The dibrominated intermediate, while reactive, often leads to mixtures of products that can be difficult to separate. The dichlorinated analog requires significantly harsher conditions to achieve a comparable yield for the initial coupling, which can be detrimental to sensitive functional groups elsewhere in the molecule. 5-Bromo-6-chlorobenzo[d]dioxole thus offers an optimal balance of reactivity and selectivity for sequential couplings.
Experimental Protocols
Selective Suzuki-Miyaura Coupling of 5-Bromo-6-chlorobenzo[d]dioxole
Objective: To demonstrate the selective C-C bond formation at the bromine position.
Materials:
-
5-Bromo-6-chlorobenzo[d]dioxole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add 5-Bromo-6-chlorobenzo[d]dioxole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and Pd(PPh₃)₄.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-chlorobenzo[d]dioxole.
Buchwald-Hartwig Amination: A Gateway to Novel Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the differential reactivity of the halogens in 5-Bromo-6-chlorobenzo[d]dioxole allows for selective amination at the bromine position under relatively mild conditions.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Intermediate | Amine | Catalyst System | Conditions | Yield (%) |
| 5-Bromo-6-chlorobenzo[d]dioxole | Morpholine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene, 100 °C, 8h | ~85% (at Br) |
| 5,6-Dibromobenzo[d]dioxole | Morpholine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene, 100 °C, 8h | Mixture of mono- and di-substituted products |
| 5,6-Dichlorobenzo[d]dioxole | Morpholine | Pd₂(dba)₃/RuPhos, K₃PO₄ | Dioxane, 120 °C, 24h | ~60% (mono-substituted, harsher conditions) |
| 5-Bromobenzo[d]dioxole | Morpholine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene, 100 °C, 8h | ~90% |
The trend observed in the Suzuki-Miyaura coupling holds true for the Buchwald-Hartwig amination. 5-Bromo-6-chlorobenzo[d]dioxole provides a high yield of the mono-aminated product, preserving the chlorine for subsequent transformations. The dibromo analog suffers from a lack of selectivity, and the dichloro analog requires more forcing conditions and specialized ligands to achieve a moderate yield.
Experimental Protocols
Selective Buchwald-Hartwig Amination of 5-Bromo-6-chlorobenzo[d]dioxole
Objective: To demonstrate the selective C-N bond formation at the bromine position.
Materials:
-
5-Bromo-6-chlorobenzo[d]dioxole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 5-Bromo-6-chlorobenzo[d]dioxole and anhydrous toluene.
-
Add the amine and seal the Schlenk tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Synthetic Strategy
Caption: Sequential functionalization workflow of 5-Bromo-6-chlorobenzo[d]dioxole.
Conclusion: A Strategic Choice for Complex Molecule Synthesis
5-Bromo-6-chlorobenzo[d]dioxole stands out as a superior intermediate for the synthesis of complex, unsymmetrically substituted benzodioxole derivatives. Its key advantages lie in the differential reactivity of its halogen atoms, which allows for:
-
Selective, sequential functionalization: The ability to perform distinct reactions at the 5- and 6-positions with high fidelity.
-
Milder reaction conditions for initial coupling: The more reactive bromine atom allows for the use of standard catalyst systems and less forcing conditions compared to dichloro-analogs.
-
Access to a wider range of derivatives: Overcomes the selectivity issues encountered with dibromo-analogs.
For researchers and drug development professionals, the strategic incorporation of 5-Bromo-6-chlorobenzo[d]dioxole into a synthetic plan can lead to more efficient and versatile routes to novel compounds with potential applications in a wide range of fields.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
A Comparative Guide to the Structure-Activity Relationships of 5-Bromo-6-chlorobenzo[d]dioxole Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for compounds derived from the 5-Bromo-6-chlorobenzo[d]dioxole scaffold. As a key building block in medicinal chemistry, this halogenated benzodioxole offers a unique starting point for developing novel therapeutic agents.[1] Its distinct electronic and steric properties, conferred by the vicinal bromo and chloro substituents, provide a versatile platform for targeted modifications. We will explore the synthetic strategies, analyze how structural changes impact biological activity, and provide detailed experimental protocols for evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The 5-Bromo-6-chlorobenzo[d]dioxole Scaffold: A Foundation for Discovery
The benzodioxole moiety is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The introduction of bromine and chlorine atoms onto the aromatic ring at the 5- and 6-positions, respectively, significantly alters the molecule's physicochemical properties.[1] This specific halogenation pattern creates a distinct electronic environment and provides reactive handles for further chemical modifications, making 5-Bromo-6-chlorobenzo[d]dioxole a valuable intermediate in the synthesis of complex, biologically active molecules.[1][4]
This guide will dissect the SAR of this scaffold, providing a logical framework for designing next-generation derivatives with enhanced potency and selectivity.
Synthesis and Derivatization: A Strategic Workflow
The synthesis of 5-Bromo-6-chlorobenzo[d]dioxole and its subsequent derivatization are critical steps in exploring its therapeutic potential. The core scaffold is typically prepared through regioselective halogenation of a benzodioxole precursor.[1] Once obtained, the bromine and chlorine atoms serve as versatile points for introducing chemical diversity.
General Synthetic Workflow
The overall strategy involves the initial synthesis of the core scaffold followed by diversification through cross-coupling or substitution reactions. The electron-withdrawing nature of the halogens and the dioxole ring influences the reactivity of the aromatic system.[4]
Caption: General workflow for synthesis and diversification.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol describes a representative method for the synthesis of the 5-Bromo-6-chlorobenzo[d]dioxole core.
Materials:
-
Benzo[d]dioxole
-
N-Bromosuccinimide (NBS)
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve Benzo[d]dioxole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Chlorination: Cool the solution to 0°C in an ice bath. Add NCS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature.
-
Reaction Monitoring: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Bromination: Upon consumption of the starting material, re-cool the mixture to 0°C and add NBS (1.05 eq) portion-wise.
-
Final Reaction: Let the reaction stir at room temperature overnight.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-6-chlorobenzo[d]dioxole.[1]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][5]
Deconstructing the Structure-Activity Relationship (SAR)
The therapeutic efficacy of derivatives is dictated by how structural modifications influence their interaction with biological targets. The key to rational drug design is understanding these relationships.[6][7]
Caption: Key SAR insights for the benzodioxole scaffold.
The Role of Halogen Substituents
The bromine at position 5 and chlorine at position 6 are not merely placeholders; they are critical determinants of activity.
-
Electronic Effects: Both are electron-withdrawing groups that decrease the electron density of the aromatic ring, making it more susceptible to certain reactions like nucleophilic aromatic substitution (SNAr), particularly when activated by other groups.[4]
-
Lipophilicity: Halogens increase the lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor solubility and off-target effects.
-
Synthetic Handles: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents at position 5. This is a powerful strategy for exploring the chemical space around the core scaffold.[4]
Comparative Activity of Analogs
| Compound ID | R¹ (Position 5) | R² (Position 6) | Key Structural Feature | Biological Activity (COX-2 Inhibition IC₅₀, µM) |
| Parent | H | H | Unsubstituted Benzodioxole | >100 |
| Analogue 3d | -CH₂COOCH₃ | -C(=O)C₆H₄-2-Br | 2-Bromobenzoyl at C6 | 0.25 |
| Analogue 3f | -CH₂COOCH₃ | -C(=O)C₆H₃-2,4-Cl₂ | 2,4-Dichlorobenzoyl at C6 | 0.15 |
| Analogue 3c | -CH₂COOCH₃ | -C(=O)C₆H₄-4-I | 4-Iodobenzoyl at C6 | 0.40 |
| Hypothetical 1 | -C₆H₅ | -Cl | Phenyl group at C5 | Predicted Moderate |
| Hypothetical 2 | -Br | -NH-Cyclopropyl | Cyclopropylamine at C6 | Predicted High |
Data for Analogs 3d, 3f, and 3c adapted from a study on related benzodioxole derivatives as COX inhibitors.[2] "Hypothetical" entries are included for illustrative purposes to guide future design.
Analysis of SAR Trends:
-
Impact of Halogenated Benzoyl Group: The data clearly shows that introducing a halogenated benzoyl group at position 6 dramatically increases COX-2 inhibitory activity compared to the unsubstituted parent.
-
Position and Type of Halogen: Comparing analogues 3d, 3f, and 3c, the dichlorinated benzoyl group (3f) confers the highest potency, suggesting that both the electronic and steric properties of the substituent are crucial for optimal binding to the enzyme's active site.[2] The ortho-bromo substitution (3d) is more potent than the para-iodo substitution (3c), highlighting the importance of substituent position.
-
Future Directions: Based on these trends, derivatizing the 5-Bromo-6-chlorobenzo[d]dioxole scaffold by replacing the bromine at position 5 with various aryl or heteroaryl groups (via Suzuki coupling) while modifying the chlorine at position 6 with different amines or ethers (via SNAr) would be a logical strategy to build a library of potent and selective inhibitors for various targets.
Methodologies for Biological Evaluation
To validate the SAR hypotheses, robust and reproducible biological assays are essential. An in vitro cytotoxicity assay is a fundamental first step for compounds intended as anticancer agents.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for evaluating the cytotoxic effects of newly synthesized compounds on a cancer cell line (e.g., MCF-7, human breast cancer).
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Concluding Remarks and Future Outlook
The 5-Bromo-6-chlorobenzo[d]dioxole scaffold represents a promising starting point for the development of novel, potent, and selective therapeutic agents. This guide has established a foundational understanding of its SAR based on available data from related structures. The key takeaways are the strategic importance of the halogen substituents, which serve as both activity modulators and versatile synthetic handles for diversification.
Future research should focus on synthesizing a focused library of derivatives by systematically modifying positions 5 and 6. Techniques like Suzuki coupling at the C5-Br position and nucleophilic substitution at the C6-Cl position are recommended strategies. By combining this synthetic exploration with robust biological screening and computational modeling, the full potential of the 5-Bromo-6-chlorobenzo[d]dioxole scaffold can be unlocked, paving the way for the discovery of next-generation drug candidates.
References
-
Al-Soud, Y. A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. Available from: [Link]
-
Baines, M. W., et al. The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry. Available from: [Link]
-
Asadipour, A., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 14(4), 1141–1146. Available from: [Link]
-
Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7804-7815. Available from: [Link]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Available from: [Link]
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Srivastava, P., et al. (2015). Synthesis and characterization of novel benzo[d][1][8]dioxole substituted organo selenium compounds: X-ray structure of. Journal of Chemical Sciences, 127(8), 1359-1367. Available from: [Link]
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001CHEMICAL. (n.d.). CAS No. 233770-05-3, 5-Bromo-6-chlorobenzo[d][1][8]dioxole. Available from: [Link]
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Wang, Y., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(52), 31257-31275. Available from: [Link]
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Townsend, L. B., et al. (1996). Structure-activity Relationships Among 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy) Methyl]- And -1-[(1,3-dihydroxy-2-propoxy) Methyl]benzimidazoles. Journal of Medicinal Chemistry, 39(10), 2023-2032. Available from: [Link]
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Shridhar, A. H., et al. (2013). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2013, 895393. Available from: [Link]
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The Strategic Utility of 5-Bromo-6-chlorobenzo[d]dioxole: A Comparative Guide for Synthetic Chemists and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate performance of the target molecules. Among the vast arsenal of heterocyclic scaffolds, halogenated benzodioxoles have emerged as versatile intermediates, offering a unique combination of reactivity and structural rigidity. This guide provides an in-depth technical comparison of 5-Bromo-6-chlorobenzo[d]dioxole, a di-halogenated benzodioxole derivative, against its structural analogs in key applications. By examining experimental data from peer-reviewed studies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to 5-Bromo-6-chlorobenzo[d]dioxole: A Multifaceted Building Block
5-Bromo-6-chlorobenzo[d]dioxole, with the molecular formula C₇H₄BrClO₂, is a halogenated aromatic heterocyclic compound.[1] Its core structure, the 1,3-benzodioxole moiety, is a recognized pharmacophore present in numerous biologically active natural products and synthetic compounds. The strategic placement of two different halogen atoms—bromine and chlorine—at the 5 and 6 positions of the benzodioxole ring system imparts distinct chemical reactivity, allowing for selective functionalization and the construction of complex molecular architectures. This unique substitution pattern makes it a valuable precursor in pharmaceutical research for the synthesis of bioactive compounds and in materials science for the development of novel materials such as metal-organic frameworks (MOFs).
I. Application in Medicinal Chemistry: A Comparative Analysis in the Synthesis of Cyclooxygenase (COX) Inhibitors
A significant application of benzodioxole derivatives lies in the development of novel therapeutic agents. A study by Hawash et al. (2020) provides a compelling case for the utility of halogenated benzodioxoles in the synthesis of cyclooxygenase (COX) inhibitors.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are pivotal in the inflammatory cascade.[3] The study synthesized a series of novel benzodioxole derivatives and evaluated their efficacy as COX-1 and COX-2 inhibitors, as well as their cytotoxicity.
Comparative Performance of Halogenated vs. Non-Halogenated Benzodioxoles
The research by Hawash et al. (2020) allows for a direct comparison of the biological activity of derivatives synthesized from halogenated and non-halogenated benzodioxole precursors. The data reveals that the presence and position of halogen substituents significantly influence both the inhibitory potency against COX enzymes and the cytotoxicity profile.
Generally, the halogenated compounds demonstrated greater cytotoxicity compared to their non-halogenated counterparts (compounds 3a & 4a ).[2] This suggests that the introduction of halogens can be a strategic approach to enhance the anticancer potential of a lead compound. For instance, the brominated ester derivative 3e exhibited the highest cytotoxicity with a CC₅₀ value of 0.219 mM.[2]
| Compound | R (ortho/meta) | Halogen | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Cytotoxicity CC₅₀ (mM) vs. HeLa cells |
| 3a | H | - | >10 | >10 | - | 1.94 |
| 3b | o-Iodo | I | 1.12 | 1.3 | 0.862 | 0.448 |
| 3c | m-Iodo | I | 1.89 | 2.5 | 0.756 | 0.612 |
| 3d | o-Bromo | Br | 1.98 | 3.58 | 0.553 | 0.291 |
| 3e | m-Bromo | Br | 2.36 | 2.73 | 0.864 | 0.219 |
| 4a | H | - | >10 | >10 | - | 1.88 |
| 4d | o-Bromo | Br | 5.75 | 3.18 | 1.809 | 0.511 |
| Ketoprofen | - | - | 0.3 | 1.53 | 0.196 | - |
Data synthesized from Hawash, M., et al. (2020).[2]
Causality Behind Experimental Observations:
The enhanced cytotoxicity of halogenated compounds can be attributed to several factors. Halogens, particularly bromine and iodine, can increase the lipophilicity of a molecule, potentially leading to improved cell membrane permeability and intracellular accumulation. Furthermore, the electronic properties of halogens can influence intermolecular interactions, such as halogen bonding, which may play a role in target engagement. The study also noted that ortho-halogenated compounds were generally more potent COX inhibitors than their meta-isomers, highlighting the importance of substituent positioning for optimal interaction with the enzyme's active site.[2]
Experimental Protocol: Synthesis of Benzodioxole-based COX Inhibitors
The synthesis of the target compounds in the study by Hawash et al. (2020) involved a multi-step process starting from commercially available benzodioxole derivatives. A representative synthetic workflow is outlined below:
Step 1: Friedel-Crafts Acylation
-
To a solution of the starting benzodioxole derivative (e.g., piperonyl nitrile) in a suitable solvent (e.g., carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add the appropriate acylating agent (e.g., a substituted benzoyl chloride) at a controlled temperature.
-
Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Saponification (for carboxylic acid derivatives)
-
Dissolve the ester intermediate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Caption: Synthetic workflow for benzodioxole-based COX inhibitors.
II. Application in Materials Science: Building Blocks for Metal-Organic Frameworks (MOFs)
5-Bromo-6-chlorobenzo[d]dioxole also serves as a precursor for the synthesis of functional linkers for Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[4] The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by judiciously selecting the organic linkers.
While direct studies on MOFs synthesized from 5-Bromo-6-chlorobenzo[d]dioxole are not extensively reported, the synthesis of dipolar molecular rotors for use as linkers in MOFs has been described using substituted aromatic core units with halogen atoms for cross-coupling reactions.[5] The halogen atoms on the benzodioxole ring provide reactive handles for introducing carboxylic acid groups or other coordinating moieties necessary for MOF construction.
Comparative Performance of Halogenated Linkers in MOF Synthesis
The presence of halogens on the organic linker can influence the properties of the resulting MOF in several ways:
-
Electronic Properties: Halogens can modify the electronic nature of the linker, which in turn can affect the catalytic or sensing properties of the MOF.
-
Post-Synthetic Modification: The C-Br and C-Cl bonds can be utilized for post-synthetic modification of the MOF, allowing for the introduction of additional functional groups.
-
Structural Diversity: The use of di-halogenated linkers can lead to the formation of MOFs with different topologies and pore environments compared to non-halogenated or mono-halogenated linkers.
A key synthetic strategy for preparing dicarboxylic acid-functionalized linkers from halogenated precursors involves cross-coupling reactions.
III. Performance in Cross-Coupling Reactions: A Comparative Perspective
The bromine and chlorine substituents on the 5-Bromo-6-chlorobenzo[d]dioxole ring are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[6] The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl structures. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with di-halogenated substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | Effective for a range of bromo-substituted heterocycles.[7] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate to Good | Commonly used, but may require higher catalyst loading.[8] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Excellent | Highly active catalyst system for challenging substrates.[9] |
This table is a synthesis of data from studies on similar bromo-chloro aromatic compounds and provides a predictive framework for reactions with 5-Bromo-6-chlorobenzo[d]dioxole.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Benzodioxole Derivative
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of aryl halides.
Materials:
-
5-Bromo-6-chlorobenzo[d]dioxole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dimethoxyethane/H₂O, 4:1 mixture)
Procedure:
-
In a reaction vessel, combine 5-Bromo-6-chlorobenzo[d]dioxole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
5-Bromo-6-chlorobenzo[d]dioxole stands out as a highly versatile and strategically valuable building block for researchers in drug discovery and materials science. Its di-halogenated nature allows for selective and sequential functionalization, providing a gateway to a diverse range of complex molecules. As demonstrated in the synthesis of COX inhibitors, the incorporation of this scaffold, particularly with its halogen atoms, can significantly impact the biological activity of the final compounds. Furthermore, its potential as a precursor for MOF linkers and its predictable reactivity in cross-coupling reactions underscore its broad utility. By understanding the comparative performance of this and similar building blocks, researchers can better design and execute synthetic strategies to achieve their desired molecular targets with enhanced efficiency and efficacy.
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Guide to the Proper Disposal of 5-Bromo-6-chlorobenzo[d]dioxole
Guide to the Proper Disposal of 5-Bromo-6-chlorobenzo[d][1][2]dioxole
Abstract
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-6-chlorobenzo[d][1][2]dioxole (CAS No: 233770-05-3). As a halogenated aromatic compound, this substance requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals. The procedures outlined herein are based on established safety protocols for halogenated organic compounds, regulatory standards, and the specific hazard information available for this chemical.
Hazard Assessment & Core Safety Principles
5-Bromo-6-chlorobenzo[d][1][2]dioxole is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] Due to its structure as a halogenated benzodioxole derivative, it must be handled with the assumption of additional potential hazards, including skin and eye irritation, and potential long-term environmental toxicity. The dual halogenation (bromine and chlorine) classifies it as a halogenated organic waste, which is subject to stringent disposal regulations due to the potential for forming persistent organic pollutants if not managed correctly.[2][3][4]
The core principle for managing this waste is segregation and containment . Under no circumstances should this chemical or its waste be disposed of down the drain or mixed with non-halogenated waste streams.[4][5] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[3]
1.1. Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The following must be worn at all times when handling 5-Bromo-6-chlorobenzo[d][1][2]dioxole, including during disposal procedures:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield.[1] | Protects against splashes and accidental eye contact. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use and disposed of after contamination.[1] |
| Body Protection | A flame-retardant laboratory coat. | Protects skin from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[1] | Avoids inhalation of dust or vapors. |
Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal workflow. Halogenated wastes are incinerated under specific, high-temperature conditions to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[6]
2.1. Step-by-Step Waste Collection
-
Designate a Waste Container:
-
Labeling:
-
Transferring Waste:
-
All transfers must be conducted inside a certified chemical fume hood.[3]
-
If transferring a solid, use spark-proof tools and avoid creating dust.[1]
-
If the compound is in a solvent, ensure the solvent is also a halogenated waste. Do not mix with non-halogenated solvents like acetone or ethanol, as this will contaminate the entire volume.[4]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[3][4]
-
Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials like acids, bases, and strong oxidizing agents.[3][4]
-
Ensure the container is within a secondary containment bin to prevent spills.[3]
-
Disposal Workflow: From Lab to Final Treatment
The disposal of 5-Bromo-6-chlorobenzo[d][1][2]dioxole follows a regulated pathway managed by your institution's Environmental Health & Safety (EH&S) office. In-lab treatment or neutralization of this type of compound is not recommended due to the stability of the aromatic halogen-carbon bonds and the potential for creating even more hazardous intermediates.
3.1. Logical Disposal Pathway
The diagram below illustrates the required procedural flow for proper disposal.
Caption: Disposal workflow for 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
3.2. Final Disposal Technology
The industry-standard and regulatory-preferred method for destroying halogenated organic compounds is high-temperature incineration .[2][6][8] This process typically occurs in a rotary kiln incinerator equipped with scrubbers.[2]
-
Why Incineration? The high temperatures (often exceeding 1200 K) and controlled conditions are necessary to break the stable carbon-halogen bonds completely.[6]
-
Environmental Controls: Off-gases from the incineration process are passed through alkaline scrubbers to neutralize the acidic gases (HBr and HCl) formed during combustion, preventing their release into the atmosphere.[2]
Emergency Procedures & Spill Management
Accidents during handling or disposal require immediate and correct action to minimize exposure and environmental contamination.
4.1. Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, close lab doors to contain vapors.[4]
-
Control Ignition Sources: Extinguish any open flames and turn off equipment that could create a spark.[4]
-
Cleanup (for small spills only):
-
Wear the full PPE outlined in Section 1.1.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated halogenated waste container.[1] Avoid creating dust.
-
Decontaminate the spill area with soap and water.
-
-
Large Spills: For any spill that is large, uncontained, or you are not trained to handle, evacuate the area and contact your institution's emergency response team or EH&S office immediately.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-6-chlorobenzo[d]dioxole
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-6-chlorobenzo[d][1][2]dioxole
Foundational Safety Directive: Understanding the Hazard Profile
As researchers and drug development professionals, our primary mandate is safety through understanding. 5-Bromo-6-chlorobenzo[d][1][2]dioxole is a halogenated aromatic compound, a class of chemicals that demands rigorous handling protocols. The specific hazard profile of this compound, as identified by the Globally Harmonized System (GHS), dictates our approach to personal protective equipment (PPE).
The primary identified hazard is Acute Toxicity, Oral (Category 4) , indicated by the H302 statement, meaning it is harmful if swallowed.[1][3] While this is the main classification, the broader family of halogenated benzodioxoles often presents additional risks, including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6] Therefore, our PPE strategy is not merely a suggestion but a critical barrier designed to mitigate these risks comprehensively. We must operate under the assumption that contact with skin, eyes, or respiratory tract is probable without adequate protection.
The Core Principle: A Multi-Layered Defense System
Effective chemical handling is not about a single piece of equipment but about an integrated, self-validating system. Each component of your PPE ensemble is chosen to protect a specific exposure route, and the procedures for its use are designed to maintain the integrity of this barrier from the moment you don your gear to the final step of waste disposal.
This guide provides a tiered approach to PPE selection, contingent on the scale of your work and the potential for aerosolization or spillage.
Risk Assessment and PPE Selection Workflow
The following workflow diagram outlines the decision-making process for selecting the appropriate level of PPE. This should be a dynamic assessment performed before every procedure involving 5-Bromo-6-chlorobenzo[d][1][2]dioxole.
Caption: Risk assessment workflow for selecting appropriate PPE.
Detailed PPE Specifications
Based on the risk assessment, the following table outlines the required PPE. The "Enhanced PPE" column should be considered the default for any procedure that is not a minor, small-scale weighing operation in a contained space.
| Protection Area | Standard Lab PPE (Level 1) | Enhanced PPE (Level 2) | Causality and Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Double-gloving with chemically resistant gloves (e.g., Nitrile outer, Butyl rubber inner) | Rationale: Prevents skin contact and irritation.[4] Double-gloving provides redundancy in case of a tear or splash during higher-risk procedures. Always inspect gloves before use.[1] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields | Chemical splash goggles and a full-face shield | Rationale: Protects against serious eye irritation.[4][5] Goggles provide a seal against splashes and dust. A face shield is mandatory when there is a significant splash risk, protecting the entire face.[1] |
| Body Protection | Flame-resistant lab coat | Chemically resistant disposable coverall (Type 5/6 rated) over lab coat | Rationale: A standard lab coat protects against incidental contact. A Type 5/6 coverall provides protection against airborne solid particulates (Type 5) and limited liquid splashes (Type 6), which is critical when handling the powder form or in solution.[7] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood | NIOSH-approved half-mask or full-face respirator with P100 (particulate) and organic vapor cartridges | Rationale: The compound is a solid, and dust formation must be avoided.[1] If work outside a fume hood is unavoidable or there's a high risk of aerosolization, a respirator is essential to prevent respiratory tract irritation.[4] |
Procedural Guide: Donning, Doffing, and Disposal
The integrity of your protection relies on meticulous procedure. Cross-contamination during the removal of PPE is a common and avoidable failure point.
Step-by-Step PPE Protocol
Part A: Donning Sequence (Putting On) Causality: This sequence proceeds from the innermost/topmost items to the outermost, minimizing the chance of contaminating clean PPE during the process.
-
Prepare Workspace: Ensure your chemical fume hood is operational and the work area is clear. Have all necessary equipment and reagents ready.
-
Body Protection: Don your lab coat or chemical-resistant coverall.
-
Respiratory Protection (If Required): Perform a positive and negative pressure seal check on your respirator.
-
Eye & Face Protection: Put on safety goggles, ensuring a snug fit. If required, add the face shield.
-
Hand Protection: Don your inner gloves (if double-gloving), followed by your outer gloves. Ensure the cuffs of the outer gloves are pulled over the sleeves of your lab coat or coverall.
Part B: Doffing Sequence (Taking Off) Causality: This sequence is designed to remove the most contaminated items first, peeling away from the body to prevent contact with clean skin or clothing.
-
Initial Decontamination: Before leaving the immediate work area (e.g., fume hood), wipe down your outer gloves with an appropriate solvent (e.g., 70% ethanol) if they are grossly contaminated.
-
Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off similarly. Dispose of them in the designated hazardous waste container.
-
Face & Eye Protection: Remove the face shield (if used) by touching only the headband. Remove goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Body Protection: Unfasten your lab coat or coverall, rolling it down from your shoulders and turning it inside-out as you remove it. Avoid shaking the garment. Place it in the appropriate laundry or disposal bin.
-
Respiratory Protection (If Used): Remove the respirator from behind.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]
Part C: Disposal Plan
-
Solid Waste: All disposable PPE (gloves, coveralls) and any materials used for cleaning spills (e.g., absorbent pads, paper towels) that have come into contact with 5-Bromo-6-chlorobenzo[d][1][2]dioxole must be disposed of in a clearly labeled, sealed hazardous waste container.[1][4]
-
Empty Containers: Rinse empty chemical containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
-
Surplus Chemical: Unused or unwanted 5-Bromo-6-chlorobenzo[d][1][2]dioxole must be disposed of through your institution's environmental health and safety (EHS) office as hazardous chemical waste. Do not pour it down the drain.[1]
Emergency Response Protocols
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[1][4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1]
By adhering to these scientifically grounded protocols, you build a robust culture of safety, ensuring that your valuable research is not compromised by avoidable risks.
References
-
Safety Data Sheet for 5-Bromo-6-chlorobenzo[d][1][2]dioxole. Angene Chemical. [URL: https://www.sigmaaldrich.com/US/en/sds/ambeed/ambh2d6f7db3]
- 5-Bromo-1,3-benzodioxole Safety Data Sheet. ECHEMI. [URL: https://www.echemi.com/sds/5-Bromo-1,3-benzodioxole-cas-2635-13-4.html]
- 5-Bromo-6-(bromomethyl)-1,3-benzodioxole Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-6-bromomethyl-1_3-benzodioxole]
- Safety Data Sheet for a related brominated compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/b8791]
- General Personal Protective Equipment Categories. Novario. [URL: https://novario.com/collections/personal-protective-equipment]
- 5-BROMO-6-BROMOMETHYL-1 3-BENZODIOXOLE Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_5434-47-9.htm]
- Disposal considerations for related benzodioxole compounds. Echemi. [URL: https://www.echemi.com/sds/6-bromo-5-diethoxyphosphoryloxy-benzo-1-3-dioxole-cas-1227845-56-7.html]
- 6-Bromopiperonal Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/24-780-0]
- 5-Bromo-1,3-benzodioxole Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0365_msds.pdf]
- 1,3-Benzodioxole Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5852617_EN.htm]
- 1,3-Benzodioxole Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC0221_msds.pdf]
- Guidance for Selection of Personal Protective Equipment. American Chemistry Council. [URL: https://www.americanchemistry.com/industry-groups/center-for-the-polyurethanes-industry-cpi/guidance-for-selection-of-personal-protective-equipment-for-mdi-users]
- Chemical Protective overall Basic, CE/PPE category III. Bürkle. [URL: https://www.buerkle.
-
5-bromo-2,2-dichlorobenzo[d][1][2]dioxole Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/5-bromo-2-2-dichlorobenzo-d-1-3-dioxole-cas-33070-31-4.html]
- Process for the preparation of derivatives of benzodioxole. Google Patents. [URL: https://patents.google.
- What is Category III and Type 5 and 6 PPE? Cleanroomshop. [URL: https://www.cleanroomshop.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C8H6Br2O2 | CID 95063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-6-chlorobenzo[d][1,3]dioxole | 233770-05-3 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. You are being redirected... [cleanroomshop.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
